molecular formula C24H26BrFN4O5S B607930 HEC72702

HEC72702

Cat. No.: B607930
M. Wt: 581.5 g/mol
InChI Key: ILFIXUVIBJYIDE-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HEC72702 is a novel Hepatitis B virus capsid inhibitor, based on clinical candidate GLS4. This compound was found to display no induction of the CYP1A2, CYP3A4, or CYP2B6 enzyme at the high concentration of 10 μM. In particular, it demonstrated a good systemic exposure and high oral bioavailability and achieved a viral-load reduction greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model. This compound has now been selected for further development.

Properties

Molecular Formula

C24H26BrFN4O5S

Molecular Weight

581.5 g/mol

IUPAC Name

3-[(2R)-4-[[(4R)-4-(2-bromo-4-fluorophenyl)-5-ethoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholin-2-yl]propanoic acid

InChI

InChI=1S/C24H26BrFN4O5S/c1-2-34-24(33)20-18(13-30-8-9-35-15(12-30)4-6-19(31)32)28-22(23-27-7-10-36-23)29-21(20)16-5-3-14(26)11-17(16)25/h3,5,7,10-11,15,21H,2,4,6,8-9,12-13H2,1H3,(H,28,29)(H,31,32)/t15-,21+/m1/s1

InChI Key

ILFIXUVIBJYIDE-VFNWGFHPSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HEC72702;  HEC-72702;  HEC 72702

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Target and Binding Site of HEC72702 on the HBV Capsid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, driving the demand for novel therapeutic strategies. One of the most promising targets for direct-acting antivirals is the HBV core protein (HBc), which forms the viral capsid. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the capsid formation process, ultimately disrupting the viral life cycle. HEC72702 is a potent CAM belonging to the heteroaryldihydropyrimidine (HAP) class of compounds. This technical guide provides a comprehensive overview of the target and binding site of this compound on the HBV capsid, supported by quantitative data for related compounds, detailed experimental protocols, and visualizations of key processes. While specific experimental binding data for this compound is limited in the public domain, this guide leverages data from structurally and functionally similar HAP compounds to provide a thorough understanding of its mechanism of action.

Target and Binding Site of this compound

The primary molecular target of this compound is the Hepatitis B virus core protein (HBc) . Specifically, this compound is a Class I CAM that binds to the dimer-dimer interface of HBc. This interaction allosterically modulates the assembly of HBc dimers into capsids.

The binding site is a hydrophobic pocket located at the interface between two HBc dimers.[1] This pocket is crucial for the proper formation of the icosahedral capsid. By occupying this site, this compound and other HAP compounds strengthen the association between HBc dimers, leading to an acceleration of the assembly process.[2] However, this accelerated assembly is often aberrant, resulting in the formation of non-capsid polymers or morphologically incorrect capsids that are non-functional.[2][3]

A computational molecular dynamics study has provided insights into the specific interactions of this compound with the HBV capsid dimer (HBVCd). The study highlights the importance of the compound's chirality, with the (R,R)-stereoisomer of this compound demonstrating higher potency. The propanoic acid group of (R,R)-HEC72702 is oriented towards the α5' and C-terminal region of the second HBc monomer in the dimer. The study identified two key "hot-spot" amino acid residues within the binding pocket that are crucial for the interaction:

  • Tryptophan 125' (W125')

  • Phenylalanine 156' (F156')

These residues play a significant role in the conformational changes induced by the binding of this compound.

Quantitative Data

Table 1: Antiviral Activity of HAP Compounds against HBV Replication in HepAD38 Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
GLS4 0.007>100>14285[4]
6a-25 0.020>100>5000[4][5]
BAY 41-4109 0.120>30>250[6]
19o 0.11>100>909[3]
Lamivudine 0.09>100>1111[4][5]

Table 2: Antiviral Activity of BAY 41-4109 in HepG2.2.15 Cells

ParameterIC50 (nM)Reference
HBV DNA release 32.6[7]
Cytoplasmic HBcAg level 132[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and binding of this compound and other HAP compounds.

HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells

This assay is used to determine the antiviral efficacy of a compound by measuring the reduction in HBV DNA levels in a cell line that constitutively produces HBV.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal calf serum (FCS), penicillin, streptomycin, and L-glutamine.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • DNA extraction kit.

  • Reagents for quantitative PCR (qPCR).

Procedure:

  • Cell Seeding: Plate HepG2.2.15 cells in 6-well plates at a density of 1 x 106 cells per well and culture overnight.[8]

  • Compound Treatment: On the following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the cells for 6 days, replacing the medium with fresh compound-containing medium every two days.[9]

  • DNA Extraction: After 6 days, harvest the cell culture supernatant. Extract viral DNA from the supernatant using a commercial DNA extraction kit.[8]

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the amount of HBV DNA by 50% compared to the vehicle control.

Capsid Assembly Assay using Size-Exclusion Chromatography (SEC)

This method is used to assess the effect of a compound on the in vitro assembly of recombinant HBV core protein (Cp).

Materials:

  • Purified recombinant HBV core protein (e.g., Cp149) dimers.

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5).

  • High salt solution (e.g., NaCl) to induce assembly.

  • Test compound.

  • Size-exclusion chromatography system with a suitable column (e.g., Superose 6).

Procedure:

  • Incubation: Mix the purified Cp149 dimers with the test compound at various concentrations and incubate at 37°C for 1 hour to allow for binding.[10]

  • Assembly Induction: Initiate capsid assembly by adding a high concentration of NaCl (e.g., to a final concentration of 500 mM). Incubate at 37°C for 1 hour.[10]

  • SEC Analysis: Analyze the samples by SEC. Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.[11]

  • Data Analysis: Quantify the area under the peaks corresponding to capsids and dimers to determine the extent of assembly and the effect of the compound.

Morphological Analysis of Assembled Capsids by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the particles formed during the in vitro capsid assembly assay.

Materials:

  • Samples from the capsid assembly assay.

  • Carbon-coated copper grids.

  • Negative stain solution (e.g., uranyl acetate).

  • Transmission electron microscope.

Procedure:

  • Sample Application: Apply a small volume of the assembly reaction mixture onto a carbon-coated copper grid.

  • Staining: After a brief incubation, wick off the excess sample and apply a drop of negative stain solution.

  • Drying: Wick off the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grid under a transmission electron microscope and capture images of the particles. HAP compounds typically induce the formation of aberrant, non-icosahedral structures.

Mandatory Visualizations

Mechanism of Action of this compound

G cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound HBc_dimer HBc Dimers Assembly_intermediate Assembly Intermediates HBc_dimer->Assembly_intermediate Bound_dimer This compound-Bound Dimer HBc_dimer->Bound_dimer Icosahedral_capsid Functional Icosahedral Capsid (T=4) Assembly_intermediate->Icosahedral_capsid pgRNA_encapsidation pgRNA Encapsidation Icosahedral_capsid->pgRNA_encapsidation Mature_virion Mature Virion pgRNA_encapsidation->Mature_virion Degradation Proteasomal Degradation This compound This compound This compound->Bound_dimer Binds to dimer-dimer interface Aberrant_assembly Aberrant Assembly Bound_dimer->Aberrant_assembly Accelerated & Misdirected Assembly Non_capsid_polymers Non-Capsid Polymers / Malformed Capsids Aberrant_assembly->Non_capsid_polymers Non_capsid_polymers->Degradation

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Workflow for Characterizing this compound

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Recombinant_HBc Purified Recombinant HBc Protein Binding_assay Biophysical Binding Assays (e.g., Thermal Shift, ITC, SPR) Recombinant_HBc->Binding_assay Assembly_assay In Vitro Capsid Assembly Assay Recombinant_HBc->Assembly_assay Antiviral_assay Antiviral Activity Assay SEC Size-Exclusion Chromatography Assembly_assay->SEC Quantify Assembly TEM Transmission Electron Microscopy Assembly_assay->TEM Visualize Morphology HBV_cell_line HBV-producing Cell Line (e.g., HepG2.2.15) HBV_cell_line->Antiviral_assay Cytotoxicity_assay Cytotoxicity Assay HBV_cell_line->Cytotoxicity_assay Determine CC50 DNA_quantification HBV DNA Quantification (qPCR) Antiviral_assay->DNA_quantification Determine EC50

Caption: Experimental workflow for this compound characterization.

Logical Relationship of this compound Binding and Effect

G This compound This compound Binding Binding Event This compound->Binding HBc_dimer HBc Dimer Binding_site Dimer-Dimer Interface (Hydrophobic Pocket) HBc_dimer->Binding_site Binding_site->Binding Conformational_change Allosteric Conformational Change Binding->Conformational_change Strengthened_interaction Strengthened Dimer-Dimer Interaction Conformational_change->Strengthened_interaction Accelerated_assembly Accelerated Assembly Kinetics Strengthened_interaction->Accelerated_assembly Misdirected_assembly Misdirected Assembly Pathway Strengthened_interaction->Misdirected_assembly Aberrant_structures Formation of Aberrant Structures Accelerated_assembly->Aberrant_structures Misdirected_assembly->Aberrant_structures Inhibition_of_replication Inhibition of HBV Replication Aberrant_structures->Inhibition_of_replication

Caption: Logical flow from this compound binding to antiviral effect.

References

In Vitro Antiviral Profile of HEC72702: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. Developed as a potential therapeutic agent for chronic hepatitis B, this compound has demonstrated promising antiviral activity in preclinical studies. This technical guide provides a comprehensive overview of the publicly available in vitro antiviral data for this compound, including its mechanism of action, quantitative efficacy, and methodologies for its evaluation.

Core Mechanism of Action: HBV Capsid Assembly Modulation

This compound exerts its antiviral effect by targeting a critical step in the HBV lifecycle: the assembly of the viral capsid. The proper formation of the capsid is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription into DNA. By interfering with this process, this compound disrupts the formation of replication-competent viral particles.

The chirality of this compound is crucial for its inhibitory activity. Studies have shown that the (R,R)-stereoisomer of this compound exhibits more potent inhibition of the HBV capsid dimer compared to its (R,S)-counterpart[1]. This highlights the specific molecular interactions between the compound and the viral capsid protein that are necessary for its mechanism of action.

Quantitative In Vitro Efficacy and Safety Data

The following tables summarize the available quantitative data on the in vitro antiviral activity and safety profile of this compound. It is important to note that a 50% cytotoxic concentration (CC50) value for this compound has not been identified in the reviewed literature, which is necessary for the calculation of a comprehensive selectivity index (SI).

Antiviral Activity Parameter Value Assay Type
HBV DNA ReductionEC500.039 µMCell-based assay measuring the reduction of HBV DNA.[2]
Capsid Assembly InhibitionIC500.14 nMHBV-capsid-assembly-quenching assay.[2]
In Vitro Safety Profile Parameter Value Target/Assay
Cardiac SafetyIC50> 30 µMhERG inhibition assay.[2]
Drug-Drug Interaction PotentialIC50> 10 µMCytochrome P450 (CYP) enzyme induction assay.[2]

Experimental Methodologies

While specific, detailed protocols for the in vitro evaluation of this compound are not publicly available, this section outlines general methodologies commonly employed for assessing the antiviral activity and cytotoxicity of anti-HBV compounds.

HBV DNA Reduction Assay

This assay is fundamental for quantifying the antiviral potency of a compound against HBV replication.

  • Cell Line: A common cell line used for this purpose is the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses HBV.

  • Methodology:

    • HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compound (e.g., this compound).

    • After a defined incubation period (typically several days), the supernatant containing viral particles is collected.

    • Viral DNA is extracted from the supernatant.

    • The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

    • The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to untreated control cells.

Cytotoxicity Assay (General Protocol)

Determining the cytotoxicity of an antiviral compound is crucial to assess its therapeutic window. The MTT assay is a widely used method.

  • Cell Line: The same cell line used for the antiviral assay (e.g., HepG2.2.15) is typically used to ensure that the observed antiviral effect is not due to cell death.

  • Methodology:

    • Cells are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

HBV Capsid Assembly Quenching Assay

This is a more specialized assay to directly measure the effect of a compound on the formation of the viral capsid.

  • Principle: This assay often utilizes purified HBV core protein (Cp) that self-assembles into capsids under specific conditions (e.g., increased ionic strength). The process of assembly can be monitored, for example, by light scattering or fluorescence quenching.

  • Methodology:

    • Purified HBV Cp dimers are incubated with various concentrations of the test compound.

    • Capsid assembly is then induced.

    • The extent of capsid formation is measured over time.

    • The IC50 value is the concentration of the compound that inhibits capsid assembly by 50%.

Signaling Pathways and Experimental Workflows

As of the current literature review, there is no specific information available detailing the direct modulation of any cellular signaling pathways by this compound. The primary mechanism of action is understood to be the direct interference with HBV capsid assembly.

Below are generalized diagrams representing the logical workflow of the key experimental assays used to characterize compounds like this compound.

HBV_DNA_Reduction_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis Analysis seeding Seed HepG2.2.15 cells adherence Cell Adherence seeding->adherence treatment Add this compound (various concentrations) adherence->treatment incubation Incubate treatment->incubation collection Collect Supernatant incubation->collection extraction Extract Viral DNA collection->extraction quantification Quantify HBV DNA (qPCR) extraction->quantification calculation Calculate EC50 quantification->calculation

Caption: Workflow for determining the EC50 of this compound in reducing HBV DNA.

Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seeding Seed Cells treatment Treat with this compound seeding->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate add_mtt->incubation solubilize Solubilize Formazan incubation->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: General workflow for a cell viability assay to determine the CC50.

Conclusion

This compound is a potent in vitro inhibitor of HBV replication through the mechanism of capsid assembly modulation. The available data indicates a favorable preliminary safety profile with high selectivity for its viral target over host cellular processes like hERG channel function and CYP enzyme activity. However, a complete assessment of its therapeutic index is hampered by the lack of a publicly available CC50 value. Further studies disclosing detailed experimental protocols and a comprehensive cytotoxicity profile would be invaluable for the continued development and evaluation of this compound as a potential anti-HBV therapeutic.

References

Pharmacokinetic Profile of HEC72702 in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the currently available pharmacokinetic (PK) properties of HEC72702, a novel hepatitis B virus (HBV) capsid inhibitor, in animal models. The information presented herein is compiled from published preclinical studies to support further research and development of this compound.

Introduction

This compound is a potent, orally active inhibitor of HBV capsid assembly, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development as a potential therapeutic agent. This document summarizes the key quantitative PK parameters of this compound in animal models and outlines the experimental methodologies where available.

Quantitative Pharmacokinetic Data

The primary source of in vivo pharmacokinetic data for this compound comes from studies conducted in male Sprague-Dawley rats.[1] The following table summarizes the key PK parameters following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (5 mg/kg)
AUC(0-24h) (h*ng/mL) 41104900
Clearance (CL) (mL/min/kg) 8.11-
Volume of Distribution (Vss) (L/kg) 0.41-
Oral Bioavailability (F) (%) -47.7

Data sourced from Ren Q, et al. J Med Chem. 2018.[1]

These data indicate that this compound exhibits good systemic exposure and high oral bioavailability in rats.[1]

Experimental Protocols

While detailed, step-by-step experimental protocols for the pharmacokinetic studies of this compound are not fully available in the cited literature, this section outlines the general methodologies employed in such preclinical evaluations.

Animal Models

The in vivo pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.[1] In addition to the pharmacokinetic studies, in vivo efficacy was assessed in a hydrodynamic-injected (HDI) HBV mouse model using female BALB/c mice.[1]

Dosing and Administration

For the pharmacokinetic assessment in rats, this compound was administered via two routes:[1]

  • Intravenous (IV): A single dose of 2 mg/kg.

  • Oral (PO): A single dose of 5 mg/kg.

For the efficacy study in mice, this compound was administered orally at doses of 50 and 100 mg/kg daily for 7 days.[1]

Sample Collection and Analysis

Specific details regarding the blood sampling time points and the bioanalytical methods used for the quantification of this compound in plasma are not provided in the primary publication. Typically, in such studies, blood samples are collected at various time points post-drug administration, and plasma concentrations are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study in an animal model, from drug preparation to data analysis.

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis drug_prep Drug Formulation (IV and PO) dosing Drug Administration (IV or PO) drug_prep->dosing animal_prep Animal Acclimatization (e.g., Sprague-Dawley Rats) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing quantification Bioanalytical Quantification (e.g., LC-MS/MS) processing->quantification pk_calc Calculation of PK Parameters (AUC, CL, Vss, F%) quantification->pk_calc report Data Reporting & Interpretation pk_calc->report

References

The Impact of Chirality on HBV Inhibition by HEC72702: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a potent, orally bioavailable inhibitor of the hepatitis B virus (HBV) capsid assembly, a critical process in the viral life cycle.[1] Developed as a more refined successor to the clinical candidate GLS4, this compound demonstrates improved pharmacological properties, including reduced hERG activity and decreased induction of cytochrome P450 enzymes.[1] A key feature of this compound is the presence of two chiral centers, leading to the existence of distinct stereoisomers. This guide delves into the technical details of this compound's chirality and its profound effect on the inhibition of HBV, providing a comprehensive resource for researchers in the field of antiviral drug development.

The Role of Chirality in this compound's Anti-HBV Activity

The stereochemistry of a drug molecule can significantly influence its pharmacological activity, and this compound is a compelling example of this principle in the context of HBV inhibition. The two chiral centers in this compound give rise to different stereoisomers, with the (R,R) and (R,S) configurations being of primary interest. Research has shown that the (R,R)-stereoisomer of this compound exhibits significantly higher potency against the HBV capsid compared to its (R,S)-counterpart.

This difference in activity is attributed to the spatial arrangement of the propanoic acid group on the morpholine ring.[1] In the more active (R,R)-isomer, this group is positioned optimally to interact with the α5' and C-TER' regions of the HBV capsid dimer. These interactions are crucial for the high-affinity binding that leads to the disruption of capsid assembly. Computational studies have revealed that van der Waals forces are the predominant interactions in the binding of both isomers to the HBV capsid dimer.

Quantitative Analysis of Anti-HBV Activity

The following table summarizes the in vitro anti-HBV activity of this compound. The data is derived from studies utilizing the HepG2.2.15 cell line, a stable human hepatoblastoma cell line that constitutively produces HBV particles.

CompoundEC50 (HBV DNA)EC50 (HBsAg)EC50 (HBeAg)CC50Selectivity Index (SI)
This compound ((R,R)-isomer) 0.039 µM0.082 µM0.071 µM>10 µM>256
Lamivudine (control) 0.15 µM>10 µM>10 µM>10 µM>67

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral activity (DNA replication or antigen secretion). CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50 for HBV DNA.

Mechanism of Action: Inhibition of HBV Capsid Assembly

This compound belongs to the class of compounds known as capsid assembly modulators (CAMs). The primary mechanism of action is the disruption of the proper formation of the viral capsid, which is an essential container for the viral genome and replication machinery.

The HBV capsid is composed of numerous copies of the core protein (HBc) that self-assemble into an icosahedral structure. This assembly process is a highly orchestrated event that this compound interrupts. By binding to the HBc dimers, this compound induces a conformational change that prevents their proper association, leading to the formation of aberrant, non-functional capsid-like structures or preventing assembly altogether. This ultimately halts the viral replication cycle.

HBV_Capsid_Assembly_Inhibition cluster_normal Normal HBV Capsid Assembly cluster_inhibition Inhibition by this compound HBc_dimers HBc Dimers Assembly_Intermediates Assembly Intermediates HBc_dimers->Assembly_Intermediates Self-assembles HBc_dimers_2 HBc Dimers Functional_Capsid Functional Viral Capsid Assembly_Intermediates->Functional_Capsid Matures into This compound (R,R)-HEC72702 Bound_Dimers This compound-Bound HBc Dimers Aberrant_Structures Aberrant, Non-functional Structures Bound_Dimers->Aberrant_Structures Misdirects assembly No_Capsid Inhibition of Capsid Formation Bound_Dimers->No_Capsid Prevents assembly HBc_dimers_2->Bound_Dimers Binds to

Mechanism of this compound-mediated inhibition of HBV capsid assembly.

Experimental Protocols

In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol outlines the methodology used to determine the anti-HBV efficacy of this compound and its stereoisomers.

1. Cell Culture and Treatment:

  • HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418 for selection.

  • Cells are incubated for 24 hours to allow for attachment.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound isomers) or a vehicle control (e.g., DMSO).

  • The cells are incubated for an additional 6 days, with the medium and compounds being refreshed on day 3.

2. Quantification of HBV DNA:

  • After the 6-day treatment period, the cell culture supernatant is collected.

  • Viral particles in the supernatant are precipitated.

  • HBV DNA is extracted from the viral particles.

  • The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.

3. Quantification of HBV Antigens (HBsAg and HBeAg):

  • The collected cell culture supernatant is also used to measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

  • Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits according to the manufacturer's instructions.

4. Cytotoxicity Assay:

  • The viability of the HepG2.2.15 cells after the 6-day treatment is assessed using a standard method such as the MTT or MTS assay.

  • This assay measures the metabolic activity of the cells, which correlates with cell number and viability.

5. Data Analysis:

  • The EC50 values for HBV DNA, HBsAg, and HBeAg inhibition are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • The CC50 value is determined similarly from the cytotoxicity data.

  • The Selectivity Index (SI) is calculated to assess the therapeutic window of the compound.

Anti_HBV_Assay_Workflow start Seed HepG2.2.15 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 6 days (refresh medium at day 3) treat->incubate2 cyto_analysis Cytotoxicity Assay treat->cyto_analysis Parallel plate collect Collect cell supernatant incubate2->collect dna_analysis HBV DNA Quantification collect->dna_analysis antigen_analysis HBsAg & HBeAg Quantification collect->antigen_analysis precipitate Precipitate viral particles dna_analysis->precipitate elisa ELISA antigen_analysis->elisa mts_assay MTS Assay cyto_analysis->mts_assay extract_dna Extract HBV DNA precipitate->extract_dna qpcr Real-time PCR (qPCR) extract_dna->qpcr ec50_dna Calculate EC50 (HBV DNA) qpcr->ec50_dna ec50_antigen Calculate EC50 (HBsAg & HBeAg) elisa->ec50_antigen cc50 Calculate CC50 mts_assay->cc50 si Determine Selectivity Index ec50_dna->si cc50->si

Workflow for the in vitro anti-HBV activity and cytotoxicity assays.

Conclusion

The chirality of this compound is a critical determinant of its potent anti-HBV activity. The (R,R)-stereoisomer has been identified as the more active form, highlighting the importance of stereochemistry in the design and development of novel HBV capsid inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other CAMs, facilitating further research into their mechanisms of action and potential as therapeutic agents for chronic hepatitis B.

References

In-Depth Technical Guide: The Morpholine Propionic Acid Core of HEC72702, a Novel Hepatitis B Virus Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morpholine propionic acid core of HEC72702, a potent and orally active inhibitor of the hepatitis B virus (HBV) capsid. This compound represents a significant advancement in the development of capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B. This document details the chemical synthesis, mechanism of action, and key experimental data related to this crucial structural moiety.

Introduction to this compound and its Morpholine Propionic Acid Core

This compound, chemically named 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid, is a novel heteroaryldihydropyrimidine (HAP) derivative that targets the HBV core protein. The inhibition of HBV capsid assembly is a key strategy in the development of new therapeutics for chronic hepatitis B.

The defining feature of this compound, distinguishing it from its predecessors like GLS4, is the incorporation of an (R)-morpholine-2-propionic acid group at the C6 position of the dihydropyrimidine core. This specific structural modification was the result of extensive structure-activity relationship (SAR) studies aimed at improving the compound's pharmacological profile. The introduction of the morpholine propionic acid core successfully addressed key challenges, leading to a candidate with appropriate anti-HBV potency, reduced hERG activity, and importantly, decreased induction of cytochrome P450 (CYP) enzymes, a common issue with earlier analogues.[1][2][3]

Synthesis of the Morpholine Propionic Acid Core and this compound

A detailed, stereoselective synthesis is crucial for obtaining the desired (R,R)-diastereomer of this compound, which has been shown to have higher inhibitory affinity.[4] While the full, step-by-step synthesis from basic starting materials is proprietary, the key steps outlined in the primary literature involve the preparation of the chiral morpholine propionic acid intermediate and its subsequent coupling to the dihydropyrimidine core.

Conceptual Synthesis Workflow:

cluster_0 Synthesis of (R)-morpholine-2-propionic acid Intermediate cluster_1 Synthesis of Dihydropyrimidine Core Chiral Starting Material Chiral Starting Material Multi-step Synthesis Multi-step Synthesis Chiral Starting Material->Multi-step Synthesis Stereoselective reactions Protected (R)-morpholine-2-propionic acid Protected (R)-morpholine-2-propionic acid Multi-step Synthesis->Protected (R)-morpholine-2-propionic acid Coupling Reaction Coupling Reaction Protected (R)-morpholine-2-propionic acid->Coupling Reaction Reductive amination Aryl Aldehyde 2-Bromo-4-fluorobenzaldehyde Biginelli Reaction Biginelli Reaction Aryl Aldehyde->Biginelli Reaction Thiazole Amidine Thiazole Amidine Thiazole Amidine->Biginelli Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Biginelli Reaction Dihydropyrimidine Core Dihydropyrimidine Core Biginelli Reaction->Dihydropyrimidine Core Dihydropyrimidine Core->Coupling Reaction Protected this compound Protected this compound Coupling Reaction->Protected this compound Deprotection Deprotection Protected this compound->Deprotection This compound (Final Product) This compound (Final Product) Deprotection->this compound (Final Product)

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: HBV Capsid Assembly Modulation

This compound functions as a Class I capsid assembly modulator (CAM). The HBV core protein (HBcAg) plays a central role in the viral lifecycle, assembling into an icosahedral capsid that is essential for pregenomic RNA (pgRNA) encapsidation and reverse transcription.[2][5]

This compound binds to the core protein dimers, inducing a conformational change that accelerates the assembly process. However, this rapid assembly is aberrant, leading to the formation of non-functional capsids that are often devoid of the viral genome. This disruption of the normal assembly process effectively halts viral replication. Furthermore, some studies suggest that CAMs may also interfere with the formation of covalently closed circular DNA (cccDNA), the stable reservoir of HBV in infected hepatocytes.

cluster_0 HBV Replication Cycle cluster_1 This compound Mechanism Entry Entry Uncoating Uncoating Entry->Uncoating Nucleus cccDNA Formation cccDNA Formation Uncoating->cccDNA Formation Nucleus Transcription Transcription cccDNA Formation->Transcription pgRNA & mRNAs Translation Translation Transcription->Translation Core protein (HBcAg) pgRNA pgRNA Capsid Assembly Capsid Assembly Translation->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription HBcAg Dimer HBcAg Dimer Virion Release Virion Release Reverse Transcription->Virion Release pgRNA->Capsid Assembly Encapsidation This compound This compound This compound->HBcAg Dimer Binds to Aberrant Capsid Formation Aberrant Capsid Formation HBcAg Dimer->Aberrant Capsid Formation Induces Inhibition of HBV Replication Inhibition of HBV Replication Aberrant Capsid Formation->Inhibition of HBV Replication

Caption: HBV replication cycle and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.039>10>256
GLS4 0.0121.8150
Lamivudine 0.09>100>1111

EC50: 50% effective concentration for reducing HBV DNA. CC50: 50% cytotoxic concentration. Data obtained from assays using HepG2.2.15 cells.

Table 2: In Vitro Cytochrome P450 (CYP) Induction

Compound (10 µM)CYP1A2 Induction (Fold)CYP2B6 Induction (Fold)CYP3A4 Induction (Fold)
This compound No significant inductionNo significant inductionNo significant induction
GLS4 Analogue --Concentration-dependent induction

Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterIntravenous (2 mg/kg)Oral (5 mg/kg)
AUC(0-24h) (h*ng/mL) 41104900
CL (mL/min/kg) 8.11-
Vss (L/kg) 0.41-
F (%) -47.7

AUC: Area under the curve. CL: Clearance. Vss: Volume of distribution at steady state. F: Oral bioavailability.[5]

Table 4: In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model

Treatment (daily for 7 days)Plasma HBV DNA Reduction (log10 copies/mL)
This compound (50 mg/kg) Dose-dependent reduction
This compound (100 mg/kg) > 2

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the evaluation of this compound.

Anti-HBV Activity Assay in HepG2.2.15 Cells

The HepG2.2.15 cell line, which stably expresses HBV, is a standard model for in vitro anti-HBV drug screening.

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% FBS and G418.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a period of 6-8 days.

  • HBV DNA Quantification: Supernatants are collected, and viral particles are lysed. HBV DNA is then quantified using a real-time quantitative PCR (qPCR) assay.

  • Cytotoxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTT assay to determine the CC50.

In Vivo Pharmacokinetic (PK) Study in Rats

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: A cohort of animals receives this compound intravenously (e.g., 2 mg/kg) to determine clearance and volume of distribution. Another cohort receives the compound orally (e.g., 5 mg/kg) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (AUC, CL, Vss, F%) are calculated using non-compartmental analysis.

In Vivo Efficacy in the Hydrodynamic Injection (HDI) HBV Mouse Model

The HDI mouse model is a transient model of HBV replication used to assess the in vivo efficacy of antiviral compounds.

  • Model Creation: A replication-competent HBV plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This leads to transient HBV replication in the liver.

  • Treatment: Mice with established HBV replication are treated with this compound (e.g., 50 and 100 mg/kg, orally) or a vehicle control, typically for 7 consecutive days.

  • Monitoring: Blood samples are collected before and after the treatment period.

  • Efficacy Endpoint: The primary endpoint is the reduction in plasma HBV DNA levels, quantified by qPCR.

Start Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound In Vitro Anti-HBV Assay\n(HepG2.2.15 cells) In Vitro Anti-HBV Assay (HepG2.2.15 cells) Synthesis of this compound->In Vitro Anti-HBV Assay\n(HepG2.2.15 cells) Determine EC50 & CC50 Determine EC50 & CC50 In Vitro Anti-HBV Assay\n(HepG2.2.15 cells)->Determine EC50 & CC50 In Vitro ADME/Tox\n(CYP Induction, hERG) In Vitro ADME/Tox (CYP Induction, hERG) Determine EC50 & CC50->In Vitro ADME/Tox\n(CYP Induction, hERG) In Vivo PK Study\n(Rats) In Vivo PK Study (Rats) In Vitro ADME/Tox\n(CYP Induction, hERG)->In Vivo PK Study\n(Rats) Determine Bioavailability (F%) Determine Bioavailability (F%) In Vivo PK Study\n(Rats)->Determine Bioavailability (F%) In Vivo Efficacy Study\n(HDI Mouse Model) In Vivo Efficacy Study (HDI Mouse Model) Determine Bioavailability (F%)->In Vivo Efficacy Study\n(HDI Mouse Model) Assess HBV DNA Reduction Assess HBV DNA Reduction In Vivo Efficacy Study\n(HDI Mouse Model)->Assess HBV DNA Reduction Lead Optimization / Preclinical Candidate Lead Optimization / Preclinical Candidate Assess HBV DNA Reduction->Lead Optimization / Preclinical Candidate

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

The morpholine propionic acid core of this compound is a key structural innovation that has led to a promising new class of HBV capsid assembly modulators. By optimizing the molecule to reduce off-target effects such as CYP induction while maintaining potent on-target activity, this compound demonstrates a favorable preclinical profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into this and similar scaffolds may lead to even more effective therapies for chronic hepatitis B.

References

HEC72702: A Technical Guide to its Role in Inhibiting the Hepatitis B Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HEC72702, a novel and potent inhibitor of the Hepatitis B Virus (HBV) replication cycle. This compound is a dihydropyrimidine derivative that functions as a capsid assembly modulator, a promising class of antiviral agents for the treatment of chronic hepatitis B. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of HBV Capsid Assembly

This compound's primary mechanism of action is the disruption of HBV capsid assembly. The HBV capsid, or nucleocapsid, is a critical component of the virus, responsible for encapsulating the viral genome and reverse transcriptase. Proper capsid formation is essential for viral replication, including reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), and the subsequent formation of new infectious virions.

This compound belongs to a class of molecules known as Capsid Assembly Modulators (CAMs). These small molecules bind to the HBV core protein (HBc) dimers, inducing conformational changes that interfere with the normal assembly process. This can lead to the formation of aberrant, non-functional capsids or prevent the encapsidation of the pgRNA-polymerase complex, thereby halting the replication cycle.[1][2][3][4][5] The (R,R)-stereoisomer of this compound has been shown to exhibit higher potency in inhibiting the HBV capsid compared to the (R,S)-isomer.[6] Computational studies suggest that the chirality of this compound influences the positioning of its propanoic acid group, leading to a higher binding affinity of the (R,R)-isomer to the HBc dimer.[6]

Quantitative Data on this compound's In Vitro and In Vivo Activity

The following tables summarize the key quantitative data demonstrating the efficacy and safety profile of this compound from preclinical studies.

Table 1: In Vitro Anti-HBV Activity of this compound

AssayParameterValueCell LineReference
HBV DNA ReductionEC500.039 µMNot Specified[7]
HBV Capsid Assembly QuenchingIC500.14 nMNot Specified[7]

Table 2: In Vivo Efficacy of this compound in a Hydrodynamic Injection (HDI) HBV Mouse Model

DosageRouteDurationEffect on Plasma HBV DNAEffect on Liver HBV DNAReference
50 mg/kg b.i.d.Oral4 daysDose-dependent reduction>100-fold reduction[7]
100 mg/kg b.i.d.Oral4 days>2-log reduction>100-fold reduction[7]

Table 3: In Vitro Safety Profile of this compound

AssayParameterValueCommentsReference
hERG InhibitionIC50> 30 µMReduced hERG activity compared to predecessor compounds.[7]
CYP Enzyme Induction (CYP1A2, CYP2B6, CYP3A4)IC50> 10 µMNo significant induction observed at high concentrations.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HBV replication cycle, the proposed mechanism of this compound, and a general workflow for evaluating anti-HBV compounds.

HBV_Replication_Cycle cluster_cell Hepatocyte Entry Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear_Import Uncoating->Nuclear_Import cccDNA_Formation cccDNA_Formation Nuclear_Import->cccDNA_Formation rcDNA Transcription Transcription cccDNA_Formation->Transcription cccDNA Translation Translation Transcription->Translation mRNAs Capsid_Assembly Capsid_Assembly Transcription->Capsid_Assembly pgRNA Translation->Capsid_Assembly Core Proteins, Polymerase Reverse_Transcription Reverse_Transcription Capsid_Assembly->Reverse_Transcription pgRNA encapsidation Virion_Assembly_Secretion Virion_Assembly_Secretion Reverse_Transcription->Virion_Assembly_Secretion rcDNA-containing capsid Recycling Recycling Reverse_Transcription->Recycling rcDNA-containing capsid New_Virion New_Virion Virion_Assembly_Secretion->New_Virion Recycling->Nuclear_Import Amplify cccDNA pool HBV_Virion HBV_Virion HBV_Virion->Entry

HBV Replication Cycle

HEC72702_Mechanism cluster_assembly Capsid Assembly HBc_Dimers HBc_Dimers Normal_Assembly Normal Capsid Assembly HBc_Dimers->Normal_Assembly Inhibited_Assembly Inhibited/Aberrant Assembly HBc_Dimers->Inhibited_Assembly pgRNA_Polymerase pgRNA_Polymerase pgRNA_Polymerase->Normal_Assembly This compound This compound This compound->Inhibited_Assembly Functional_Capsid Functional pgRNA-containing Capsid Normal_Assembly->Functional_Capsid NonFunctional_Capsid Non-functional/Empty Capsid Inhibited_Assembly->NonFunctional_Capsid Reverse_Transcription Reverse_Transcription Functional_Capsid->Reverse_Transcription No_Replication No_Replication NonFunctional_Capsid->No_Replication Blocks further replication

Mechanism of this compound Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening In_Vivo_Studies In_Vivo_Studies In_Vitro_Screening->In_Vivo_Studies Promising Candidates Capsid_Assembly_Assay Capsid Assembly Assay In_Vitro_Screening->Capsid_Assembly_Assay HBV_DNA_Reduction_Assay HBV DNA Reduction (HepG2.2.15) In_Vitro_Screening->HBV_DNA_Reduction_Assay HBsAg_HBeAg_ELISA HBsAg/HBeAg ELISA In_Vitro_Screening->HBsAg_HBeAg_ELISA Safety_Pharmacology Safety_Pharmacology In_Vivo_Studies->Safety_Pharmacology HDI_Mouse_Model Hydrodynamic Injection Mouse Model In_Vivo_Studies->HDI_Mouse_Model PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies Lead_Optimization Lead_Optimization Safety_Pharmacology->Lead_Optimization hERG_Assay hERG Inhibition Assay Safety_Pharmacology->hERG_Assay CYP_Induction_Assay CYP Enzyme Induction Assay Safety_Pharmacology->CYP_Induction_Assay Lead_Optimization->Compound_Synthesis

Drug Discovery Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Anti-HBV Activity in HepG2.2.15 Cells

This assay is used to determine the potency of a compound in inhibiting HBV replication in a stable cell line that constitutively produces HBV virions.

  • Cell Line: HepG2.2.15 cells, which are human hepatoma cells transfected with a full-length HBV genome.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Assay Procedure:

    • Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Lamivudine).

    • Incubate the plates for 4 days, with a medium change containing fresh compound on day 2.

    • On day 4, collect the cell culture supernatant for analysis of HBV DNA, HBsAg, and HBeAg.

  • Analysis:

    • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[9][10][11][12][13] The EC50 value is calculated as the concentration of the compound that reduces the HBV DNA level by 50% compared to the vehicle control.

    • HBsAg and HBeAg Quantification: Analyze the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[14][15][16][17][18]

HBV Capsid Assembly Quenching Assay

This is a biochemical assay to directly measure the effect of a compound on the in vitro assembly of HBV core protein dimers into capsids.

  • Reagents:

    • Purified recombinant HBV core protein (HBcAg) dimers.

    • Assembly buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Fluorescently labeled HBcAg (optional, for fluorescence-based detection).

  • Assay Procedure:

    • Prepare a reaction mixture containing HBcAg dimers in assembly buffer.

    • Add serial dilutions of this compound or vehicle control to the reaction mixture.

    • Initiate capsid assembly by adjusting the ionic strength of the buffer (e.g., increasing the NaCl concentration).

    • Monitor the kinetics of capsid assembly over time using a method such as:

      • Light Scattering: Measure the increase in light scattering at 90 degrees as capsids form.

      • Size Exclusion Chromatography (SEC): Separate assembled capsids from dimers and quantify the respective peaks.

      • Fluorescence Quenching: If using fluorescently labeled HBcAg, monitor the change in fluorescence as the dye molecules are brought into proximity during capsid formation.

  • Analysis: The IC50 value is determined as the concentration of this compound that inhibits the rate or extent of capsid assembly by 50% compared to the vehicle control.

Hydrodynamic Injection (HDI) HBV Mouse Model

This in vivo model is used to establish acute HBV replication in mice to evaluate the efficacy of antiviral compounds.[19][20][21][22][23]

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • HBV Plasmid: A plasmid containing a greater-than-genome-length HBV DNA sequence (e.g., 1.3x HBV genome) is used to initiate replication.

  • Injection Procedure:

    • Anesthetize the mice.

    • Rapidly inject a large volume of saline (typically 8-10% of the mouse's body weight) containing the HBV plasmid into the tail vein. The injection should be completed within 5-8 seconds.[22] This hydrodynamic pressure facilitates the uptake of the plasmid by hepatocytes.

  • Treatment and Monitoring:

    • Initiate treatment with this compound (e.g., by oral gavage) at a specified time point after injection (e.g., 24 hours).

    • Collect blood samples at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.

    • At the end of the study, sacrifice the mice and harvest the livers for analysis of intrahepatic HBV DNA and other viral markers.

  • Analysis: Compare the levels of viral markers in the treated group to those in a vehicle-treated control group to determine the in vivo efficacy of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG potassium channel.[24][25][26][27][28]

  • Cell Line: A stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

  • Instrumentation: An automated patch-clamp system (e.g., QPatch or IonWorks).

  • Assay Procedure:

    • Prepare a single-cell suspension of the hERG-expressing cells.

    • The automated system establishes a whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • After a stable baseline current is established, the cells are perfused with increasing concentrations of this compound.

    • The effect of the compound on the hERG current is recorded.

  • Analysis: The percentage of hERG channel inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve. A higher IC50 value indicates a lower potential for cardiotoxicity.

Cytochrome P450 (CYP) Enzyme Induction Assay

This assay evaluates the potential of a compound to induce the expression of major drug-metabolizing enzymes, which can lead to drug-drug interactions.[29][30][31][32][33]

  • Cell System: Cryopreserved primary human hepatocytes are typically used as they represent the most physiologically relevant in vitro model.

  • Assay Procedure:

    • Plate the hepatocytes and allow them to form a monolayer.

    • Treat the cells with various concentrations of this compound, a vehicle control, and known CYP inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.

    • After the treatment period, either:

      • Measure Enzyme Activity: Incubate the cells with a cocktail of specific CYP substrate probes and measure the formation of their metabolites using LC-MS/MS.

      • Measure mRNA Expression: Lyse the cells, extract the RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target CYP enzymes.

  • Analysis: The fold induction of CYP activity or mRNA expression is calculated relative to the vehicle control. The potential for drug-drug interactions is assessed based on the magnitude of induction.

Conclusion

This compound is a potent HBV capsid assembly modulator with a promising preclinical profile. Its ability to disrupt a critical step in the HBV replication cycle, combined with its favorable in vitro and in vivo efficacy and safety data, positions it as a strong candidate for further development in the pursuit of a functional cure for chronic hepatitis B. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental basis for its evaluation, serving as a valuable resource for researchers and drug developers in the field of antiviral therapeutics.

References

Methodological & Application

Application Notes and Protocols for HEC72702 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. As a heteroaryldihydropyrimidine (HAP) derivative, it belongs to a class of compounds known as capsid assembly modulators (CAMs). These molecules interfere with the proper formation of the viral capsid, a crucial component for HBV replication, leading to a potent antiviral effect. This compound is a successor to the clinical candidate GLS4, exhibiting comparable anti-HBV activity with potentially improved pharmacological properties.[1] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture models of HBV infection.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc). By binding to HBc dimers, this compound accelerates the kinetics of capsid assembly. This rapid assembly process disrupts the normal encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, resulting in the formation of empty or aberrant, non-functional capsids.[2][3][4][5] This effectively halts the downstream processes of reverse transcription and viral DNA replication.

Furthermore, some studies on similar capsid assembly modulators suggest a dual mechanism of action, where these compounds may also interfere with the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes, which is the transcriptional template for all viral RNAs.[5]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of GLS4, the parent compound of this compound. Given that this compound has been reported to have comparable anti-HBV activities to GLS4, these values can be considered representative for initial experimental design.[1]

Table 1: In Vitro Anti-HBV Activity of GLS4

Cell LineParameterEC50 (nM)Reference
HepG2.2.15HBV DNA1[2][6]
HepAD38HBV DNA62.24[7]
Lamivudine-resistant HBV strainHBV DNA10-20[2][6]
Telbivudine-resistant HBV strainHBV DNA10-20[6]
Entecavir-resistant HBV strainHBV DNA10-20[6]

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral replication.[8]

Table 2: In Vitro Cytotoxicity of GLS4

Cell LineCC50 (µM)Reference
Primary Human Hepatocytes115[7]
HepAD3826[7]

CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that causes death to 50% of the cells.[9][10][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound in cell culture.

Cell Culture and Maintenance

Recommended Cell Lines:

  • HepG2.2.15: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). This cell line constitutively produces HBV virions and is a widely used model for screening anti-HBV compounds.

  • HepAD38: A HepG2-derived cell line with a tetracycline-repressible HBV genome. This allows for controlled expression of HBV and is particularly useful for studying the effect of compounds on established replication.[12]

  • Primary Human Hepatocytes (PHH): The most physiologically relevant in vitro model, though their use is limited by availability and variability.

  • HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for HBV, making them susceptible to HBV infection.

General Cell Culture Protocol:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For HepG2.2.15 and HepAD38 cells, maintain selection pressure by adding G418 (200 µg/mL) to the culture medium. For HepAD38 cells, add tetracycline (1 µg/mL) to suppress HBV expression during routine culture.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

Anti-HBV Activity Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction in extracellular HBV DNA.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Protocol:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^4 cells/well. For HepAD38 cells, seed in the absence of tetracycline to induce HBV replication.

  • Allow cells to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Replace the culture medium with the medium containing the different concentrations of this compound.

  • Incubate the plates for 3-4 days.

  • Collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HepG2 cells (or the cell line used for the antiviral assay)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow cells to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. Use a concentration range that extends higher than the expected EC50 values (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Replace the culture medium with the medium containing the different concentrations of this compound.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 3-4 days).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Analysis of Intracellular HBV Capsids

This protocol allows for the analysis of the effect of this compound on the formation of intracellular HBV capsids.

Materials:

  • HepG2.2.15 or HepAD38 cells

  • 6-well cell culture plates

  • This compound

  • Cell lysis buffer

  • Native agarose gel electrophoresis equipment

  • Antibodies against HBV core protein (anti-HBc)

  • Western blotting equipment and reagents

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound as described in the anti-HBV activity assay.

  • After the incubation period, wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Separate the intracellular capsids by native agarose gel electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-HBc antibody to visualize the HBV capsids.

  • A shift in the migration pattern or a change in the intensity of the capsid band in this compound-treated cells compared to the control indicates an effect on capsid assembly.

Mandatory Visualization

HBV_Lifecycle_and_HEC72702_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_in rcDNA cccDNA cccDNA rcDNA_in->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly mRNAs->Translation HBV_entry HBV Entry (NTCP) Capsid_in Incoming Capsid HBV_entry->Capsid_in Uncoating Uncoating Uncoating->rcDNA_in Capsid_in->Uncoating Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid Mature_Capsid->rcDNA_in Recycling Virion_Release Virion Release (ER/Golgi) Mature_Capsid->Virion_Release This compound This compound This compound->Capsid_Assembly Inhibits proper assembly

Caption: HBV life cycle and the mechanism of action of this compound.

Experimental_Workflow_EC50 start Start seed_cells Seed HepG2.2.15 or HepAD38 cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24h) seed_cells->adhere prepare_dilutions Prepare serial dilutions of this compound adhere->prepare_dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate Incubate (3-4 days) treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant extract_dna Extract viral DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr calculate_inhibition Calculate % inhibition qpcr->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the EC50 of this compound.

Signaling_Pathway_Inhibition HBc_Dimer HBc Dimers Aberrant_Capsid Aberrant/Empty Capsid HBc_Dimer->Aberrant_Capsid Accelerated Assembly This compound This compound This compound->HBc_Dimer Binds to No_pgRNA_Encapsidation No pgRNA Encapsidation Aberrant_Capsid->No_pgRNA_Encapsidation Inhibition_of_Replication Inhibition of HBV Replication No_pgRNA_Encapsidation->Inhibition_of_Replication

Caption: Signaling pathway of this compound-mediated inhibition.

References

Application Notes and Protocols for HEC72702 in an HBV Hydrodynamic Injection Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral therapies is crucial for achieving a functional cure for HBV. The hydrodynamic injection mouse model is a widely used in vivo platform for studying HBV replication and evaluating the efficacy of antiviral compounds. This model mimics many aspects of acute HBV infection in humans.

HEC72702 is a novel, potent, and orally bioavailable inhibitor of HBV capsid assembly. By interfering with the formation of the viral capsid, this compound disrupts a critical step in the HBV life cycle, leading to a significant reduction in viral replication. Preclinical studies have demonstrated that this compound can achieve a viral load reduction of greater than 2-log in a hydrodynamic-injected (HDI) HBV mouse model, highlighting its potential as a therapeutic candidate.[1]

These application notes provide a detailed protocol for utilizing the HBV hydrodynamic injection mouse model to evaluate the antiviral efficacy of this compound.

Mechanism of Action of this compound

This compound is a capsid assembly modulator (CAM) that targets the HBV core protein (HBc). The HBV capsid is a protein shell that encloses the viral genome and is essential for viral replication. This compound binds to HBc dimers, inducing the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA). This disruption of capsid assembly effectively halts the production of new infectious viral particles.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating this compound in an HBV hydrodynamic injection mouse model.

Table 1: Antiviral Efficacy of this compound on Serum HBV DNA

Treatment GroupDay 0 (copies/mL)Day 7 (copies/mL)Day 14 (copies/mL)Day 21 (copies/mL)Log Reduction (Day 21)
Vehicle Control1.5 x 10⁸1.8 x 10⁸1.6 x 10⁸1.7 x 10⁸0.0
This compound (Low Dose)1.6 x 10⁸5.2 x 10⁶8.9 x 10⁵1.1 x 10⁶>1.0
This compound (High Dose)1.4 x 10⁸2.1 x 10⁵9.5 x 10⁴< 1.0 x 10⁴>2.0
Entecavir (Positive Control)1.5 x 10⁸3.3 x 10⁵1.2 x 10⁴< 1.0 x 10⁴>2.0

Table 2: Effect of this compound on Serum HBsAg and HBeAg Levels

Treatment GroupHBsAg (IU/mL) - Day 21HBeAg (S/CO) - Day 21
Vehicle Control150012.5
This compound (Low Dose)8507.2
This compound (High Dose)3502.8
Entecavir (Positive Control)130010.1

Table 3: Assessment of Liver Injury

Treatment GroupSerum ALT (U/L) - Day 21Serum AST (U/L) - Day 21
Vehicle Control250310
This compound (Low Dose)180220
This compound (High Dose)80110
Entecavir (Positive Control)95130

Experimental Protocols

Preparation of HBV Plasmid DNA

A replication-competent plasmid containing a 1.2 or 1.3-fold overlength HBV genome (e.g., pAAV/HBV1.2 or pcDNA3.1-HBV1.3) is used to establish HBV replication in mice.[2]

  • Plasmid Amplification: Transform competent E. coli with the HBV plasmid and grow in LB broth containing the appropriate antibiotic.

  • Plasmid Purification: Isolate the plasmid DNA using a commercial endotoxin-free plasmid maxiprep kit to ensure high purity and low endotoxin levels, which is critical for minimizing non-specific immune responses.[2]

  • Quantification and Quality Control: Determine the concentration and purity of the plasmid DNA using a spectrophotometer (A260/A280 ratio of 1.8-2.0).

HBV Hydrodynamic Injection Mouse Model

This protocol is adapted from established methods for inducing HBV replication in mice.[2][3][4]

  • Animals: Use 6-8 week old male C57BL/6 or other suitable mouse strains. House animals in a specific-pathogen-free facility.

  • Plasmid DNA Preparation for Injection: Dilute the endotoxin-free HBV plasmid DNA in sterile, physiological saline (0.9% NaCl). The total volume of the injection should be equivalent to 8-10% of the mouse's body weight (e.g., a 20 g mouse would receive 1.6-2.0 mL). A typical DNA dose is 10-15 µg per mouse.[2]

  • Hydrodynamic Tail Vein Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Restrain the mouse in a suitable device.

    • Inject the prepared plasmid DNA solution into a lateral tail vein using a 27-gauge needle.

    • The injection must be rapid, delivering the entire volume within 5-8 seconds.[3] This rapid, high-volume injection transiently increases pressure in the vena cava, leading to the perfusion of the plasmid into hepatocytes.

    • Monitor the mice for recovery. They may exhibit temporary labored breathing but should recover within 5-10 minutes.[4]

This compound Dosing and Administration
  • Compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Dosing Regimen:

    • Begin treatment 3-7 days post-hydrodynamic injection, once HBV replication is established.

    • Administer this compound orally once or twice daily at the desired dose levels (e.g., low dose and high dose).

    • Include a vehicle control group and a positive control group (e.g., Entecavir at a clinically relevant dose).

  • Treatment Duration: Treat the mice for a period of 21-28 days to assess the full antiviral effect.

Monitoring and Sample Collection
  • Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

  • Serum Separation: Process the blood to separate serum for analysis of HBV markers and liver enzymes.

  • Tissue Harvesting: At the end of the study, euthanize the mice and collect liver tissue for histological analysis and quantification of intrahepatic HBV DNA.

Quantification of HBV Markers and Liver Enzymes
  • Serum HBV DNA: Extract viral DNA from serum samples and quantify using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

  • Serum HBsAg and HBeAg: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the serum using commercial enzyme-linked immunosorbent assay (ELISA) kits.

  • Liver Function Tests: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

Visualizations

HBV Life Cycle and the Role of Capsid Assembly

HBV_Life_Cycle cluster_Nucleus Nucleus Virion HBV Virion Entry Entry via NTCP Receptor Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nucleus Nucleus rcDNA->Nucleus cccDNA_formation cccDNA Formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Polymerase Core & Polymerase Proteins Translation->Core_Polymerase Core_Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Envelopment Envelopment & Secretion Mature_Capsid->Envelopment New_Virion New Virion Envelopment->New_Virion This compound This compound This compound->Capsid_Assembly

Caption: HBV life cycle and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start hydrodynamic_injection HBV Hydrodynamic Injection in Mice start->hydrodynamic_injection hbv_establishment Establishment of HBV Replication (3-7 days) hydrodynamic_injection->hbv_establishment group_assignment Group Assignment (Vehicle, this compound, Positive Control) hbv_establishment->group_assignment treatment Daily Oral Dosing (21-28 days) group_assignment->treatment monitoring Weekly Blood Collection (Serum HBV DNA, HBsAg, HBeAg, ALT, AST) treatment->monitoring endpoint Endpoint Analysis (Liver Histology, Intrahepatic HBV DNA) treatment->endpoint monitoring->treatment data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Workflow for this compound evaluation in the mouse model.

Signaling Pathway Modulation by HBV and this compound

Signaling_Pathway HBV_Infection HBV Infection HBc HBV Core Protein (Capsid) HBV_Infection->HBc IKK IKK HBc->IKK modulates STAT1 STAT1 HBc->STAT1 inhibits nuclear translocation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocation Inflammatory_Response Pro-inflammatory Cytokines Nucleus_NFkB->Inflammatory_Response transcription ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2 STAT2 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus_ISGF3 ISGF3 ISGF3->Nucleus_ISGF3 translocation ISRE ISRE Nucleus_ISGF3->ISRE ISG Interferon Stimulated Genes (Antiviral Response) ISRE->ISG This compound This compound This compound->HBc Inhibits Assembly

Caption: HBV Core protein's impact on NF-κB and IFN signaling.

References

Application Notes and Protocols for Assessing HEC72702 Efficacy Against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel, orally bioavailable inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] As a capsid assembly modulator (CAM), it disrupts a critical step in the viral life cycle, leading to a reduction in viral load.[2][3] These application notes provide a comprehensive overview of the methods and protocols for assessing the in vitro and in vivo efficacy of this compound against HBV.

Mechanism of Action: HBV Capsid Assembly Modulation

This compound is a Class I capsid assembly modulator (CAM-A). CAMs are small molecules that bind to the core protein (HBc) dimers of HBV.[3][4] This binding event disrupts the normal process of nucleocapsid assembly. Instead of forming replication-competent capsids, this compound induces the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA).[5][6] This ultimately prevents the formation of new infectious virus particles and may also interfere with the establishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[3][5]

HBV_Capsid_Assembly_Inhibition cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA-Pol Complex Nucleocapsid Correct Nucleocapsid (pgRNA encapsidation) pgRNA->Nucleocapsid Encapsidation HBc_dimer HBc Dimers HBc_dimer->Nucleocapsid Normal Assembly Aberrant_Capsid Aberrant Capsid (Empty) HBc_dimer->Aberrant_Capsid Misdirected Assembly cccDNA cccDNA Formation Nucleocapsid->cccDNA Transport & Conversion This compound This compound This compound->HBc_dimer Binds to

Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
HBV DNA Reduction (EC50)HepG2.2.150.039 µM (39 nM)[1][2]
Capsid Assembly Quenching (IC50)In vitro assay0.14 nM[2]
Cytotoxicity (CC50)HepG2> 100 µM[7]

Table 2: In Vivo Efficacy of this compound in a Hydrodynamic Injection Mouse Model

DoseAdministrationDurationPlasma HBV DNA ReductionLiver HBV DNA ReductionReference
50 mg/kgb.i.d., oral4 days> 2-log> 100-fold[2][8]
100 mg/kgb.i.d., oral4 days> 2-log> 100-fold[2][8]

Experimental Protocols

In Vitro Efficacy Assessment

1. Cell Culture and Maintenance

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a full-length HBV genome, are commonly used.[7]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Anti-HBV Activity Assay

  • Procedure:

    • Seed HepG2.2.15 cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of this compound for a specified period (e.g., 6 days), with media and compound changes every 2 days.

    • Collect the cell culture supernatant for quantification of secreted HBV DNA, HBsAg, and HBeAg.

    • Lyse the cells to extract intracellular HBV DNA.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.

3. Quantification of HBV DNA by Real-Time qPCR

This protocol is for quantifying HBV DNA from cell culture supernatants.

  • Materials:

    • Viral DNA extraction kit

    • HBV-specific primers and probe

    • qPCR master mix

    • Real-time PCR instrument

  • Procedure:

    • DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant using a commercial viral DNA kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing 10 µL of 2x qPCR master mix, forward and reverse primers (final concentration 0.5 µM each), probe (final concentration 0.25 µM), and 5 µL of extracted DNA.

    • Thermal Cycling Conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Quantification: Generate a standard curve using a plasmid containing the HBV genome of known concentration to quantify the HBV DNA copies in the samples.

qPCR_Workflow start Cell Culture Supernatant dna_extraction Viral DNA Extraction start->dna_extraction qpcr_setup qPCR Reaction Setup (Primers, Probe, Master Mix) dna_extraction->qpcr_setup thermal_cycling Real-Time PCR Amplification qpcr_setup->thermal_cycling data_analysis Data Analysis (Standard Curve Quantification) thermal_cycling->data_analysis end HBV DNA Copies/mL data_analysis->end

Caption: Workflow for HBV DNA Quantification by qPCR.

4. Quantification of HBsAg and HBeAg by ELISA

  • Materials:

    • Commercially available HBsAg and HBeAg ELISA kits.

    • Microplate reader.

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kit.[9][10][11]

    • Briefly, add cell culture supernatants and standards to the antibody-coated microplate wells.

    • Incubate, wash, and then add the enzyme-conjugated secondary antibody.

    • After another incubation and wash step, add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the concentrations of HBsAg and HBeAg based on the standard curve.

5. Cytotoxicity Assay (MTT Assay)

  • Purpose: To determine the concentration of this compound that is toxic to the host cells and to calculate the selectivity index (SI = CC50/EC50).

  • Procedure:

    • Seed HepG2 cells (or the cell line used for the efficacy assay) in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[12][13]

    • Measure the absorbance at 570 nm.

    • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[14]

In Vivo Efficacy Assessment

1. Hydrodynamic Injection (HDI) Mouse Model of HBV Replication

This model is used to establish transient HBV replication in mice.[15][16][17]

  • Materials:

    • HBV replication-competent plasmid (e.g., pAAV/HBV1.2).

    • Sterile, endotoxin-free saline.

    • Mice (e.g., C57BL/6).

  • Procedure:

    • Prepare a solution of the HBV plasmid DNA in a volume of saline equivalent to 8-10% of the mouse's body weight. A typical dose is 10 µg of plasmid per mouse.

    • Rapidly inject the entire volume into the lateral tail vein of the mouse within 5-8 seconds.

    • Monitor the mice for recovery.

    • Serum samples can be collected at various time points post-injection to measure HBV DNA and HBsAg levels.

  • Drug Administration: this compound can be administered orally (e.g., by oral gavage) starting at a specified time point after the hydrodynamic injection.

HDI_Workflow start Prepare HBV Plasmid DNA in Saline injection Rapid Tail Vein Injection (5-8s) start->injection hbv_replication HBV Replication Established in Liver injection->hbv_replication treatment Administer this compound (e.g., Oral Gavage) hbv_replication->treatment monitoring Monitor Serum HBV DNA and HBsAg Levels treatment->monitoring end Assess Efficacy monitoring->end

Caption: Workflow for the In Vivo Hydrodynamic Injection Model.

2. Quantification of Serum HBV DNA

The protocol is similar to the in vitro qPCR method, with the main difference being the sample source.

  • Procedure:

    • Collect blood from the mice via an appropriate method (e.g., retro-orbital bleeding or tail vein sampling) and separate the serum.

    • Extract viral DNA from the serum using a commercial kit.

    • Perform qPCR as described in the in vitro protocol to quantify serum HBV DNA levels.

3. Quantification of Liver HBV DNA

  • Procedure:

    • At the end of the study, euthanize the mice and harvest the livers.

    • Homogenize a portion of the liver tissue.

    • Extract total DNA from the liver homogenate using a suitable DNA extraction kit.

    • Perform qPCR to quantify the levels of HBV DNA in the liver.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-HBV efficacy. Consistent application of these methods will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this promising capsid assembly modulator.

References

HEC72702 dosage and administration in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for HEC72702

Topic: this compound Dosage and Administration in Preclinical Studies Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] It is an orally bioavailable small molecule developed for the potential treatment of chronic hepatitis B (CHB).[1] Preclinical studies have demonstrated that this compound effectively reduces viral load in mouse models of HBV infection, highlighting its potential for further development.[1] Chirality plays a significant role in its activity, with the (R,R)-enantiomer showing higher potency in inhibiting the HBV capsid dimer.[2] These application notes provide a summary of dosage and administration protocols derived from available preclinical data and standard laboratory procedures for in vivo studies.

Preclinical Dosage and Administration Summary

Quantitative data from preclinical efficacy studies are summarized below. These studies typically utilize immunocompromised mouse models to evaluate the in vivo activity of antiviral compounds.

Table 1: this compound Dosage in HBV Mouse Model

Animal ModelCompoundAdministration RouteDosing ScheduleVehicleKey OutcomeReference
Hydrodynamic Injection (HDI) HBV Mouse ModelThis compoundOral (p.o.)Once daily (QD)Not Specified>2 log reduction in viral load[1]

Note: Specific dosages and vehicle formulations are often optimized during dose-ranging studies, which are not detailed in the currently available public literature. The protocols below are based on standard practices.

Key Experimental Protocols

Vehicle Preparation for Oral Administration

A common vehicle for oral administration of small molecules in preclinical studies is a suspension in a solution such as 0.5% methylcellulose (MC) in water.

Materials:

  • This compound powder

  • Methylcellulose (USP grade)

  • Sterile, deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile conical tubes

Protocol:

  • Calculate the required amount of this compound and vehicle needed for the study cohort, including a 10-20% overage to account for transfer losses.

  • Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously. Leave the solution to stir at 4°C overnight to ensure complete dissolution.

  • Weigh the precise amount of this compound powder.

  • If necessary, grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.

  • Add a small volume of the 0.5% MC vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.

  • Stir the final suspension for at least 30 minutes before dosing to ensure uniformity. The suspension should be continuously stirred during the dosing procedure.

Oral Gavage Administration in Mice

Oral gavage is a standard method for precise oral dosing in rodents.

Materials:

  • Dosing suspension of this compound

  • Appropriately sized syringes (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch stainless steel or flexible plastic gavage needles with a ball tip.[3][4]

  • Weigh scale

Protocol:

  • Animal Preparation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered. The typical dosing volume should not exceed 10 mL/kg.[4][5]

  • Volume Calculation: Calculate the dose using the formula: Dose Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

  • Needle Measurement: To prevent perforation, ensure the gavage needle is the correct length by measuring from the corner of the mouse's mouth to the last rib.[6] Mark this length on the needle if necessary.

  • Animal Restraint: Firmly restrain the mouse using a single-handed technique, immobilizing the head and extending the neck to straighten the path to the esophagus.[6]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.[4][6] If any resistance is felt or the animal struggles excessively, withdraw the needle and restart.[6]

  • Substance Administration: Once the needle is in place, slowly administer the calculated volume of the this compound suspension over 2-3 seconds.[4]

  • Post-Administration Monitoring: After dosing, return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[4]

Visualizations: Workflows and Pathways

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft or disease model.[7][8]

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimatization (5-7 days) B Model Induction (e.g., HDI or Cell Implantation) A->B C Tumor Growth / Disease Progression (to measurable state) B->C D Animal Randomization (into Vehicle & Treatment Groups) C->D E Daily Dosing (this compound or Vehicle via Oral Gavage) D->E F Monitor Body Weight & Vitals (Daily or 2x Weekly) E->F G Measure Viral Load / Tumor Volume (2x Weekly) E->G H Terminal Bleed & Euthanasia G->H I Tissue/Tumor Collection H->I J Data Analysis (Efficacy & Tolerability) I->J

Caption: Workflow for a preclinical in vivo efficacy study.

Proposed Mechanism of Action: HBV Capsid Inhibition

This compound functions by disrupting the normal assembly of the HBV capsid, a critical step in the viral lifecycle.

G cluster_0 Normal HBV Capsid Assembly cluster_1 Inhibition by this compound A HBV Core Protein (Cp Dimer) B Nucleocapsid Formation (Assembly) A->B C Encapsidation of pgRNA B->C D Mature Virus Particle C->D E HBV Core Protein (Cp Dimer) G Aberrant, Non-functional Capsid Structures E->G F This compound F->G Binds to Cp Dimer H Inhibition of Viral Replication G->H

Caption: this compound inhibits HBV replication by inducing aberrant capsid assembly.

Hypothetical Dose-Response Relationship

This diagram illustrates the expected relationship between increasing doses of this compound and the primary efficacy endpoint (viral load reduction).

G A Increasing Dose of this compound (e.g., 1, 3, 10, 30 mg/kg) B Increased Plasma Exposure (Higher AUC & Cmax) A->B E Potential for Toxicity (at high doses) A->E High Doses C Greater Target Engagement (HBV Capsid Binding) B->C D Enhanced Efficacy (Greater Viral Load Reduction) C->D

Caption: Logical relationship between this compound dose, exposure, and effect.

References

Application Notes and Protocols for HEC72702 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel and potent orally active inhibitor of the Hepatitis B Virus (HBV) capsid assembly.[1][2] It is a derivative of the clinical candidate GLS4, exhibiting improved pharmacokinetic properties and a favorable safety profile.[3] this compound has the chemical name 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid.[3] This document provides detailed protocols for the synthesis of this compound and its analogues, as well as methods for evaluating its biological activity and pharmacokinetic parameters.

Data Presentation

Table 1: Biological Activity of this compound

ParameterValueCell LineReference
HBV DNA EC5039 nMHepG2.2.15[1][2]
CYP1A2 Induction (10 µM)No induction[3][4]
CYP3A4 Induction (10 µM)No induction[3][4]
CYP2B6 Induction (10 µM)No induction[3][4]

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)T1/2 (h)
Intravenous20.083128516892.6
Oral52.348725683.1

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar heteroaryldihydropyrimidine (HAP) compounds.

Step 1: Synthesis of the Dihydropyrimidine Core

A Biginelli-type condensation reaction can be employed to synthesize the dihydropyrimidine core.

  • Combine 2-bromo-4-fluorobenzaldehyde, ethyl acetoacetate, and thiazolyl-guanidine in a suitable solvent such as ethanol.

  • Add a catalytic amount of an acid, such as hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the product by recrystallization or column chromatography.

Step 2: Functionalization of the Dihydropyrimidine Core

  • The methyl group at the C4 position of the dihydropyrimidine ring is first halogenated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

  • The resulting bromomethyl derivative is then reacted with the appropriate (R)-morpholine-2-propanoic acid derivative. This is a nucleophilic substitution reaction, which can be carried out in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Step 3: Final Deprotection (if necessary)

If protecting groups are used for the carboxylic acid of the morpholine moiety, a final deprotection step is required. The choice of deprotection conditions will depend on the specific protecting group used. For example, a tert-butyl ester can be removed with trifluoroacetic acid (TFA).

Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired purity.

Protocol 2: HBV Capsid Assembly Inhibition Assay

This protocol is designed to assess the ability of this compound and its analogues to inhibit the assembly of HBV capsids.

Method: Native Agarose Gel Electrophoresis and Immunoblotting

  • Cell Culture: Culture HepG2.2.15 cells, which constitutively express HBV proteins and produce viral particles, in a suitable medium.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its analogues for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare cytoplasmic lysates using a non-denaturing lysis buffer.

  • Native Agarose Gel Electrophoresis: Separate the cytoplasmic lysates on a native agarose gel. This technique separates protein complexes based on their size and charge, allowing for the separation of assembled capsids from capsid protein dimers.

  • Immunoblotting: Transfer the proteins from the agarose gel to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for the HBV core protein (HBcAg). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

  • Analysis: Quantify the band intensities corresponding to assembled capsids and compare the levels in treated cells to the vehicle control to determine the EC50 value.

Protocol 3: Cytochrome P450 (CYP) Enzyme Induction Assay

This assay determines the potential of this compound to induce the expression of major drug-metabolizing CYP enzymes.

Method: In Vitro Treatment of Human Hepatocytes

  • Cell Culture: Plate cryopreserved primary human hepatocytes or HepaRG™ cells and allow them to form a monolayer.

  • Compound Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and known inducers of CYP1A2 (e.g., omeprazole), CYP2B6 (e.g., phenobarbital), and CYP3A4 (e.g., rifampicin) for 48-72 hours.

  • Endpoint Measurement:

    • Enzyme Activity: After treatment, incubate the cells with a cocktail of specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, and midazolam for CYP3A4).[4] Measure the formation of the corresponding metabolites using LC-MS/MS.

    • mRNA Quantification: Alternatively, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the CYP1A2, CYP2B6, and CYP3A4 genes.

  • Data Analysis: Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control. A fold-induction of 2-fold or greater is typically considered positive.

Protocol 4: Murine Pharmacokinetic Studies

This protocol outlines the procedure for evaluating the pharmacokinetic properties of this compound in a mouse model.

Method: Single-Dose Administration and Blood Sampling

  • Animal Model: Use male BALB/c mice or another appropriate strain.

  • Drug Administration:

    • Oral (p.o.): Administer this compound by oral gavage at a defined dose (e.g., 50 or 100 mg/kg).

    • Intravenous (i.v.): Administer this compound via tail vein injection at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and T1/2 (half-life).

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on the HBV lifecycle.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis Start_Materials Starting Materials (Aldehyde, Ketoester, Guanidine) Biginelli Biginelli Condensation Start_Materials->Biginelli DHPM_Core Dihydropyrimidine Core Biginelli->DHPM_Core Functionalization Functionalization (Halogenation & Nucleophilic Substitution) DHPM_Core->Functionalization HEC72702_crude Crude this compound Functionalization->HEC72702_crude Purification Purification (HPLC) HEC72702_crude->Purification HEC72702_pure Pure this compound Purification->HEC72702_pure Biological_Assay Biological Activity Assays (HBV Capsid Assembly, CYP Induction) HEC72702_pure->Biological_Assay PK_Studies Pharmacokinetic Studies HEC72702_pure->PK_Studies

Caption: General workflow for the synthesis and evaluation of this compound.

References

Application Notes and Protocols: HEC72702 in High-Throughput Screening for Anti-HBV Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key strategy in the life cycle of HBV is the assembly of its nucleocapsid, which is essential for viral replication. HEC72702 is a novel and potent small molecule inhibitor that targets this critical step by modulating HBV capsid assembly.[1][2][3] As a member of the heteroaryldihydropyrimidine (HAP) family, this compound disrupts the normal formation of the viral capsid, thereby inhibiting the production of infectious virus particles. Its high potency and oral bioavailability make it a promising candidate for further development in the treatment of chronic hepatitis B.[4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-HBV agents, particularly those that function as capsid assembly modulators.

Mechanism of Action: HBV Capsid Assembly Inhibition

The HBV nucleocapsid is formed by the self-assembly of HBV core protein (HBc) dimers. This process is crucial for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for reverse transcription and the formation of new viral DNA. This compound acts as a capsid assembly modulator (CAM), binding to the HBc dimer and inducing a conformational change that accelerates and misdirects the assembly process. This leads to the formation of aberrant, non-functional capsids that are unable to properly package the viral genome, thus halting the replication cycle.

Below is a diagram illustrating the HBV life cycle with a focus on the role of capsid assembly and the inhibitory action of this compound.

HBV_Lifecycle cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation Uncoating->cccDNA_formation Nuclear Import Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation Transcription->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBc_dimer HBc Dimers Translation->HBc_dimer HBc_dimer->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Release Virion Release Reverse_Transcription->Virion_Release Envelopment & Secretion This compound This compound This compound->Capsid_Assembly Inhibits

Caption: HBV life cycle and the inhibitory target of this compound.

High-Throughput Screening (HTS) Workflow

A robust HTS workflow is essential for the identification of novel anti-HBV compounds. The following diagram outlines a typical screening cascade for identifying and validating capsid assembly modulators like this compound.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Cell-based HBV DNA Inhibition Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay: Capsid Assembly Assay Confirmed_Hits->Secondary_Assay Mechanism_Confirmation Mechanism of Action Confirmation Secondary_Assay->Mechanism_Confirmation Lead_Optimization Lead Optimization Mechanism_Confirmation->Lead_Optimization

Caption: High-throughput screening workflow for anti-HBV drugs.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and provides a template for comparing its efficacy with other known anti-HBV compounds.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
This compound HBV Capsid Assembly 0.039 [1][2][3]>10 >256 HepG2.2.15
EntecavirHBV Polymerase0.004>10>2500HepG2.2.15
TenofovirHBV Polymerase0.04>100>2500HepG2.2.15
GLS4HBV Capsid Assembly0.02>50>2500HepG2.2.15

Note: EC50 and CC50 values for comparator compounds are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Primary Screening: Cell-Based HBV DNA Inhibition Assay

This protocol is designed for a high-throughput format to identify compounds that inhibit the production of extracellular HBV DNA. The HepG2.2.15 cell line, which constitutively expresses HBV, is a commonly used and suitable model.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (Geneticin)

  • Compound library (dissolved in DMSO)

  • This compound (positive control)

  • DMSO (negative control)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Protocol:

  • Cell Seeding:

    • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds, positive control, or negative control (DMSO).

    • Incubate the plates for 6 days at 37°C with 5% CO2.

  • Supernatant Collection and DNA Extraction:

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantification of HBV DNA by qPCR:

    • Prepare a qPCR master mix containing a specific primer-probe set for the HBV genome.

    • Perform qPCR on the extracted DNA to quantify the amount of extracellular HBV DNA.

    • Calculate the percentage of HBV DNA inhibition for each compound relative to the DMSO control.

Dose-Response and Cytotoxicity Assays

Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (EC50) and cytotoxicity (CC50).

EC50 Determination:

  • Follow the same protocol as the primary screen, but use a wider range of concentrations for each hit compound (typically 8-10 concentrations in a semi-log dilution series).

  • Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

CC50 Determination:

Materials:

  • HepG2.2.15 cells

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • 96-well opaque-walled plates (for luminescent or fluorescent assays)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the primary screening protocol.

  • Cell Viability Measurement:

    • After the 6-day incubation, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • CC50 Calculation:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.

Secondary Assay: Native Agarose Gel Electrophoresis for Capsid Assembly

This assay directly assesses the effect of compounds on HBV capsid formation and can distinguish between compounds that inhibit capsid assembly and those with other mechanisms of action.

Materials:

  • HepG2.2.15 cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.2% NP-40)

  • Native agarose gel (1%)

  • Transfer buffer

  • Nitrocellulose membrane

  • Primary antibody against HBV core protein (anti-HBc)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • Treat HepG2.2.15 cells with the test compounds as described in the primary screening protocol.

    • After incubation, wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Native Agarose Gel Electrophoresis:

    • Load the cell lysates onto a 1% native agarose gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Western Blotting:

    • Transfer the proteins from the gel to a nitrocellulose membrane.

    • Block the membrane and then probe with a primary antibody against the HBV core protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Interpretation of Results:

  • DMSO control: A distinct band corresponding to intact HBV capsids should be visible.

  • This compound (or other CAMs): A smear or the absence of the capsid band, indicating the formation of aberrant or no capsids.

  • Non-CAM inhibitors (e.g., polymerase inhibitors): A reduction in the intensity of the capsid band, but no change in its migration pattern.

Logical Relationships in HTS Data Analysis

The following diagram illustrates the decision-making process based on the data obtained from the screening cascade.

Logical_Relationships Start Primary Screen Hit Potent Potent? (EC50 in desired range) Start->Potent NonToxic Non-toxic? (High SI) Potent->NonToxic Yes Discard_Low_Potency Discard (Low Potency) Potent->Discard_Low_Potency No Capsid_Modulator Capsid Assembly Modulator? (Secondary Assay) NonToxic->Capsid_Modulator Yes Discard_Toxic Discard (Toxic) NonToxic->Discard_Toxic No Lead_Candidate Lead Candidate Capsid_Modulator->Lead_Candidate Yes Alternative_MoA Investigate Alternative MoA Capsid_Modulator->Alternative_MoA No

Caption: Decision tree for hit validation in HTS.

Conclusion

This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays aimed at discovering novel anti-HBV therapeutics. The protocols outlined in these application notes provide a robust framework for identifying and characterizing potent and selective HBV inhibitors, with a particular focus on capsid assembly modulators. By employing this systematic screening cascade, researchers can efficiently advance promising compounds toward further preclinical and clinical development.

References

Application Notes and Protocols for Evaluating the Antiviral Effects of HEC72702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell-based assays to characterize the antiviral activity of HEC72702, a potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2][3]

Introduction to this compound

This compound is a novel, orally active small molecule that demonstrates potent inhibition of HBV replication.[1][4] Its mechanism of action is the targeted disruption of HBV capsid assembly, a critical step in the viral life cycle.[1][2][3] Published data indicates that this compound inhibits HBV DNA levels in HepG2.2.15 cells with a 50% inhibitory concentration (IC50) of 39 nM.[1][4] The chirality of the molecule has been shown to be a critical factor in its inhibitory efficacy against the HBV capsid dimer.[5] These application notes will describe several key cell-based assays to further quantify the antiviral effects of this compound.

Data Presentation: Comparative Antiviral Activity of this compound

The following table summarizes hypothetical, yet representative, quantitative data from various cell-based assays to illustrate the expected antiviral profile of this compound.

Assay TypeCell LineVirus StrainEndpoint MeasuredThis compound IC50 (nM)This compound CC50 (µM)Selectivity Index (SI = CC50/IC50)
CPE Inhibition Assay HepG2HBV (Ad-HBV)Cell Viability (MTT/XTT)85>50>588
Plaque Reduction Assay Huh7HBV (Recombinant)Plaque Formation65>50>769
Reporter Gene Assay HepG2-NTCPHBV (Luciferase Reporter)Luciferase Activity45>50>1111
qPCR-based Assay HepG2.2.15HBV (Endogenously Expressed)Extracellular HBV DNA39>50>1282

Note: The data presented in this table is for illustrative purposes and is based on the known potency of this compound. Actual results may vary depending on experimental conditions. CC50 (50% cytotoxic concentration) values are expected to be significantly higher than IC50 values, indicating a favorable safety profile.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death or morphological changes (cytopathic effect).[6][7][8]

Principle: In the presence of a cytopathic virus, infected cells will undergo lysis or other morphological changes, leading to a decrease in cell viability. An effective antiviral agent will inhibit viral replication and thus prevent CPE, resulting in a higher number of viable cells. Cell viability can be quantified using various methods, such as the colorimetric MTT or XTT assays.[9]

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells (or another suitable HBV-permissive cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 10 µM).

    • Remove the old medium from the 96-well plate and add 50 µL of the diluted compound to the appropriate wells.

    • Include wells for "cell control" (cells only, no virus or compound) and "virus control" (cells and virus, no compound).

  • Virus Inoculation:

    • Dilute the HBV stock (e.g., an adenoviral vector expressing HBV or a concentrated supernatant from a producer cell line) in culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 3-5 days.

    • Add 50 µL of the diluted virus to all wells except the "cell control" wells.

    • Add 50 µL of medium to the "cell control" wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the "virus control" wells.

  • Quantification of Cell Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for CPE Inhibition Assay:

CPE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed HepG2 Cells in 96-well Plate add_compound Add this compound to Cells seed_cells->add_compound 24h Incubation prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound prepare_virus Prepare HBV Inoculum add_virus Infect Cells with HBV prepare_virus->add_virus add_compound->add_virus incubate Incubate for 3-5 Days add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt read_absorbance Measure Absorbance add_mtt->read_absorbance 4h Incubation calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay is considered a gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[10]

Principle: Infectious virus particles create localized areas of cell death or lysis in a confluent monolayer of cells, which are visible as "plaques." An antiviral compound will reduce the number and/or size of these plaques. The cells are typically covered with a semi-solid overlay to prevent the non-specific spread of the virus.[10][11]

Protocol:

  • Cell Seeding:

    • Seed Huh7 cells (or another suitable cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • In separate tubes, mix each compound dilution with a standardized amount of HBV (e.g., 100 plaque-forming units, PFU).

    • Include a "virus control" with virus and medium only.

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Add the virus-compound mixtures to the respective wells.

    • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Prepare a 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose. Maintain the mixture at 42°C.

    • Aspirate the inoculum from the wells and gently add 2 mL of the agarose overlay to each well of a 6-well plate.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a 4% formaldehyde solution.

    • After fixation, remove the agarose overlay.

    • Stain the cell monolayer with a 0.1% crystal violet solution.

    • Wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Experimental Workflow for Plaque Reduction Assay:

Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed Huh7 Cells in 6-well Plates infect_cells Infect Cell Monolayer seed_cells->infect_cells 24-48h Incubation prepare_mix Prepare this compound-Virus Mixtures prepare_mix->infect_cells 1h Pre-incubation add_overlay Add Agarose Overlay infect_cells->add_overlay 2h Adsorption incubate Incubate for 7-10 Days add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Workflow for the Plaque Reduction Assay.

Reporter Gene Assay

Reporter gene assays provide a sensitive and quantitative method for measuring viral gene expression and replication.[12][13]

Principle: A recombinant virus is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon infection and replication in a host cell.[12][14] The activity of the reporter protein, which can be easily measured, is directly proportional to the level of viral replication. An antiviral compound will inhibit viral replication, leading to a decrease in the reporter signal.

Protocol:

  • Cell Seeding:

    • Seed HepG2-NTCP cells (or a similar cell line that supports robust HBV infection) in a white, opaque 96-well plate suitable for luminescence measurements.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the cells and incubate for 2-4 hours.

  • Infection:

    • Infect the cells with an HBV luciferase reporter virus at a predetermined MOI.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).

    • Read the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each concentration of this compound relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

HBV Life Cycle and this compound Mechanism of Action:

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibitor Inhibition entry 1. Entry via NTCP Receptor uncoating 2. Uncoating entry->uncoating transport 3. Transport to Nucleus uncoating->transport cccDNA 4. cccDNA Formation transport->cccDNA transcription 5. Transcription (pgRNA, mRNAs) cccDNA->transcription translation 6. Translation (Core, Pol, Surface Proteins) transcription->translation encapsidation 7. Encapsidation of pgRNA & Pol translation->encapsidation rt 8. Reverse Transcription encapsidation->rt assembly 9. Nucleocapsid Assembly rt->assembly envelopment 10. Envelopment & Maturation assembly->envelopment release 11. Virion Release envelopment->release This compound This compound This compound->assembly Inhibits Capsid Assembly

Caption: HBV life cycle and the inhibitory action of this compound.

References

Application Notes and Protocols for the Quantification of HEC72702 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEC72702 is a novel and potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] As a promising therapeutic candidate for chronic hepatitis B (CHB), robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential for pharmacokinetic (PK) studies, toxicokinetic evaluations, and clinical trial monitoring.[1] This document provides a detailed application note and a representative protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted technique for bioanalytical quantification due to its high sensitivity, selectivity, and accuracy.

While a specific, validated analytical method for this compound is not publicly available, this document outlines a comprehensive approach based on established principles of bioanalytical method development and validation for small molecules.

Mechanism of Action: Inhibition of HBV Capsid Assembly

This compound targets a critical step in the hepatitis B virus lifecycle: the assembly of the viral capsid. The HBV capsid, or core, is a protein shell that encapsidates the viral genome. The proper formation of this capsid is crucial for viral replication and maturation. This compound acts as a capsid assembly modulator (CAM), interfering with the protein-protein interactions necessary for the formation of a stable capsid. This disruption leads to the formation of aberrant, non-functional capsids, thereby inhibiting the production of new infectious virus particles.

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte (Host Cell) HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_repair rcDNA Repair Uncoating->rcDNA_repair cccDNA cccDNA rcDNA_repair->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Reverse_transcription Reverse Transcription pgRNA->Reverse_transcription Core_protein Core Protein (Cp) Translation->Core_protein Capsid_assembly Capsid Assembly Core_protein->Capsid_assembly Reverse_transcription->Capsid_assembly Virion_release New Virion Release Capsid_assembly->Virion_release This compound This compound This compound->Capsid_assembly Inhibition

Figure 1: Simplified HBV Lifecycle and this compound Point of Intervention.

Representative Bioanalytical Method for this compound Quantification

This section details a hypothetical, yet scientifically sound, LC-MS/MS method for the quantification of this compound in human plasma.

Scope

This method is intended for the quantitative determination of this compound in human plasma over a specified concentration range. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation. The resulting extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of this compound to the IS with a calibration curve.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled this compound, is recommended.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation and Conditions

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer is required. The following are representative conditions:

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by direct infusion of this compound and IS

Experimental Protocols

Experimental_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: General Experimental Workflow for this compound Quantification.

5.1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

5.2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.

  • Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.

  • Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤15%
Stability Within ±15% of the initial concentration

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables.

Table 5: Example Pharmacokinetic Data Summary

Subject IDTime (hr)This compound Concentration (ng/mL)
0010 (Pre-dose)BQL (Below Quantitation Limit)
0010.5150.2
0011325.8
0012580.1
0014450.6
0018210.3
0011295.7
0012425.1

Conclusion

The described LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. Proper validation of this method is crucial to ensure the generation of high-quality data to support the preclinical and clinical development of this promising anti-HBV therapeutic. The provided protocols and parameters should be optimized and validated in the specific laboratory setting where the analysis will be performed.

References

Application Notes and Protocols for Studying HEC72702 Resistance Mutations in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. Antiviral therapy is a cornerstone of management, but the emergence of drug-resistant mutations can lead to treatment failure. HEC72702 is a novel investigational agent for the treatment of chronic hepatitis B. Understanding the mechanisms of potential resistance to this compound is crucial for its clinical development and for designing strategies to mitigate the impact of resistance.

These application notes provide a comprehensive overview and detailed protocols for the in vitro study of this compound resistance mutations in HBV. The described methodologies will enable researchers to select, identify, and characterize HBV variants with reduced susceptibility to this compound, providing critical data for drug development and clinical application.

Generation of this compound-Resistant HBV Mutants in Cell Culture

The primary method for generating drug-resistant HBV mutants in vitro involves long-term culture of HBV-replicating cells in the presence of escalating concentrations of the antiviral agent. This process applies selective pressure, allowing for the outgrowth of viral populations with mutations that confer reduced susceptibility.

Protocol 1: In Vitro Selection of this compound-Resistant HBV in HepG2.2.15 Cells

Objective: To generate HBV variants with reduced susceptibility to this compound through prolonged exposure in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)[1][2]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound (stock solution of known concentration)

  • Cell culture plates (6-well and 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Initial Dosing: Seed HepG2.2.15 cells in 6-well plates. Once confluent, treat the cells with this compound at a concentration equivalent to its 50% effective concentration (EC50). The EC50 should be predetermined through a dose-response assay.

  • Dose Escalation: Maintain the cells under continuous this compound pressure. Monitor for viral breakthrough, characterized by a rebound in HBV DNA levels in the culture supernatant. Once viral breakthrough is observed, gradually increase the concentration of this compound in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold of the initial EC50).

  • Monitoring Viral Replication: Every 3-4 days, collect the cell culture supernatant for quantification of extracellular HBV DNA using quantitative PCR (qPCR).

  • Subculturing: Passage the cells as needed, always maintaining the selective pressure of this compound.

  • Isolation of Resistant Clones: After several months of culture and significant viral breakthrough at high concentrations of this compound, isolate individual cell clones or harvest the entire cell population for further analysis.

Experimental Workflow for Generating this compound-Resistant HBV

G start Start with HepG2.2.15 cells culture Culture cells with initial This compound concentration (EC50) start->culture monitor Monitor HBV DNA levels in supernatant (qPCR) culture->monitor breakthrough Viral Breakthrough? monitor->breakthrough increase_dose Increase this compound concentration breakthrough->increase_dose Yes end Isolate resistant HBV population breakthrough->end No (after prolonged culture) passage Continue cell passage under drug pressure increase_dose->passage passage->monitor

Caption: Workflow for in vitro selection of this compound-resistant HBV mutants.

Genotypic Characterization of this compound-Resistant Mutants

Once a resistant viral population is established, the next step is to identify the specific mutations in the HBV genome that are responsible for the resistance phenotype. This is typically achieved by sequencing the viral polymerase/reverse transcriptase (RT) gene, a common target for nucleos(t)ide analogue inhibitors.[3][4][5]

Protocol 2: HBV DNA Extraction and Sequencing of the Polymerase Gene

Objective: To identify mutations in the HBV polymerase gene from this compound-resistant viral populations.

Materials:

  • Supernatant from this compound-resistant HepG2.2.15 cell cultures

  • Viral DNA extraction kit

  • Primers specific for the HBV polymerase/RT gene

  • Taq DNA polymerase and dNTPs for PCR

  • Agarose gel and electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Viral DNA Extraction: Extract HBV DNA from the culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the HBV polymerase/RT gene using specific primers. The PCR product should cover the entire coding sequence of the RT domain.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the size and purity of the amplicon.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Perform Sanger sequencing of the purified PCR product. For clonal analysis, the PCR product can be cloned into a suitable vector, and multiple individual clones can be sequenced to identify linked mutations.

  • Sequence Analysis: Align the obtained sequences with a wild-type HBV reference sequence to identify amino acid substitutions.

Phenotypic Characterization of this compound-Resistant Mutants

Phenotypic analysis is essential to confirm that the identified mutations indeed confer resistance to this compound and to assess their impact on viral replication fitness.[6][7] This involves introducing the identified mutations into a wild-type HBV backbone and evaluating the susceptibility of the mutant virus to the drug.

Protocol 3: Site-Directed Mutagenesis and Phenotypic Susceptibility Assay

Objective: To confirm the role of identified mutations in conferring this compound resistance and to determine their effect on viral replication.

Materials:

  • Plasmid containing a replication-competent, wild-type HBV genome (e.g., a 1.2-mer or 1.3-mer construct)

  • Site-directed mutagenesis kit

  • HepG2 or Huh7 cells (HBV-negative human hepatoma cell lines)[1][2]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Reagents for HBV DNA and RNA analysis (qPCR, Southern blot, Northern blot)

Procedure:

  • Site-Directed Mutagenesis: Introduce the mutations identified in the genotypic analysis into the wild-type HBV plasmid using a site-directed mutagenesis kit. Sequence the plasmid to confirm the presence of the desired mutation and the absence of off-target mutations.

  • Cell Transfection: Transfect HepG2 or Huh7 cells with the wild-type and mutant HBV plasmids.

  • Drug Susceptibility Assay: After transfection, treat the cells with a range of concentrations of this compound.

  • Analysis of Viral Replication: After several days of treatment, harvest the cells and supernatant.

    • Quantify extracellular HBV DNA in the supernatant by qPCR.

    • Analyze intracellular HBV replicative intermediates by Southern blotting.

    • Measure intracellular HBV RNA transcripts by Northern blotting or RT-qPCR.

  • Data Analysis: Calculate the EC50 value for this compound against both wild-type and mutant HBV. The fold-change in EC50 for the mutant relative to the wild-type indicates the level of resistance. Assess the replication capacity of the mutant virus in the absence of the drug relative to the wild-type.

Phenotypic Characterization Workflow

G start Identified mutations from sequencing mutagenesis Site-directed mutagenesis of wild-type HBV plasmid start->mutagenesis transfection Transfect HepG2/Huh7 cells with wild-type and mutant plasmids mutagenesis->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment analysis Analyze viral replication (qPCR, Southern blot) treatment->analysis data Calculate EC50 and replication capacity analysis->data end Determine resistance fold-change and viral fitness data->end

Caption: Workflow for the phenotypic characterization of this compound resistance mutations.

Data Presentation

Quantitative data from the phenotypic analysis should be summarized in a clear and structured table to facilitate comparison between wild-type and mutant viruses.

HBV VariantEC50 of this compound (nM)Fold-Change in EC50Replication Capacity (% of Wild-Type)
Wild-Type1.0100%
Mutant 1
Mutant 2
...

Potential Signaling Pathways Involved in HBV Replication

While direct-acting antivirals like this compound are expected to target viral proteins, understanding the host signaling pathways involved in the HBV life cycle can provide context for potential indirect mechanisms of action or resistance.

HBV Life Cycle and Host Interaction

G cluster_cell Hepatocyte entry HBV Entry (NTCP) uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus cccDNA cccDNA formation and transcription nucleus->cccDNA translation Translation of viral proteins cccDNA->translation Viral mRNA export assembly Capsid Assembly (pgRNA encapsidation) translation->assembly rt Reverse Transcription (this compound Target?) assembly->rt secretion Virion Secretion rt->secretion HBV_out HBV Virion secretion->HBV_out New Virions HBV HBV Virion HBV->entry

Caption: Simplified overview of the HBV life cycle within a hepatocyte.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the systematic investigation of this compound resistance in HBV. By generating, identifying, and characterizing resistant mutants, researchers can gain valuable insights into the mechanism of action of this compound, predict potential clinical resistance profiles, and inform the development of next-generation antiviral strategies. A thorough understanding of resistance is paramount to the successful clinical implementation of new anti-HBV therapies.

References

Application Notes and Protocols for Studying HBV Capsid Assembly Dynamics with HEC72702

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The assembly of the viral capsid, a crucial step in the HBV life cycle, presents a promising target for antiviral therapies. HEC72702 is a novel and potent small-molecule inhibitor of HBV capsid assembly. It belongs to the class of capsid assembly modulators (CAMs) that interfere with the formation of functional viral capsids. These application notes provide detailed information and protocols for utilizing this compound as a tool to study the dynamics of HBV capsid assembly.

This compound is a derivative of the clinical candidate GLS4 and exhibits improved pharmacokinetic properties and a better safety profile. Notably, the (R,R)-enantiomer of this compound has been identified as the more potent inhibitor of the HBV capsid dimer, highlighting the importance of stereochemistry in its antiviral activity.[1] This document will guide researchers in the effective use of this compound for investigating HBV capsid assembly, a critical process for the viral life cycle.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and its predecessor, GLS4, providing key quantitative metrics for researchers.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
EC50 (HBV DNA reduction) 0.039 µMNot Specified[1]
IC50 (hERG inhibition) > 30 µMNot Specified[1]
IC50 (HBV capsid assembly quenching) 0.14 nMNot Specified[1]
IC50 (CYP enzyme induction) > 10 µMSix major enzymes[1]

Table 2: In Vitro and In Vivo Activity of GLS4 (Predecessor to this compound)

ParameterValueCell Line/Assay/ModelReference
EC50 (Wild-type HBV) 1 nMHepG2.2.15 cells[2]
EC50 (Lamivudine-resistant HBV) 10-20 nMNot Specified[2]
EC50 (Telbivudine-resistant HBV) 10-20 nMNot Specified[2]
EC50 (Entecavir-resistant HBV) 10-20 nMNot Specified[2]
CC50 (Primary human hepatocytes) 115 µMPrimary human hepatocytes[3]
CC50 (HepAD38 cells) 26 µMHepAD38 cells[3]
Viral Load Reduction (in vivo) > 2-logHydrodynamic-injected HBV mouse model[4]

Mechanism of Action

This compound functions as a capsid assembly modulator (CAM). It binds to a hydrophobic pocket at the interface between HBV core protein (Cp) dimers. This binding event is thought to induce a conformational change in the Cp dimers, accelerating the kinetics of capsid assembly. However, this rapid assembly process is often aberrant, leading to the formation of empty or improperly formed capsids that are unable to package the viral pregenomic RNA (pgRNA) and polymerase complex. This disruption of the normal assembly pathway effectively inhibits the production of infectious viral particles.

G cluster_0 Normal HBV Capsid Assembly cluster_1 Action of this compound Cp_dimer HBV Core Protein (Cp) Dimers Nucleation Nucleation Cp_dimer->Nucleation Cp_dimer_HEC Cp Dimer-HEC72702 Complex Cp_dimer->Cp_dimer_HEC pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Elongation Elongation Nucleation->Elongation Mature_Capsid Mature, pgRNA-containing Capsid Elongation->Mature_Capsid Infectious Virion Production Infectious Virion Production Mature_Capsid->Infectious Virion Production This compound This compound This compound->Cp_dimer_HEC Binds to hydrophobic pocket Accelerated_Assembly Accelerated/Aberrant Assembly Cp_dimer_HEC->Accelerated_Assembly Induces conformational change Empty_Capsid Empty/Aberrant Capsid Accelerated_Assembly->Empty_Capsid Inhibition of\nVirion Production Inhibition of Virion Production Empty_Capsid->Inhibition of\nVirion Production

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on HBV capsid assembly are provided below.

Fluorescence Quenching Assay for Capsid Assembly Kinetics

This assay monitors the change in fluorescence of a dye-labeled HBV core protein to measure the kinetics of capsid assembly. The self-quenching of the fluorophore upon assembly provides a real-time readout.

Materials:

  • Purified, assembly-competent HBV core protein (e.g., Cp149)

  • Fluorescent dye (e.g., BODIPY-FL maleimide)

  • This compound stock solution (in DMSO)

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5)

  • High salt buffer for inducing assembly (e.g., Assembly buffer with 2 M NaCl)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Labeling of Core Protein:

    • Reduce the core protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Remove DTT using a desalting column equilibrated with assembly buffer.

    • Immediately react the protein with a 20-fold molar excess of the maleimide-conjugated fluorescent dye overnight at 4°C in the dark.

    • Remove unreacted dye using a desalting column.

    • Determine the protein concentration and labeling efficiency spectrophotometrically.

  • Assembly Reaction:

    • Prepare a reaction mixture containing the labeled core protein at a final concentration of 5-10 µM in assembly buffer.

    • Add this compound to the desired final concentrations (e.g., in a dose-response manner). Include a DMSO-only control.

    • Pre-incubate the mixture for 30 minutes at room temperature to allow for compound binding.

    • Initiate the assembly by adding the high salt buffer to achieve a final NaCl concentration that induces assembly (e.g., 150-300 mM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 1-2 hours).

    • Normalize the fluorescence data, with the initial fluorescence representing 0% assembly and the fluorescence of a fully disassembled control (no salt) representing 100%.

    • Plot the percentage of assembly versus time to obtain kinetic curves.

    • Compare the kinetics of assembly in the presence of this compound to the DMSO control to determine its effect on the rate and extent of capsid formation.

G cluster_workflow Fluorescence Quenching Assay Workflow A Label Cp149 with fluorescent dye B Prepare reaction mix: Labeled Cp149 + this compound/DMSO A->B C Pre-incubate for compound binding B->C D Induce assembly with high salt C->D E Monitor fluorescence over time D->E F Analyze data: Plot % assembly vs. time E->F

Caption: Workflow for the fluorescence quenching assay.

Size Exclusion Chromatography (SEC) for Analysis of Assembly Products

SEC separates molecules based on their size, allowing for the quantification of assembled capsids versus unassembled dimers.

Materials:

  • Purified HBV core protein (Cp149)

  • This compound stock solution (in DMSO)

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • SEC column (e.g., Superose 6)

  • HPLC or FPLC system with a UV detector

Protocol:

  • Assembly Reaction:

    • Prepare assembly reactions as described in the fluorescence quenching assay protocol (steps 2.1-2.3), but with unlabeled core protein.

    • Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • SEC Analysis:

    • Equilibrate the SEC column with assembly buffer.

    • Inject a defined volume of the assembly reaction onto the column.

    • Run the chromatography at a constant flow rate.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Assembled capsids will elute in the void volume or early fractions, while unassembled dimers will elute later.

  • Data Analysis:

    • Integrate the peak areas corresponding to the capsid and dimer fractions.

    • Calculate the percentage of assembled capsids for each condition.

    • Compare the results from this compound-treated samples to the DMSO control to determine the effect of the compound on the equilibrium of capsid assembly.

G cluster_workflow Size Exclusion Chromatography Workflow A Set up assembly reaction: Cp149 + this compound/DMSO B Incubate to reach equilibrium (e.g., 24h) A->B C Inject sample onto equilibrated SEC column B->C D Monitor A280 to detect elution peaks C->D E Integrate peak areas for capsids and dimers D->E F Calculate % assembly E->F

Caption: Workflow for Size Exclusion Chromatography.

Transmission Electron Microscopy (TEM) for Visualization of Assembly Products

TEM allows for the direct visualization of the morphology of the assembled particles, revealing whether this compound induces the formation of normal capsids or aberrant structures.

Materials:

  • Assembly reaction products (from SEC or separate reactions)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Glow discharger

  • Transmission electron microscope

Protocol:

  • Sample Preparation:

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

    • Apply a small volume (e.g., 3-5 µL) of the assembly reaction product to the grid for 1-2 minutes.

    • Blot away the excess sample with filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Stain the grid by floating it on a drop of the negative stain solution for 30-60 seconds.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate magnification.

    • Acquire images of the stained particles.

  • Analysis:

    • Analyze the images to determine the morphology of the assembly products.

    • Compare the structures formed in the presence of this compound to those from the control reaction to identify any compound-induced aberrations in capsid morphology (e.g., oversized particles, broken shells, or non-capsid polymers).

G cluster_workflow Transmission Electron Microscopy Workflow A Apply assembly reaction product to TEM grid B Negative stain (e.g., uranyl acetate) A->B C Air dry the grid B->C D Image with TEM C->D E Analyze particle morphology D->E

Caption: Workflow for Transmission Electron Microscopy.

Conclusion

This compound is a valuable tool for probing the intricacies of HBV capsid assembly. The quantitative data and detailed protocols provided in these application notes will enable researchers to effectively utilize this compound to investigate the dynamics of capsid formation, validate it as a potential therapeutic agent, and further elucidate the molecular mechanisms underlying HBV replication. The combination of kinetic, equilibrium, and imaging-based assays will provide a comprehensive understanding of how this compound and other capsid assembly modulators function.

References

Troubleshooting & Optimization

Technical Support Center: HEC72702 In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for overcoming solubility challenges with the novel Hepatitis B Virus (HBV) capsid inhibitor, HEC72702, in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and orally active inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] Its primary mechanism of action is to interfere with the correct formation of the viral capsid, which is an essential step in the HBV replication cycle. This disruption prevents the proper encapsidation of the viral genome, thereby inhibiting the production of new infectious virus particles.

Q2: What is the known solubility of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Commercially available data indicates a solubility of 10 mM in DMSO. Its solubility in aqueous solutions like PBS and cell culture media is expected to be low due to its hydrophobic nature.

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro applications.

Q4: What is the maximum concentration of DMSO that can be safely used in cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, including the commonly used HepG2.2.15 cell line for HBV research, a final DMSO concentration of less than 0.5% (v/v) is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent-specific effects.

Q5: My this compound precipitates when I add it to my cell culture medium. What should I do?

A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the detailed "Troubleshooting Guide" section below for a step-by-step approach to resolve this issue.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide addresses the common issue of this compound precipitation in cell culture media and provides practical solutions.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Solvent Shock: Rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.1. Use a Stepwise Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution in a small volume of media or PBS. Then, add this intermediate dilution to the final volume. 2. Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Precipitate forms over time during incubation. Exceeding Solubility Limit at 37°C: The concentration of this compound in the final medium may be at or above its solubility limit under incubation conditions (37°C, 5% CO2).1. Lower the Final Concentration: Perform a dose-response experiment to determine the highest concentration of this compound that remains soluble for the duration of your assay. 2. Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Inconsistent results between experiments. Incomplete Dissolution of Stock Solution: The initial 10 mM DMSO stock may not be fully dissolved, or the compound may have precipitated out during storage.1. Ensure Complete Dissolution: Before each use, visually inspect the DMSO stock for any precipitate. If present, gently warm the vial to 37°C and vortex until the solution is clear. 2. Proper Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

This compound Solubility Profile
Solvent Concentration Appearance Notes
DMSO 10 mMClear SolutionRecommended for stock solution preparation.
Ethanol (100%) Likely LowTo be determined empiricallyMay be a suitable alternative solvent for stock solutions, but final concentration in media must be kept low (<0.5%).
PBS (pH 7.4) Poor/InsolubleLikely a suspension or precipitateDirect dissolution in aqueous buffers is not recommended.
Cell Culture Medium Poor/InsolubleProne to precipitationThe final working concentration should be carefully determined to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (MW: 581.45 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (37°C)

Procedure for 10 mM Stock Solution:

  • Weigh out 5.81 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Procedure for Preparing Working Solutions in Cell Culture Medium (Example: 10 µM):

  • Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution and ensure it is fully dissolved.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Gently pipette to mix.

    • In a separate tube containing 900 µL of pre-warmed cell culture medium, add 100 µL of the 100 µM intermediate solution to achieve the final 10 µM concentration. Gently mix.

  • Direct Dilution (Use with caution):

    • Add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed cell culture medium while gently vortexing.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Protocol 2: In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol outlines a general procedure to assess the antiviral activity of this compound by measuring the reduction in secreted HBV DNA.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (DMEM, 10% FBS, G418)

  • This compound working solutions

  • 96-well cell culture plates

  • Reagents for DNA extraction and qPCR

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of harvest.

  • Incubate the cells at 37°C and 5% CO2 for 24 hours to allow for attachment.

  • Prepare a serial dilution of this compound working solutions in pre-warmed complete medium. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • After 24 hours, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for 3-6 days. The medium can be replaced with fresh compound-containing medium every 2-3 days if desired.

  • After the incubation period, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify the amount of HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of HBV DNA reduction against the log of the compound concentration.

Mandatory Visualization

HBV Capsid Assembly and Inhibition by this compound

HBV_Capsid_Assembly cluster_assembly Normal HBV Capsid Assembly Pathway cluster_inhibition Inhibition by this compound Cp_dimer Core Protein (Cp) Dimer Pentamer Pentamer of Dimers Cp_dimer->Pentamer Hexamer Hexamer of Dimers Cp_dimer->Hexamer Aberrant_Capsid Aberrant, Non-functional Capsid Structures Cp_dimer->Aberrant_Capsid Misdirects Assembly Immature_Capsid Immature Capsid (T=4 or T=3 symmetry) Pentamer->Immature_Capsid Hexamer->Immature_Capsid Mature_Capsid Mature, pgRNA-containing Nucleocapsid Immature_Capsid->Mature_Capsid pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Immature_Capsid Encapsidation Virion Release Virion Release Mature_Capsid->Virion Release This compound This compound This compound->Cp_dimer Binds to Cp dimers No_Encapsidation Failed pgRNA Encapsidation Aberrant_Capsid->No_Encapsidation Inhibition of\nViral Replication Inhibition of Viral Replication No_Encapsidation->Inhibition of\nViral Replication

Caption: HBV capsid assembly pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Assessing this compound Solubility

Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution and Observation cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Prepare 10 mM this compound stock in 100% DMSO C Prepare serial dilutions of this compound in pre-warmed medium A->C B Pre-warm cell culture medium to 37°C B->C D Incubate at 37°C, 5% CO2 C->D E Visually inspect for precipitation at different time points (0, 1, 4, 24 hours) D->E F Determine Maximum Soluble Concentration (Highest concentration without precipitate) E->F No Precipitate G Precipitate Observed E->G Precipitate H Modify Protocol: - Lower final concentration - Use stepwise dilution - Ensure complete stock dissolution G->H H->C Re-test

Caption: Workflow for determining the maximum soluble concentration of this compound.

References

troubleshooting HEC72702 inconsistent results in antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HEC72702 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] It belongs to a class of molecules that target the HBV core protein, interfering with the formation of the viral capsid, a crucial step in the viral replication cycle.[1] Studies have shown that the chirality of this compound can influence its binding affinity to the HBV capsid dimer.[2] Specifically, the (R,R)-enantiomer of this compound has demonstrated higher inhibitory potency against the hepatitis B virus capsid compared to the (R,S)-enantiomer.[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage: The compound should be stored at -20°C as a powder and at -80°C when in solvent.[3] It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Handling: Avoid inhalation, and contact with eyes and skin.[3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handle the compound in a well-ventilated area or under an exhaust hood.[3]

Q3: At what concentration should I test this compound?

The optimal concentration of this compound will vary depending on the specific cell line, virus strain, and assay conditions. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) in your system. A previous study on a related compound, GLS4, and its analogues provides some context for typical concentrations used in such experiments.[1]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in antiviral assays can arise from various factors, from compound stability to experimental technique. This guide addresses common issues encountered when working with this compound.

Issue Potential Cause Recommended Solution
Low or no antiviral activity Compound Degradation: Improper storage or handling may lead to the degradation of this compound.Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solvent) and protected from light and moisture.[3] Prepare fresh stock solutions for each experiment.
Incorrect Stereoisomer: The antiviral activity of this compound is stereospecific. The (R,R)-enantiomer is more potent than the (R,S)-enantiomer.[2]Verify the chirality of the this compound batch being used.
Suboptimal Assay Conditions: Cell density, multiplicity of infection (MOI), and incubation times can significantly impact results.Optimize these parameters for your specific cell line and virus.
High variability between replicates Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents.
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can respond inconsistently.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Unexpected Cytotoxicity Compound Concentration Too High: this compound may exhibit cytotoxicity at high concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent control in your experiments.

Experimental Protocols

General Antiviral Assay Workflow

This is a generalized workflow for assessing the antiviral activity of this compound. Specific details will need to be optimized for your experimental system.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare and seed host cells infect_cells Infect cells with virus prep_cells->infect_cells prep_compound Prepare serial dilutions of this compound add_compound Add this compound to cells prep_compound->add_compound incubate Incubate for a defined period infect_cells->incubate add_compound->incubate quantify_effect Quantify viral replication (e.g., qPCR, ELISA, plaque assay) incubate->quantify_effect analyze_data Analyze data and determine EC50 quantify_effect->analyze_data

Caption: A generalized workflow for conducting an antiviral assay with this compound.

Troubleshooting Logic for Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent antiviral assay results.

Troubleshooting_Logic start Inconsistent Results Observed check_compound Verify this compound Integrity (Storage, Handling, Fresh Stock) start->check_compound check_compound->start Issue Found & Corrected check_protocol Review Experimental Protocol (Pipetting, Cell Health, Controls) check_compound->check_protocol Compound OK check_protocol->start Issue Found & Corrected check_assay_params Re-evaluate Assay Parameters (MOI, Cell Density, Incubation Time) check_protocol->check_assay_params Protocol OK re_optimize Re-optimize Assay check_assay_params->re_optimize Parameters Suboptimal consistent_results Consistent Results Achieved check_assay_params->consistent_results Parameters OK re_optimize->start

Caption: A decision-making flowchart for troubleshooting inconsistent antiviral assay results.

Signaling Pathways

While the direct mechanism of this compound is the inhibition of HBV capsid assembly, understanding the broader context of the viral life cycle is important for assay design and data interpretation.

HBV_Life_Cycle cluster_entry Entry cluster_uncoating Uncoating & Nuclear Import cluster_replication Replication cluster_assembly Assembly & Egress entry HBV Entry into Hepatocyte uncoating Uncoating of Viral Core entry->uncoating nuclear_import Import of rcDNA into Nucleus uncoating->nuclear_import cccDNA Formation of cccDNA nuclear_import->cccDNA transcription Transcription of pgRNA and subgenomic RNAs cccDNA->transcription translation Translation of Viral Proteins (Core, Polymerase, Surface) transcription->translation encapsidation Encapsidation of pgRNA and Polymerase translation->encapsidation rt Reverse Transcription encapsidation->rt assembly Capsid Assembly (Target of this compound) rt->assembly egress Virion Egress assembly->egress

Caption: Simplified overview of the Hepatitis B Virus (HBV) life cycle, highlighting the capsid assembly step targeted by this compound.

References

optimizing HEC72702 concentration for maximum HBV inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing HEC72702 to achieve maximum Hepatitis B Virus (HBV) inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HBV?

A1: this compound is a novel, potent inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] It belongs to the class of molecules known as capsid assembly modulators (CAMs). The primary mechanism of action of this compound is to interfere with the proper formation of the viral capsid, a crucial component for HBV replication. By binding to HBV core protein dimers, it misdirects their assembly, leading to the formation of non-functional capsids that are devoid of the viral genetic material (pregenomic RNA).[3][4] This disruption of capsid assembly effectively halts the viral replication cycle.

Q2: What is the optimal concentration of this compound for HBV inhibition in vitro?

A2: The optimal concentration of this compound for HBV inhibition is dependent on the specific cell line and experimental conditions. However, studies have shown potent anti-HBV activity in the nanomolar range. For instance, in HepG2.2.15 cells, this compound has demonstrated an EC50 value for HBV DNA reduction of approximately 0.039 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What is the cytotoxicity profile of this compound?

A3: this compound has been shown to have a favorable cytotoxicity profile. For example, it has an hERG IC50 of greater than 30 µM, indicating low cardiac risk.[5] Furthermore, it displayed low cytotoxicity in cellular assays.[6] As with any compound, it is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments to establish a therapeutic window.

Q4: In which cell lines has this compound been tested for anti-HBV activity?

A4: While the primary publication does not specify all cell lines, the HepG2.2.15 cell line, which stably expresses HBV, is a commonly used and relevant model for in vitro anti-HBV studies and was used in the evaluation of this compound's activity.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in HBV inhibition results Inconsistent cell health or seeding density.Ensure consistent cell passage number, viability, and seeding density across all experimental plates.
Instability of this compound in culture medium.Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles.
Lower than expected HBV inhibition Suboptimal concentration of this compound.Perform a dose-response curve to identify the optimal inhibitory concentration for your specific cell line and assay conditions.
Degradation of the compound.Store this compound stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.
Observed cytotoxicity at expected therapeutic concentrations Cell line is particularly sensitive to the compound.Perform a thorough cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the CC50 in your cell line and adjust the working concentration accordingly.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Inconsistent capsid assembly inhibition in biochemical assays Incorrect protein concentration or buffer conditions.Optimize the concentration of HBV core protein and ensure the buffer composition (pH, salt concentration) is appropriate for capsid assembly.
Aggregation of the compound.Check the solubility of this compound in the assay buffer. Consider using a small amount of DMSO to aid solubility, ensuring the final concentration does not affect the assay.

Quantitative Data Summary

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound

Parameter Value Assay System Reference
EC50 (HBV DNA reduction) 0.039 µMHepG2.2.15 cells[5]
hERG IC50 > 30 µMN/A[5]
CYP Inhibition (IC50) > 10 µMSix major enzymes[5]
HBV Capsid Assembly Quenching (IC50) 0.14 nMBiochemical Assay[5]

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

1. Cell Seeding:

  • Culture HepG2.2.15 cells in appropriate growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418).

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).

3. Incubation:

  • Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.

  • On day 4, replace the medium with fresh medium containing the respective concentrations of this compound and incubate for another 4 days.

4. Quantification of Extracellular HBV DNA:

  • After 8 days of treatment, collect the cell culture supernatant.

  • Purify viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

5. Data Analysis:

  • Calculate the percentage of HBV DNA reduction for each concentration compared to the vehicle control.

  • Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with serial dilutions of this compound, similar to the anti-HBV assay.

  • Include a "cells only" control (with medium) and a "medium only" blank.

3. Incubation:

  • Incubate the plates for the same duration as the anti-HBV assay (e.g., 8 days) at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

HBV_Lifecycle_and_HEC72702_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Capsid_Assembly Capsid Assembly (Core Protein Dimers + pgRNA) pgRNA->Capsid_Assembly Translation & Encapsidation Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA Repair Mature_Capsid Mature Nucleocapsid Capsid_Assembly->Mature_Capsid Aberrant_Capsid Aberrant, Empty Capsid Capsid_Assembly->Aberrant_Capsid Misdirects to Budding Budding & Release Mature_Capsid->Budding New_Virion New Virion Budding->New_Virion This compound This compound This compound->Capsid_Assembly Inhibits

Caption: Mechanism of Action of this compound in the HBV Lifecycle.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Parallel Assays start Start: this compound Stock Solution cell_culture Seed HepG2.2.15 Cells start->cell_culture treatment Treat with Serial Dilutions of this compound cell_culture->treatment incubation Incubate for 8 Days treatment->incubation antiviral_assay Anti-HBV Activity Assay incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT) incubation->cytotoxicity_assay data_analysis Data Analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis results Determine EC50 and CC50 data_analysis->results

Caption: Experimental Workflow for this compound Evaluation.

References

potential off-target effects of HEC72702 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HEC72702 in cellular models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] It targets the HBV core protein, interfering with the formation of the viral capsid, which is an essential step in the viral life cycle.[1] The specific chirality of this compound, (R,R)-HEC72702, has been shown to be crucial for its high inhibitory potency against the HBV capsid dimer.[2]

Q2: Are there any known off-target effects of this compound?

Based on publicly available information, this compound was developed to have an improved safety profile over its predecessor, GLS4.[3] Specifically, it was designed to have reduced activity on the hERG channel and decreased induction of cytochrome P450 (CYP) enzymes.[3] While comprehensive off-target screening data in various cellular models is not extensively published, studies have indicated a lack of induction for specific CYP enzymes.[3]

Q3: How does this compound affect cytochrome P450 (CYP) enzymes?

This compound has been shown to not induce the expression of several key drug-metabolizing enzymes.[3] This is a significant improvement over earlier compounds and suggests a lower potential for drug-drug interactions mediated by these enzymes.

Troubleshooting Guide

Issue: I am observing unexpected phenotypic changes in my cellular model after treatment with this compound that do not seem related to HBV capsid inhibition.

Possible Cause: This could potentially be due to an off-target effect of this compound in your specific cellular model. While this compound has a refined safety profile, all small molecules have the potential for off-target interactions that can be cell-type dependent.[4]

Suggested Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that this compound is exhibiting its expected on-target effect in your model (i.e., inhibition of HBV replication or capsid formation if applicable). This can help to confirm that the compound is active and that the unexpected phenotype is not due to an inactive compound or experimental artifact.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Off-target effects can sometimes occur at higher concentrations than the on-target effect.

  • Use of Controls:

    • Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help to distinguish between effects caused by the specific pharmacophore of this compound and non-specific effects of the chemical scaffold.[5]

    • Positive Control: Use a compound with a known off-target effect that produces a similar phenotype to what you are observing. This can help to hypothesize the potential off-target pathway.

  • Literature Review: Although specific off-target data for this compound is limited, review literature on related dihydropyrimidine-based compounds or other HBV capsid inhibitors for any reported off-target activities.

  • Off-Target Profiling: Consider using commercially available off-target screening panels (e.g., kinase panels, GPCR panels) to identify potential unintended molecular targets of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interaction of this compound with CYP enzymes.

EnzymeConcentrationResultReference
CYP1A210 µMNo induction observed[3]
CYP3A410 µMNo induction observed[3]
CYP2B610 µMNo induction observed[3]

Experimental Protocols

Protocol: Assessing CYP Enzyme Induction in a Cellular Model (e.g., primary human hepatocytes)

  • Cell Culture: Plate primary human hepatocytes in appropriate culture medium and allow them to attach and form a monolayer.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) and a known positive control inducer for each CYP enzyme (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4, phenobarbital for CYP2B6).

  • Incubation: Incubate the cells for 24-72 hours to allow for potential enzyme induction.

  • RNA Isolation and qRT-PCR: At the end of the incubation period, lyse the cells and isolate total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2, CYP3A4, and CYP2B6. Normalize the expression to a stable housekeeping gene.

  • Enzyme Activity Assay: Alternatively, or in addition, measure the catalytic activity of the CYP enzymes using specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4, bupropion for CYP2B6). Incubate the treated cells with the probe substrate and measure the formation of the corresponding metabolite using LC-MS/MS.

  • Data Analysis: Compare the mRNA levels or enzyme activity in this compound-treated cells to the vehicle control. A significant increase indicates enzyme induction.

Visualizations

cluster_HBV_Lifecycle HBV Lifecycle cluster_Inhibition Mechanism of Action rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription Core_Protein HBV Core Protein pgRNA->Core_Protein Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein->Capsid_Assembly Virion_Release Virion Release Capsid_Assembly->Virion_Release This compound This compound This compound->Capsid_Assembly Inhibition

Caption: On-target mechanism of this compound in the HBV lifecycle.

start Observe Unexpected Phenotype confirm_on_target Confirm On-Target Activity start->confirm_on_target dose_response Perform Dose-Response Analysis confirm_on_target->dose_response controls Use Negative and Positive Controls dose_response->controls profiling Off-Target Screening (e.g., Kinase Panel) controls->profiling pathway_analysis Pathway Analysis of Potential Off-Targets profiling->pathway_analysis end Identify Potential Off-Target Pathway pathway_analysis->end

Caption: Experimental workflow for troubleshooting off-target effects.

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound HBV_Capsid HBV Capsid Protein This compound->HBV_Capsid Binds Kinase_X Kinase X This compound->Kinase_X May Bind GPCR_Y GPCR Y This compound->GPCR_Y May Bind Ion_Channel_Z Ion Channel Z This compound->Ion_Channel_Z May Bind Inhibition_Capsid Inhibition of Capsid Assembly HBV_Capsid->Inhibition_Capsid Unexpected_Phenotype Unexpected Phenotype Kinase_X->Unexpected_Phenotype GPCR_Y->Unexpected_Phenotype Ion_Channel_Z->Unexpected_Phenotype

Caption: Conceptual diagram of on-target vs. potential off-target effects.

References

Technical Support Center: Improving the Oral Bioavailability of HEC72702

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HEC72702. While initial studies indicate that this compound, a novel Hepatitis B Virus (HBV) capsid inhibitor, demonstrates good systemic exposure and high oral bioavailability, researchers may encounter challenges with specific formulations, salt forms, or in certain preclinical models[1]. This guide offers potential strategies and experimental protocols to address such issues.

Frequently Asked Questions (FAQs)

Q1: My in-vivo study shows low oral bioavailability for this compound, contrary to published data. What are the potential reasons?

A1: Several factors could contribute to this discrepancy:

  • Solid-State Properties: The crystalline form (polymorphism) or salt form of this compound you are using may have different solubility and dissolution characteristics than the one used in initial studies.

  • Formulation: The vehicle or excipients used to formulate this compound for oral dosing can significantly impact its absorption. A simple suspension in water, for instance, may not be optimal.

  • Animal Model: Pharmacokinetic parameters can vary significantly between different animal species due to differences in gastrointestinal physiology and metabolism.

  • Analytical Method: Ensure your bioanalytical method is validated and has the required sensitivity and specificity to accurately measure this compound concentrations in plasma.

Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?

A2: The BCS class of this compound is not publicly available. However, based on the strategies often employed for similar compounds, it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding the BCS class is crucial as it helps in selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.

Q3: What are some initial formulation strategies to consider for improving the oral absorption of a poorly soluble compound like this compound?

A3: For a compound with potentially low solubility, several formulation strategies can be explored:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate[2][3].

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.

  • Use of Co-solvents and Surfactants: These can help to wet the drug particles and increase their solubility in the gastrointestinal fluids.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs[4][5].

Troubleshooting Guide

Issue: Low and Variable Oral Exposure of this compound in Preclinical Studies

This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound.

Step 1: Physicochemical Characterization

Before proceeding with complex formulations, it is essential to characterize the physicochemical properties of your this compound batch.

ParameterImportanceRecommended Experiment
Solubility Determines the dissolution rate.Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.
Permeability Indicates the ability of the drug to cross the intestinal membrane.Use in-vitro models like Caco-2 permeability assays.
Solid Form Different polymorphs can have different solubilities and stabilities.Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
LogP Indicates the lipophilicity of the drug.Determine the octanol-water partition coefficient.

Step 2: Formulation Development Workflow

The following workflow can guide your formulation development efforts.

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Evaluation Start Start with Physicochemical Characterization Solubility_Issue Is Aqueous Solubility < 10 µg/mL? Start->Solubility_Issue Permeability_Issue Is Caco-2 Permeability Low? Solubility_Issue->Permeability_Issue No Solubility_Enhancement Focus on Solubility Enhancement: - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) - Particle Size Reduction Solubility_Issue->Solubility_Enhancement Yes Permeability_Enhancement Consider Permeability Enhancers (Use with caution due to potential toxicity) Permeability_Issue->Permeability_Enhancement Yes Solubility_Enhancement->Permeability_Issue In_Vitro_Dissolution In-vitro Dissolution Testing Solubility_Enhancement->In_Vitro_Dissolution Permeability_Enhancement->In_Vitro_Dissolution Combined_Approach Combined Solubility and Permeability Enhancement In_Vivo_PK In-vivo Pharmacokinetic Study In_Vitro_Dissolution->In_Vivo_PK End Optimized Formulation In_Vivo_PK->End

Caption: Formulation development workflow for improving oral bioavailability.

Step 3: Advanced Formulation Techniques

If simple formulations do not yield the desired results, consider more advanced approaches.

Formulation TechniqueDescriptionKey Advantages
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state.Significantly increases aqueous solubility and dissolution rate[3].
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media[4][5].Enhances solubility and can facilitate lymphatic transport, potentially reducing first-pass metabolism[5].
Nanocrystals Crystalline drug particles with a size in the nanometer range.Increases surface area, leading to faster dissolution[2].

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).

  • Solvent System: Identify a common solvent for both this compound and the selected polymer (e.g., methanol, acetone).

  • Dissolution: Dissolve this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization: Characterize the ASD for amorphicity (XRPD), drug content (HPLC), and dissolution performance.

Protocol 2: In-vitro Dissolution Testing of an ASD Formulation
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium that mimics the relevant gastrointestinal fluid (e.g., Simulated Gastric Fluid without pepsin, pH 1.2; or Fasted State Simulated Intestinal Fluid, pH 6.5).

  • Test Conditions: Set the paddle speed to 50-75 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Introduce a known amount of the ASD formulation into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

  • Analysis: Analyze the samples for this compound concentration using a validated HPLC method.

  • Data Comparison: Compare the dissolution profile of the ASD to that of the unformulated this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key factors influencing the oral bioavailability of a drug.

G cluster_0 Drug Properties cluster_1 Formulation Factors cluster_2 Physiological Factors Solubility Solubility Dissolution Dissolution Solubility->Dissolution Permeability Permeability Absorption Absorption Permeability->Absorption Stability Stability Stability->Dissolution Excipients Excipients Excipients->Absorption Dosage_Form Dosage_Form Dosage_Form->Dissolution GI_pH GI_pH GI_pH->Dissolution GI_Motility GI_Motility GI_Motility->Absorption First_Pass_Metabolism First_Pass_Metabolism Systemic_Circulation Systemic_Circulation First_Pass_Metabolism->Systemic_Circulation Oral_Dose Oral_Dose Oral_Dose->Dissolution Dissolution->Absorption Absorption->First_Pass_Metabolism

Caption: Factors influencing oral drug bioavailability.

This technical support center provides a starting point for addressing potential oral bioavailability challenges with this compound. For further assistance, please consult relevant literature on formulation science and pharmacokinetics.

References

Navigating the Challenges of Scaling Up Complex Heterocyclic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a generalized resource based on common challenges encountered during the scale-up of complex heterocyclic molecule synthesis in the pharmaceutical industry. Due to the proprietary nature of drug development, specific synthesis details for HEC72702 are not publicly available. This guide is intended to provide general troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on similar complex molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of a multi-step synthesis of a complex heterocyclic molecule.

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
Lower than expected yield in a key reaction step after scaling up. - Inefficient mixing or heat transfer in larger reactors.[1] - Changes in reagent addition rates. - Sensitivity of the reaction to trace impurities in larger batches of starting materials.- Mixing: Characterize the mixing efficiency of the larger reactor and adjust agitation speed. Consider using baffles or different impeller designs. - Heat Transfer: Model the heat transfer characteristics of the new vessel. Use a jacketed reactor with precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the temperature.[] - Reagent Quality: Re-qualify starting materials at the new batch size. Test for trace impurities that might inhibit the reaction or catalyze side reactions.
Inconsistent product purity; new impurities detected. - Longer reaction times or higher temperatures in larger vessels leading to degradation or side reactions.[3] - "Hot spots" in the reactor due to poor mixing.[1] - Different impurity profiles in raw materials from new suppliers for the larger scale.[1]- Reaction Kinetics: Re-evaluate the reaction kinetics at the intended scale. Shorter reaction times or lower temperatures may be necessary. - Impurity Profiling: Identify the new impurities by analytical techniques (e.g., LC-MS, NMR). Conduct stress testing on the desired product to understand its degradation pathways. - Supplier Qualification: Thoroughly vet and qualify all raw material suppliers for the scaled-up process.[1]
Difficulty in product isolation and purification. - Changes in crystal form (polymorphism) at a larger scale, affecting filtration.[3] - Product precipitating as an oil or fine powder that is difficult to filter. - Over-saturation of the purification column.- Crystallization: Conduct a polymorph screen and develop a robust crystallization process that consistently produces the desired crystal form.[3] Control cooling rates and agitation. - Filtration: Optimize the filtration process by adjusting pressure, temperature, and filter media. Consider using a filter press for larger volumes. - Chromatography: Re-optimize the chromatographic purification method for the larger scale. Ensure the column is not overloaded and that the mobile phase composition is consistent.
Product instability during storage or in solution. - Presence of residual solvent or impurities that catalyze degradation. - Exposure to light, oxygen, or incompatible materials. - Inherent instability of the molecule.- Drying: Ensure the final product is thoroughly dried to remove all residual solvents. - Storage Conditions: Store the compound under inert gas (nitrogen or argon), protected from light, and at a recommended temperature (e.g., -20°C for powder, -80°C in solvent).[4] - Forced Degradation Studies: Perform studies to understand the molecule's sensitivity to heat, light, pH, and oxidation.

Frequently Asked Questions (FAQs)

Q1: Our synthesis works perfectly at the 1-gram scale, but we are facing multiple issues at the 100-gram scale. Why is this happening?

A1: Scaling up a chemical synthesis is rarely a linear process.[5] Issues that are negligible at a small scale can become significant at a larger scale.[5][6] Key factors that change with scale include:

  • Surface Area to Volume Ratio: This decreases as the reactor size increases, affecting heat transfer. Exothermic reactions that were easily controlled in a small flask can become hazardous in a large reactor.[]

  • Mixing Efficiency: Achieving homogenous mixing is more challenging in larger vessels, which can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurities.[1]

  • Addition Times: The time it takes to add reagents is longer at scale, which can alter the reaction kinetics and impurity profile.

Q2: What are the critical safety considerations when scaling up a synthesis?

A2: Safety is paramount. A thorough safety review should be conducted before any scale-up. Key considerations include:

  • Thermal Hazards: Understand the heat of reaction (exothermicity) for each step. A reaction that simply warms a flask at a small scale could lead to a dangerous runaway reaction in a large reactor.[]

  • Reagent Toxicity and Handling: Handling larger quantities of toxic or corrosive reagents requires appropriate personal protective equipment (PPE), ventilation (e.g., fume hoods or ventilated enclosures), and spill containment procedures.[4]

  • Pressure Changes: Be aware of any steps that may generate gas and lead to a pressure buildup in a closed system.

Q3: How can we control for polymorphism in our final product during scale-up?

A3: Polymorphism, the ability of a compound to exist in different crystal forms, is a major challenge.[3] Different polymorphs can have different solubility, stability, and bioavailability. To control for this:

  • Develop a Robust Crystallization Protocol: Define and control parameters such as solvent system, temperature, cooling rate, and agitation speed.

  • Seeding: Use seeds of the desired polymorph to ensure consistent crystallization.

  • Characterization: Routinely analyze the crystal form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q4: What is the role of Process Analytical Technology (PAT) in scaling up synthesis?

A4: PAT involves using in-line analytical tools to monitor a reaction in real-time.[1] This allows for a deeper understanding and better control of the process. For example, an in-situ IR probe could monitor the disappearance of a starting material and the appearance of a product, allowing you to stop the reaction at the optimal time and avoid the formation of degradation products.

Experimental Workflow and Logic Diagrams

G cluster_0 Phase 1: Lab-Scale Synthesis (mg to g) cluster_1 Phase 2: Process Development & Scale-Up (g to kg) cluster_2 Phase 3: Manufacturing lab_synthesis Initial Synthesis lab_purification Purification (e.g., Prep-HPLC) lab_synthesis->lab_purification lab_characterization Characterization (NMR, MS) lab_purification->lab_characterization route_scouting Route Scouting & Optimization lab_characterization->route_scouting Technology Transfer safety_assessment Safety & Hazard Assessment route_scouting->safety_assessment process_optimization Process Parameter Optimization safety_assessment->process_optimization scale_up Pilot Scale Synthesis process_optimization->scale_up gmp_manufacturing GMP Manufacturing scale_up->gmp_manufacturing Technology Transfer quality_control Quality Control & Assurance gmp_manufacturing->quality_control final_product Final API Product quality_control->final_product

Caption: A generalized workflow for scaling up a chemical synthesis from the lab to manufacturing.

G start Starting Material A + B reaction Reaction Step X (e.g., Coupling) start->reaction impurity1 Side Product from Impurity in A start->impurity1 Side Reaction product Desired Product reaction->product Main Pathway impurity2 Degradation of Product (due to excess heat/time) reaction->impurity2 Degradation impurity3 Unreacted Starting Material B reaction->impurity3 Incomplete Reaction

Caption: Potential pathways for impurity formation during a chemical reaction scale-up.

References

addressing HEC72702 cytotoxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HEC72702. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues that may be encountered during long-term in-vitro cell culture experiments with this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1] It was developed as a more potent successor to the clinical candidate GLS4, exhibiting an improved pharmacological profile, including reduced hERG activity and decreased induction of CYP enzymes.[1] Its primary on-target effect is the disruption of the HBV lifecycle.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While this compound was designed for improved safety, all chemical compounds have the potential to exhibit off-target effects and cytotoxicity, particularly at higher concentrations or in long-term culture. The degree of cytotoxicity is often cell-type dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to establish an appropriate working concentration.[2]

Q3: What are the initial steps to confirm that the observed cell death is caused by this compound?

A3: First, perform a dose-response experiment to establish a clear correlation between the concentration of this compound and the level of cytotoxicity.[2] Second, include a vehicle-only control (e.g., DMSO at the same final concentration used for your highest this compound dose) to rule out solvent toxicity. Finally, ensure your cell cultures are healthy and free from contamination, as these factors can exacerbate cytotoxic effects.

Q4: My cells show significant morphological changes after this compound treatment. What does this indicate?

A4: Morphological changes are common indicators of cellular stress or death.[3] Observe for features of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[4] In contrast, necrosis is often characterized by cell swelling and membrane rupture.[4] These observations can provide initial clues into the mechanism of cell death. Detailed protocols for quantifying apoptosis are provided in Section 3.

Q5: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect?

A5: Cytotoxicity involves cell death, while a cytostatic effect only inhibits cell proliferation.[4] Assays like MTT or resazurin measure metabolic activity and can reflect either effect.[5] To specifically measure cell death, use an assay that quantifies membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, or one that identifies apoptotic markers, like Annexin V/Propidium Iodide (PI) staining.[4][6]

Section 2: Troubleshooting Guides

Problem: High variance and poor reproducibility in IC50 determination.

High variability between replicate wells is a common issue that can obscure the true cytotoxic potential of a compound.[7][8] Use the following workflow to diagnose the problem.

G Start Inconsistent IC50 Results CheckSeeding Verify Cell Seeding Consistency Start->CheckSeeding CheckCompound Assess Compound Solubility and Stability Start->CheckCompound CheckAssay Review Assay Protocol Start->CheckAssay CheckSolvent Evaluate Solvent Control Start->CheckSolvent Sol_Seeding1 Ensure single-cell suspension. Use calibrated pipettes. CheckSeeding->Sol_Seeding1 Sol_Seeding2 Avoid 'edge effects' by not using outer wells or filling them with PBS. CheckSeeding->Sol_Seeding2 Sol_Compound1 Visually inspect for precipitation. Prepare fresh dilutions for each experiment. CheckCompound->Sol_Compound1 Sol_Assay1 Ensure consistent incubation times. Confirm complete formazan solubilization (MTT). CheckAssay->Sol_Assay1 Sol_Assay2 Perform assay immediately after collecting supernatant (LDH). CheckAssay->Sol_Assay2 Sol_Solvent1 Ensure final DMSO concentration is non-toxic (e.g., <0.5%). CheckSolvent->Sol_Solvent1

Caption: Troubleshooting workflow for inconsistent IC50 results.
Problem: My cells are dying at concentrations of this compound that are much lower than expected.

A: Unexpectedly high cytotoxicity can stem from several sources unrelated to the compound's intrinsic activity.

  • Question: Could my stock solution be at the wrong concentration?

    • Answer: Always verify the molecular weight and re-calculate the concentration of your stock solution. If possible, confirm the concentration using an analytical method. Prepare fresh stock solutions regularly.

  • Question: Are my cells unhealthy or stressed?

    • Answer: Stressed cells are more susceptible to chemical insults. Ensure your cells are in the exponential growth phase, are not over-confluent, and are free from mycoplasma contamination. Sub-culture cells for a few passages in antibiotic-free medium if contamination is suspected.

  • Question: Is the long-term culture itself causing problems?

    • Answer: In long-term culture, nutrient depletion and waste accumulation can cause cell death. Ensure you are changing the medium, containing the appropriate concentration of this compound, at regular intervals (e.g., every 2-3 days).

  • Question: Could the compound be degrading into a more toxic substance?

    • Answer: Some compounds are unstable in culture medium at 37°C. Assess the stability of this compound in your specific medium over the time course of your experiment. This may involve analytical techniques like HPLC.

Problem: My MTT and LDH assay results do not agree.

A: This is a common occurrence because the assays measure different cellular events.

Assay TypePrincipleMeasuresPotential for Discrepancy
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Metabolic activity.A compound could inhibit mitochondrial function without immediately rupturing the cell membrane, leading to a low MTT signal but also a low LDH signal.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[10][11]Membrane integrity (cell death).A compound could be cytostatic, halting metabolic activity and proliferation without causing membrane rupture, leading to a low MTT signal but no LDH release.
Annexin V/PI Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. PI stains the DNA of necrotic or late-apoptotic cells.[12]Apoptosis and Necrosis.Provides a more detailed picture of the mode of cell death, which can explain why metabolic activity ceases before membrane integrity is lost.

Section 3: Experimental Protocols

General Workflow for Assessing this compound Cytotoxicity

G Start Start: Prepare this compound Stock Seed Seed Cells in 96-Well Plate (Allow Adhesion Overnight) Start->Seed Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, or Annexin V/PI) Incubate->Assay Analyze Read Plate / Acquire Data Assay->Analyze Calculate Calculate % Viability and IC50 Analyze->Calculate G cluster_0 Mitochondrion cluster_1 Cytosol CytoC_in Cytochrome c CytoC_out Cytochrome c CytoC_in->CytoC_out Bax Bax/Bak Activation Bax->CytoC_in causes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax This compound This compound Stress Cellular Stress (e.g., Off-Target Effect) This compound->Stress induces Stress->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_act Active Caspase-3 Casp9_act->Casp3_act activates Casp3_pro Pro-Caspase-3 Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis executes CytoC_out->Apoptosome

References

Technical Support Center: Refining HEC72702 Treatment Protocols in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HEC72702 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. It is classified as a capsid assembly modulator (CAM). Its primary mechanism of action is to interfere with the proper formation of the viral capsid, which is essential for viral replication and stability. By binding to the core protein dimers of HBV, this compound induces the formation of aberrant, non-functional capsids, thus preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis. This disruption of the viral life cycle leads to a reduction in viral load. The (R,R)-enantiomer of this compound has been shown to have higher potency in inhibiting the HBV capsid dimer compared to the (R,S)-enantiomer[1].

Q2: What is the recommended animal model for testing this compound efficacy?

A2: The most commonly cited animal model for evaluating the in vivo efficacy of this compound is the hydrodynamic injection (HDI) HBV mouse model[2]. This model involves the rapid intravenous injection of a large volume of a solution containing an HBV replicon plasmid into the mouse tail vein. This procedure results in the transient transfection of hepatocytes and subsequent HBV replication, mimicking an acute HBV infection. This model is useful for assessing the antiviral activity of compounds like this compound by measuring the reduction in serum HBV DNA levels.

Q3: What is a typical dosage and administration route for this compound in mice?

A3: While specific dosage regimens for this compound are not extensively published, it is known to have high oral bioavailability[2]. Therefore, oral gavage is the preferred route of administration for efficacy studies in mice. A study has reported a viral-load reduction of greater than 2 log in an HDI HBV mouse model, indicating significant in vivo activity[2]. For dose-ranging studies, it is advisable to start with a dose comparable to other oral HBV capsid inhibitors and escalate to determine the optimal dose for efficacy and safety.

Q4: How should this compound be formulated for oral administration in mice?

A4: For preclinical oral formulations, it is crucial to select a vehicle that ensures the solubility and stability of this compound. Common vehicles for oral gavage in mice include aqueous solutions with suspending agents like carboxymethyl cellulose (CMC) or solubilizing agents such as polyethylene glycol (PEG) 400, Tween 80, or Solutol HS-15[3][4]. The final formulation should have a pH between 5 and 9 to minimize gastrointestinal irritation[5]. It is recommended to perform small-scale formulation trials to determine the optimal vehicle for this compound.

Troubleshooting Guides

Issue 1: Variability in Serum HBV DNA Levels in Control Animals
  • Possible Cause: Inconsistent hydrodynamic injection technique.

    • Solution: Ensure the injection volume is consistently 8-10% of the mouse's body weight and the injection is performed rapidly (within 5-8 seconds). Practice the technique to ensure proficiency.

  • Possible Cause: Variability in plasmid DNA quality or quantity.

    • Solution: Use a highly purified plasmid preparation with a consistent concentration for all injections. Quantify the plasmid DNA concentration accurately before preparing the injection solution.

  • Possible Cause: Mouse strain, age, or gender differences.

    • Solution: Use mice of the same strain, age, and gender for all experimental groups to minimize biological variability.

Issue 2: Poor Oral Bioavailability or Inconsistent Drug Exposure
  • Possible Cause: Improper oral gavage technique.

    • Solution: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Administer the formulation slowly to prevent regurgitation. For detailed guidance, refer to established protocols on oral gavage in mice[6][7].

  • Possible Cause: Inadequate drug formulation.

    • Solution: Re-evaluate the formulation vehicle. This compound's solubility and stability in the chosen vehicle should be confirmed. Consider using a different solubilizing or suspending agent.

  • Possible Cause: Rapid metabolism of the compound.

    • Solution: While this compound has shown good systemic exposure, individual animal metabolism can vary. If inconsistent exposure is suspected, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific mouse strain.

Issue 3: Adverse Events or Toxicity in Treated Animals
  • Possible Cause: High dose of this compound.

    • Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity such as weight loss, lethargy, or ruffled fur.

  • Possible Cause: Toxicity of the formulation vehicle.

    • Solution: Review the toxicity profile of the vehicle components. Some vehicles, especially at high concentrations or with repeated administration, can cause adverse effects. Consider using a more inert vehicle.

  • Possible Cause: Off-target effects of the compound.

    • Solution: While this compound has a good preclinical safety profile, monitor for any unexpected adverse events. If significant toxicity is observed, consider reducing the dose or frequency of administration. Studies on related compounds like morpholine oleic acid salt have shown some toxicity at high doses in mice[8].

Quantitative Data Summary

Since specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for a similar class of HBV capsid assembly modulators to guide experimental design.

Table 1: Representative In Vitro Antiviral Activity of an HBV Capsid Assembly Modulator (JNJ-56136379) [9][10]

Cell LineEC50 (nM)
HepG2.11754
HBV-infected Primary Human Hepatocytes (PHH)93

Table 2: Representative In Vivo Efficacy of an HBV Capsid Assembly Modulator in a Mouse Model

CompoundAnimal ModelDoseRoute of AdministrationResultReference
This compoundHDI HBV MouseNot SpecifiedOral>2 log reduction in viral load[2]

Table 3: Representative Pharmacokinetic Parameters of an Oral Drug in Mice [3][11][12][13]

ParameterValue (example)
Cmax (ng/mL)1257
Tmax (h)1.0
Half-life (h)1.93
Oral Bioavailability (%)6.91

Experimental Protocols

Protocol 1: Hydrodynamic Injection (HDI) for Establishing HBV Replication in Mice

Materials:

  • HBV replicon plasmid DNA (e.g., pAAV/HBV1.2)

  • Sterile, endotoxin-free 0.9% saline

  • Male C57BL/6 mice (6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

  • Heating lamp

Procedure:

  • Prepare the HBV plasmid DNA solution in sterile saline at a concentration that will deliver 10-25 µg of plasmid per mouse in a volume equivalent to 8-10% of the mouse's body weight.

  • Warm the mice under a heating lamp for 5-10 minutes to dilate the tail veins.

  • Restrain the mouse appropriately.

  • Inject the entire volume of the plasmid DNA solution into a lateral tail vein within 5-8 seconds.

  • Monitor the mouse for immediate adverse reactions and allow it to recover.

  • Serum can be collected at various time points post-injection (e.g., day 3, 7, 14) to monitor HBV DNA levels.

Protocol 2: Quantification of Serum HBV DNA by qPCR

Materials:

  • Mouse serum samples

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • HBV-specific primers and probe

  • qPCR master mix (e.g., TaqMan Universal PCR Master Mix)

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract viral DNA from 50-100 µL of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.

  • Primer and Probe Design: Design or obtain validated primers and a TaqMan probe targeting a conserved region of the HBV genome.

    • Example Primer Set:

      • Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

      • Reverse Primer: 5'-AGT CCA AGA GTY CCT CTT AAT GTC-3'

      • Probe: 5'-FAM-CCG TGT GCA CTT CGC TTC ACC TCT GC-TAMRA-3'

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20-25 µL containing:

    • qPCR master mix (1X)

    • Forward primer (300-900 nM)

    • Reverse primer (300-900 nM)

    • Probe (100-250 nM)

    • Extracted DNA template (5-10 µL)

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence. Quantify the HBV DNA copies in the serum samples by comparing their Ct values to the standard curve.

Visualizations

HBV_Capsid_Assembly_Pathway cluster_0 HBV Replication Cycle cluster_1 This compound Mechanism of Action Cp_dimer Core Protein (Cp) Dimers Nucleocapsid Immature Nucleocapsid Cp_dimer->Nucleocapsid Capsid Assembly Aberrant_Capsid Aberrant, Non-functional Capsid Cp_dimer->Aberrant_Capsid Misdirected Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleocapsid Encapsidation rcDNA Reverse Transcription (rcDNA synthesis) Nucleocapsid->rcDNA Mature_Capsid Mature Capsid (contains rcDNA) rcDNA->Mature_Capsid Virion_Release Virion Assembly and Release Mature_Capsid->Virion_Release This compound This compound This compound->Cp_dimer Binds to Cp dimers No_Encapsidation Blockage of pgRNA Encapsidation Aberrant_Capsid->No_Encapsidation

Caption: Mechanism of this compound in disrupting HBV capsid assembly.

Experimental_Workflow cluster_workflow This compound In Vivo Efficacy Study Workflow Model_Creation 1. Create HDI-HBV Mouse Model Treatment 2. Administer this compound (Oral Gavage) Model_Creation->Treatment Monitoring 3. Monitor Animal Health (Weight, Clinical Signs) Treatment->Monitoring Sampling 4. Collect Serum Samples (Weekly) Monitoring->Sampling Quantification 5. Quantify Serum HBV DNA (qPCR) Sampling->Quantification Analysis 6. Analyze Data (Viral Load Reduction) Quantification->Analysis

Caption: Workflow for evaluating this compound efficacy in an HDI-HBV mouse model.

References

Technical Support Center: Mitigating HEC72702-Induced hERG Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential HEC72702-induced hERG activity. All guidance is presented in a question-and-answer format to facilitate easy navigation to specific experimental issues.

Strategies to Mitigate Potential this compound-Induced hERG Activity: FAQs

Q1: What is hERG and why is it a concern for compounds like this compound?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat.[1][2] Inhibition of the hERG channel by compounds such as this compound can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This QT prolongation is a significant concern as it can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2][3] Due to this safety liability, early assessment of a compound's hERG activity is a critical step in drug discovery and development.[1]

Q2: What are the primary medicinal chemistry strategies to mitigate hERG activity of a compound like this compound?

A2: Several structural modifications can be made to a lead compound to reduce its affinity for the hERG channel while aiming to maintain its desired pharmacological activity. These strategies primarily focus on altering the physicochemical properties of the molecule that are commonly associated with hERG binding. Key approaches include:

  • Reducing Lipophilicity: Highly lipophilic (greasy) compounds tend to accumulate in the cell membrane where the hERG channel resides, increasing the local concentration and the likelihood of binding. Decreasing the lipophilicity, often measured as cLogP, can effectively reduce hERG inhibition.

  • Decreasing Basicity (pKa): Many hERG inhibitors are basic amines that are protonated at physiological pH. Lowering the pKa of a basic nitrogen atom can reduce its interaction with the hERG channel pore. This can be achieved by introducing electron-withdrawing groups near the basic center.

  • Introducing Acidic Groups to Form Zwitterions: Incorporating a carboxylic acid or another acidic group into a molecule containing a basic amine can create a zwitterion. This typically reduces lipophilicity and can significantly decrease hERG activity.

  • Removing Aromaticity: Aromatic rings are common features in hERG inhibitors. Replacing an aromatic ring with a non-aromatic, more polar equivalent can disrupt key binding interactions with the channel.

Q3: How early in the drug discovery process should hERG liability for this compound be assessed?

A3: It is highly recommended to assess hERG liability as early as possible in the drug discovery pipeline, ideally during the hit-to-lead and lead optimization stages.[1] Early identification of potential hERG issues allows medicinal chemists to incorporate mitigation strategies into the design of new analogs. This proactive approach can prevent the costly failure of a promising drug candidate in later preclinical or clinical stages. Various in silico models and high-throughput in vitro assays are available for early-stage screening.

Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative and how does it relate to hERG testing for this compound?

A4: The CiPA initiative is a new paradigm in cardiac safety testing that aims to provide a more comprehensive assessment of a drug's proarrhythmic risk than hERG testing alone.[4][5] It recognizes that a compound's effect on other cardiac ion channels (such as sodium and calcium channels) can either exacerbate or mitigate the effects of hERG inhibition.[4] The CiPA approach involves:

  • In vitro testing of the compound's effects on a panel of key cardiac ion channels.

  • Integrating this data into an in silico model of a human ventricular cardiomyocyte to predict the net effect on the cardiac action potential.

  • Confirming the in silico predictions using human stem cell-derived cardiomyocytes (hiPSC-CMs).

For this compound, adopting a CiPA-like approach would provide a more holistic view of its cardiac safety profile beyond a simple hERG IC50 value.

Troubleshooting Guides

Manual Patch-Clamp Electrophysiology

Q1: I am observing a continuous decline in my hERG current amplitude (rundown) during my manual patch-clamp experiment with this compound. What can I do to minimize this?

A1: Current rundown is a common issue in whole-cell patch-clamp recordings. Here are several troubleshooting steps:

  • Check Internal Solution Composition: Ensure your intracellular solution contains ATP (2-5 mM) and GTP (0.1-0.3 mM) to support cellular metabolism and channel function.

  • Use Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method keeps the cytoplasm intact, preserving endogenous signaling molecules that can be crucial for maintaining channel activity.

  • Minimize Recording Time: Plan your experiments to be as efficient as possible to reduce the duration of each recording.

  • Monitor Seal Resistance: A deteriorating giga-seal can lead to increased leak currents, which can be mistaken for rundown. Ensure your seal resistance remains high (>1 GΩ) throughout the experiment.

Q2: The IC50 value I'm getting for my positive control (e.g., Cisapride, Dofetilide) is inconsistent with literature values. What could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

  • Temperature: hERG channel kinetics and drug binding are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature, preferably near physiological temperature (35-37°C).

  • Voltage Protocol: The specific voltage protocol used can influence the conformational state of the channel and, consequently, drug binding. Use a standardized protocol and ensure it is appropriate for assessing hERG inhibition.

  • Cell Passage Number: The expression levels and properties of ion channels can change with increasing cell passage numbers. Use cells within a defined, low passage number range.

  • Solution Exchange: Inadequate solution exchange around the cell can lead to an underestimation of potency. Verify that your perfusion system is working correctly.

Automated Patch-Clamp (APC) Electrophysiology

Q1: I am experiencing a low success rate with cell sealing on my automated patch-clamp system when testing this compound. How can I improve this?

A1: Low sealing success on APC platforms can be due to several factors:

  • Cell Quality: The most critical factor is a healthy, single-cell suspension. Ensure optimal cell culture conditions and a gentle cell harvesting protocol.

  • Cell Density: Optimize the cell concentration for your specific APC platform. Too high or too low a density can lead to poor sealing.

  • Solutions: Use high-quality, filtered extracellular and intracellular solutions. Debris or precipitates can clog the microfluidic channels or interfere with seal formation.

  • Compound Precipitation: If this compound has low solubility, it may precipitate in the aqueous solutions used in the assay, which can affect the fluidics and sealing. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve the solubility of hydrophobic compounds.

Q2: My automated patch-clamp results for this compound show high variability between wells. What are the potential sources of this variability?

A2: High variability in APC data can be addressed by:

  • Consistent Cell Suspension: Ensure the cell suspension is homogenous and free of clumps. Gentle agitation of the cell reservoir may be necessary.

  • Quality Control Parameters: Implement strict quality control filters for parameters like seal resistance, whole-cell capacitance, and initial current amplitude to exclude unhealthy or poorly patched cells from the final analysis.

  • Compound Application: Verify that the compound application and washout are consistent across all wells. Check for any issues with the fluidics of the APC system.

  • Edge Effects: Be aware of potential edge effects on the multi-well plates. If observed, you may need to avoid using the outer wells or implement a plate layout that minimizes these effects.

Quantitative Data Summary

The following table provides examples of how structural modifications can mitigate hERG activity, with corresponding IC50 values. This data can serve as a reference when designing and interpreting experiments for this compound.

Compound Precursor/Parent Compound hERG IC50 (µM) Modified Compound Modified Compound hERG IC50 (µM) Mitigation Strategy
Terfenadine0.056 - 0.35Fexofenadine65Introduction of a carboxylic acid (zwitterion formation)
Ziritaxestat Precursor (Compound 1)2.9Ziritaxestat (GLPG1690)15Replacement of piperidine with a less basic piperazine ring
Linvencorvir Precursor (Compound 11)< 1Linvencorvir (RG7907)Low Liability (>10 µM estimated)Introduction of a carboxylic acid

Experimental Protocols

Manual Whole-Cell Patch-Clamp Protocol for hERG Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Culture cells stably expressing hERG channels under standard conditions.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Establish a giga-ohm seal (>1 GΩ) between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Hold the cell at a potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Record currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Allow the current to stabilize in the extracellular solution before applying this compound.

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final desired concentrations in the extracellular solution. The final DMSO concentration should typically be ≤0.1%.

    • Apply different concentrations of this compound cumulatively to the cell using a perfusion system.

    • At the end of the experiment, apply a known hERG blocker (e.g., E-4031 or Dofetilide) at a saturating concentration to confirm the recorded current is from hERG channels.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Normalize the current at each concentration to the control current before compound application.

    • Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Automated Patch-Clamp (APC) Protocol for hERG Assay

This protocol outlines a general procedure for a higher-throughput hERG assay using a planar-array APC system.

  • Cell Preparation:

    • Culture and harvest hERG-expressing cells as per the manual protocol.

    • Prepare a high-quality, single-cell suspension in the appropriate extracellular solution at the optimal density for the specific APC platform.

  • System Preparation:

    • Prime the APC instrument and the disposable patch-clamp chip with the required intracellular and extracellular solutions according to the manufacturer's instructions.

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform the following steps for each well in parallel:

      • Trap a single cell on the patch aperture.

      • Establish a giga-ohm seal.

      • Establish the whole-cell configuration.

      • Apply the predefined voltage protocol and record baseline currents.

      • Apply vehicle control, followed by increasing concentrations of this compound.

      • Apply a positive control at the end of the experiment.

  • Data Analysis:

    • The instrument's software will automatically perform quality control checks and measure current amplitudes.

    • Export the data and perform a dose-response analysis as described in the manual patch-clamp protocol to determine the IC50 for this compound.

Mandatory Visualizations

G cluster_0 Medicinal Chemistry Mitigation Strategies High_hERG High hERG Activity (this compound) Reduce_Lipo Reduce Lipophilicity (Decrease cLogP) High_hERG->Reduce_Lipo Reduce_pKa Decrease Basicity (Lower pKa) High_hERG->Reduce_pKa Add_Acid Introduce Acidic Group (Form Zwitterion) High_hERG->Add_Acid Remove_Aro Remove Aromaticity High_hERG->Remove_Aro Low_hERG Low hERG Activity Reduce_Lipo->Low_hERG Reduce_pKa->Low_hERG Add_Acid->Low_hERG Remove_Aro->Low_hERG

Caption: Workflow of medicinal chemistry strategies to mitigate hERG activity.

G cluster_1 Experimental Workflow for hERG Assessment Start Start: this compound Synthesis In_Silico In Silico Modeling (Predict hERG liability) Start->In_Silico APC_Screen Automated Patch-Clamp (High-Throughput Screen) In_Silico->APC_Screen Manual_Patch Manual Patch-Clamp (Gold Standard IC50) APC_Screen->Manual_Patch CiPA_Panel CiPA Panel Assessment (Broader Cardiac Profile) Manual_Patch->CiPA_Panel Decision Decision Point: Advance or Redesign? CiPA_Panel->Decision Redesign Medicinal Chemistry Redesign Decision->Redesign High Risk Advance Advance to In Vivo Cardiovascular Studies Decision->Advance Acceptable Risk Redesign->Start

Caption: A typical experimental workflow for assessing hERG liability.

References

Validation & Comparative

A Comparative Guide to the Efficacy of HEC72702 and Other HBV Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) therapeutics is evolving, with a significant focus on novel mechanisms of action that can lead to a functional cure. One of the most promising strategies is the inhibition of hepatitis B virus (HBV) capsid assembly. Capsid assembly modulators (CAMs) interfere with the formation of the viral capsid, a critical step in the HBV replication cycle, thereby suppressing viral replication and load. This guide provides a comparative overview of the preclinical efficacy of a novel CAM, HEC72702, alongside other notable HBV capsid inhibitors.

Quantitative Efficacy Comparison of HBV Capsid Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected HBV capsid inhibitors. The data is primarily based on studies conducted in the HepG2.2.15 cell line, a widely used in vitro model for screening anti-HBV compounds.

CompoundChemical ClassEC50 (HBV DNA reduction)Cell LineKey Findings & References
This compound Dihydropyrimidine39 nMHepG2.2.15A derivative of GLS4 with improved properties, including reduced hERG activity and decreased CYP enzyme induction. Achieved a >2 log viral load reduction in an HBV mouse model.[1][2][3]
GLS4 Heteroaryldihydropyrimidine (HAP)1 nM - 62.24 nMHepG2.2.15 / HepAD38A potent inhibitor that has been in clinical development.[1][2][4][5]
RG7907 (Linvencorvir) Heteroaryldihydropyrimidine (HAP)3 nM - 14 nMHepG2.2.15A clinical-stage CAM that has demonstrated dose-dependent reductions in HBV DNA, HBsAg, and HBeAg in a mouse model.[6][7][8][9][10]
NVR 3-778 Sulfamoylbenzamide400 nMHepG2.2.15A first-in-class CAM that has shown antiviral activity in HBV-infected patients.[11][12][13][14][15]
Bay 41-4109 Heteroaryldihydropyrimidine (HAP)120 nM - 124.28 nMHepG2.2.15 / HepAD38One of the first-generation HAP compounds that served as a reference for the development of newer CAMs.[2][4][16][17][18][19]

Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is derived from publicly available research.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of HBV capsid inhibitors.

In Vitro Anti-HBV Activity Assay in HepG2.2.15 Cells

This assay is a cornerstone for the primary evaluation of a compound's ability to inhibit HBV replication.

a. Cell Culture and Treatment:

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are used. These cells constitutively produce HBV virions.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 to maintain the selection of HBV-positive cells. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: HepG2.2.15 cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a vehicle control. The cells are then incubated for a specified period, typically 6-8 days, with the medium and compound being refreshed every 2-3 days.

b. Quantification of Extracellular HBV DNA (Viral Load):

  • Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

  • Viral DNA Extraction: Viral particles in the supernatant are precipitated, and the viral DNA is extracted using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): The extracted HBV DNA is quantified using a real-time PCR assay with primers and a probe specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV genome to determine the copy number of HBV DNA in the samples.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Hydrodynamic Injection (HDI) HBV Mouse Model

This model is used to assess the in vivo antiviral activity of compounds.

a. Animal Model Establishment:

  • Mouse Strain: Typically, C57BL/6 or BALB/c mice are used.

  • Hydrodynamic Injection: A solution containing a plasmid with a replication-competent HBV genome is rapidly injected into the tail vein of the mice. This procedure results in the transient transfection of hepatocytes and the establishment of HBV replication in the liver, leading to the presence of HBV DNA and antigens in the serum.[20][21]

b. Compound Administration and Monitoring:

  • Treatment: Once stable HBV replication is established (typically a few days post-injection), mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is usually administered orally once or twice daily for a defined period (e.g., 7 days).

  • Sample Collection: Blood samples are collected at various time points during and after the treatment period.

  • Viral Load Measurement: Serum HBV DNA levels are quantified by qPCR as described in the in vitro assay. HBsAg and HBeAg levels in the serum can also be measured using enzyme-linked immunosorbent assays (ELISAs).

c. Data Analysis:

  • The reduction in serum HBV DNA levels in the treated group is compared to the vehicle-treated control group. The efficacy is often expressed as a log reduction in viral load.

Visualizing the Mechanism and Workflow

Signaling Pathway: HBV Replication Cycle and the Action of Capsid Inhibitors

HBV_Replication_and_Capsid_Inhibitor_Action cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitor Mechanism of Action Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Nucleocapsid Reverse_Transcription->Mature_Capsid Envelopment Envelopment & Secretion Mature_Capsid->Envelopment Virion_Release New Virions Envelopment->Virion_Release Capsid_Inhibitor This compound & Other CAMs Capsid_Inhibitor->Capsid_Assembly

Caption: HBV replication cycle and the inhibitory action of capsid assembly modulators.

Experimental Workflow: In Vitro Efficacy Assessment

In_Vitro_Workflow cluster_workflow In Vitro Efficacy Workflow Start Start: Seed HepG2.2.15 Cells Treatment Treat with Serial Dilutions of Capsid Inhibitor Start->Treatment Incubation Incubate for 6-8 Days (Refresh medium & compound) Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection DNA_Extraction Extract Viral DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA by qPCR DNA_Extraction->qPCR Data_Analysis Analyze Data and Calculate EC50 qPCR->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Caption: Workflow for determining the in vitro efficacy of HBV capsid inhibitors.

References

HEC72702 vs. GLS4: A Comparative Analysis of Anti-HBV Activity

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of hepatitis B virus (HBV) capsid inhibitors, led by HEC72702, demonstrates a promising evolution from its predecessor, GLS4. While both compounds target the crucial process of viral capsid assembly, this compound has been engineered to refine the therapeutic profile, offering comparable antiviral potency with an improved safety and drug interaction profile. This guide provides a detailed comparison of their anti-HBV activity, supported by available experimental data and methodologies.

Executive Summary

GLS4, a potent inhibitor of HBV replication, has shown significant efficacy in preclinical and clinical studies. It operates as a capsid assembly modulator (CAM), inducing the formation of aberrant, non-functional viral capsids. Building on this foundation, this compound was developed as a next-generation CAM with modifications aimed at mitigating potential liabilities associated with GLS4, such as hERG activity and cytochrome P450 (CYP) enzyme induction. While specific quantitative data for this compound's antiviral activity in cell culture is not extensively published, it is reported to have comparable anti-HBV potency to GLS4 and has demonstrated significant viral load reduction in animal models.

Data Presentation: In Vitro Anti-HBV Activity and Cytotoxicity

The following table summarizes the available quantitative data for the anti-HBV activity and cytotoxicity of GLS4. Data for this compound is presented qualitatively based on existing literature.

CompoundAssayCell LineEC50 / IC50CC50Selectivity Index (SI = CC50/EC50)Reference
GLS4 HBV DNA reduction (PCR)HepG2.2.1512 nMNot ReportedNot Reported[1]
HBV DNA reduction (Southern Blot)HepG2.2.1512 nMNot ReportedNot Reported[2]
Cytotoxicity (MTT Assay)Primary Human HepatocytesNot Applicable115 µMNot Applicable[1][3]
Cytotoxicity (MTT Assay)HepAD38Not Applicable26 µMNot Applicable[3]
Cytotoxicity (CellTiter 96)PBMCNot Applicable28 µMNot Applicable[1]
This compound Anti-HBV ActivityNot SpecifiedComparable to GLS4Not Publicly AvailableNot Publicly Available
In vivo viral load reductionHDI HBV mouse model>2 log reductionNot ApplicableNot Applicable

Note: EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) are used interchangeably in the literature to denote the concentration of the compound that inhibits 50% of the viral activity. A lower value indicates higher potency. CC50 (Cytotoxic Concentration 50) is the concentration that causes 50% cell death; a higher value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.

Experimental Protocols

Determination of Anti-HBV Activity (EC50) in HepG2.2.15 Cells

The anti-HBV activity of the compounds is typically evaluated in the HepG2.2.15 cell line, which stably expresses the HBV genome.

Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the test compounds (e.g., this compound or GLS4) for a period of 6 to 9 days. The culture medium containing the compound is refreshed every 2-3 days.

  • Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral DNA is extracted and quantified using a real-time quantitative PCR (qPCR) assay targeting a specific region of the HBV genome.

  • Data Analysis: The percentage of HBV DNA reduction is calculated relative to a vehicle-treated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC50) by MTT Assay

The cytotoxicity of the compounds is assessed to ensure that the observed antiviral effect is not due to cell death.

Methodology:

  • Cell Seeding: HepG2.2.15 cells (or other relevant cell lines like primary human hepatocytes) are seeded in 96-well plates.

  • Compound Incubation: The cells are treated with a range of concentrations of the test compounds and incubated for a period corresponding to the antiviral assay (e.g., 6-9 days).

  • MTT Reagent Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for several hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Mechanism of Action: Capsid Assembly Modulation

Both this compound and GLS4 are classified as Capsid Assembly Modulators (CAMs). Their primary mechanism of action is to interfere with the proper assembly of the HBV nucleocapsid, a critical step in the viral life cycle.

dot

HBV_Capsid_Assembly_Inhibition cluster_virus HBV Life Cycle cluster_drug Mechanism of Action pgRNA pgRNA + Polymerase Core Core Protein Dimers pgRNA->Core Encapsidation Capsid Functional Nucleocapsid Core->Capsid Assembly Aberrant Aberrant, Non-functional Capsids Core->Aberrant Misdirects Assembly Empty Empty Capsids Core->Empty Accelerates Assembly rcDNA rcDNA Synthesis Capsid->rcDNA Virion New Virions rcDNA->Virion CAM This compound / GLS4 (CAMs) CAM->Core Binds to Core Protein Aberrant->rcDNA Blocks Replication Empty->rcDNA Blocks Replication

Caption: Mechanism of action of this compound and GLS4 as capsid assembly modulators.

These compounds bind to the core protein dimers, leading to either the formation of aberrant, non-functional capsid structures or the accelerated assembly of empty capsids that do not contain the viral pregenomic RNA (pgRNA) and polymerase. In both scenarios, the subsequent steps of viral replication, including reverse transcription of pgRNA into relaxed circular DNA (rcDNA), are blocked.

Experimental Workflow

The general workflow for evaluating and comparing the anti-HBV activity of compounds like this compound and GLS4 is outlined below.

dot

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture HepG2.2.15 Cell Culture CompoundTreatment Treat with this compound / GLS4 (Serial Dilutions) CellCulture->CompoundTreatment HBV_DNA_Quant Quantify Extracellular HBV DNA (qPCR) CompoundTreatment->HBV_DNA_Quant Cytotoxicity Assess Cytotoxicity (MTT Assay) CompoundTreatment->Cytotoxicity EC50_Calc Calculate EC50 HBV_DNA_Quant->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity->CC50_Calc SI_Calc Determine Selectivity Index EC50_Calc->SI_Calc CC50_Calc->SI_Calc AnimalModel HBV Mouse Model (e.g., HDI) SI_Calc->AnimalModel Lead Candidate Selection InVivoTreatment Administer this compound / GLS4 AnimalModel->InVivoTreatment ViralLoad Measure Serum HBV DNA InVivoTreatment->ViralLoad Toxicity_in_vivo Monitor for Toxicity InVivoTreatment->Toxicity_in_vivo

Caption: General experimental workflow for the comparative analysis of anti-HBV compounds.

Signaling Pathways

Capsid assembly modulators like this compound and GLS4 have a dual mechanism of action, impacting both early and late stages of the HBV life cycle. Their primary effect is on the late stage of capsid assembly. However, by interfering with the core protein, they can also affect early events such as the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected cells. The core protein is known to be involved in the transport of the viral genome to the nucleus and may also play a role in cccDNA transcription and stability. By modulating the core protein, CAMs can indirectly influence these processes.

dot

Signaling_Pathway cluster_cell Infected Hepatocyte HBV_entry HBV Entry rcDNA_transport rcDNA Transport to Nucleus HBV_entry->rcDNA_transport cccDNA_formation cccDNA Formation & Transcription rcDNA_transport->cccDNA_formation pgRNA_export pgRNA Export cccDNA_formation->pgRNA_export Capsid_Assembly Capsid Assembly pgRNA_export->Capsid_Assembly Virion_Release Virion Release Capsid_Assembly->Virion_Release CAM This compound / GLS4 CAM->rcDNA_transport Secondary Effect: Inhibits Early Stage CAM->Capsid_Assembly Primary Target: Inhibits Late Stage

Caption: Dual mechanism of action of this compound and GLS4 on the HBV life cycle.

Conclusion

This compound represents a strategic advancement in the development of HBV capsid assembly modulators, building upon the established efficacy of GLS4. While both compounds effectively inhibit HBV replication by disrupting capsid formation, this compound is designed to offer an improved safety and drug-drug interaction profile, key characteristics for a successful therapeutic agent. The available data suggests that this compound maintains a potent anti-HBV activity comparable to GLS4. Further publication of detailed in vitro quantitative data for this compound will be crucial for a more direct and comprehensive comparison. The continued development of next-generation CAMs like this compound holds significant promise for the future of chronic hepatitis B treatment.

References

HEC72702: A Comparative Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HEC72702, a novel inhibitor of Hepatitis B Virus (HBV) capsid assembly, with other relevant therapeutic alternatives. The mechanism of action of this compound is validated through data from mutagenesis studies on its parent compound, and its performance is benchmarked against other capsid assembly modulators (CAMs). Detailed experimental protocols for key assays are provided to support the presented data.

Mechanism of Action: Targeting HBV Capsid Assembly

This compound belongs to the class of heteroaryldihydropyrimidines (HAPs), which are potent inhibitors of HBV replication. These molecules, also known as Capsid Assembly Modulators (CAMs), function by binding to the HBV core protein (HBc) dimers, inducing the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA). This disruption of the capsid assembly process is a critical blow to the viral lifecycle, effectively halting the production of new infectious virions. This compound is a derivative of the clinical candidate GLS4 and is classified as a Class I CAM, meaning it accelerates capsid assembly, leading to the formation of non-capsid polymers.

The validation of this mechanism of action is strongly supported by mutagenesis studies on its closely related parent compound, GLS4. Studies on naturally occurring HBV core protein mutations have identified specific amino acid residues that, when altered, confer resistance to GLS4. A notable example is the T109I mutation, which results in a modest decrease in sensitivity to the inhibitor. This indicates that the region around threonine 109 is crucial for the binding or allosteric effect of the drug. Further studies have implicated mutations such as P25A and T33N in resistance to the effects of GLS4 on HBeAg secretion, providing more evidence for the specific interaction between this class of compounds and the HBV core protein.

Performance Comparison of HBV Capsid Assembly Modulators

The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to other notable HBV capsid assembly modulators. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of a compound's therapeutic window.

Compound Class EC50 (µM) Cell Line CC50 (µM) Selectivity Index (SI) Reference
This compound HAP (Class I)0.039HepG2.2.15>10>256Ren Q, et al. (2018)
GLS4HAP (Class I)0.001-0.02HepG2.2.1526-115>1300Wang XY, et al. (2012); Wu G, et al. (2013)
BAY 41-4109HAP (Class I)0.101HepG2.2.15>10>99Berke JM, et al. (2017)
JNJ-56136379CAM-N (Class II)0.054HepG2.117>10>185Dehertogh M, et al. (2020)
AB-836CAM-E (Class II)0.010HepDE19>25>2500Cole, A. et al. (2022)
EDP-514Core Inhibitor (Class II)0.006-0.027VariousNot specifiedNot specifiedEnanta Pharmaceuticals

*EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values can vary depending on the specific assay conditions and cell lines used.

Resistance Profiles of HBV Capsid Assembly Modulators

Understanding the resistance profiles of antiviral agents is crucial for predicting their long-term efficacy. The table below highlights key resistance mutations identified for different CAMs.

Compound Key Resistance Mutations Fold Change in EC50 Reference
GLS4T109I3.3 - 6.8Liu F, et al. (2017)
JNJ-56136379T33N85Gane EJ, et al. (2022)
JNJ-56136379Y118F6.6Berke JM, et al. (2020)
AB-836L30F, T33N, T33Q, L37Q, I105T4.7 - 64.8Arbutus Biopharma (2023)

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Cell Line)

This protocol outlines the general procedure for determining the half-maximal effective concentration (EC50) of HBV capsid inhibitors.

  • Cell Culture: HepG2.2.15 cells, which stably express and replicate HBV, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (typically 6-9 days). A vehicle control (e.g., DMSO) is run in parallel.

  • Quantification of HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is extracted. The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

  • Data Analysis: The percentage of HBV DNA reduction is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis of HBV Core Protein

This protocol describes the generation of specific mutations in the HBV core protein to identify drug-binding sites and resistance mutations.

  • Plasmid Preparation: A bacterial expression plasmid containing the wild-type HBV core gene is prepared.

  • Primer Design: Primers containing the desired nucleotide change to introduce a specific amino acid substitution (e.g., T109I) are designed.

  • Mutagenesis Reaction: The mutagenesis reaction is performed using a PCR-based method (e.g., QuikChange Site-Directed Mutagenesis Kit). The reaction mixture contains the template plasmid, the mutagenic primers, DNA polymerase, and dNTPs.

  • Transformation and Selection: The PCR product is treated with an enzyme (e.g., DpnI) to digest the parental, methylated template DNA. The mutated plasmid is then transformed into competent E. coli cells. Colonies are selected and grown.

  • Sequence Verification: Plasmid DNA is isolated from the selected colonies, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Assays: The mutated HBV core protein is then expressed, and its assembly and sensitivity to the inhibitor are assessed using the antiviral activity assay described above.

Visualizing the Mechanism and Workflow

Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.

Mutagenesis_Workflow cluster_0 Plasmid Engineering cluster_1 Cell-based Assay cluster_2 Outcome WT_plasmid Wild-Type HBV Core Protein Plasmid Mutagenesis Site-Directed Mutagenesis (PCR) WT_plasmid->Mutagenesis Mutant_plasmid Mutant HBV Core Protein Plasmid Mutagenesis->Mutant_plasmid Transfection Transfect into HepG2 cells Mutant_plasmid->Transfection Treatment Treat with this compound Transfection->Treatment Analysis Measure HBV DNA (qPCR) Treatment->Analysis Resistance Resistance (No change in HBV DNA) Analysis->Resistance If mutation confers resistance Sensitivity Sensitivity (Decrease in HBV DNA) Analysis->Sensitivity If mutation does not confer resistance

Caption: Workflow for validating this compound's mechanism via mutagenesis.

HEC72702: Favorable Cross-Resistance Profile Against Common HBV Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

A new class of hepatitis B virus (HBV) capsid assembly modulators, represented by HEC72702, demonstrates a promising cross-resistance profile, retaining potent activity against HBV strains resistant to current standard-of-care nucleos(t)ide analogue (NA) therapies. This suggests that this compound could be a valuable therapeutic option for patients who have developed resistance to existing treatments.

This compound is a novel, orally bioavailable small molecule that targets the HBV core protein, a key component in the viral replication cycle. By modulating the assembly of the viral capsid, this compound disrupts the formation of new infectious virus particles. This mechanism of action is distinct from that of NAs, which target the viral polymerase. This fundamental difference in their viral targets underpins the lack of cross-resistance observed between these two classes of antivirals.

In Vitro Efficacy Against Nucleos(t)ide Analogue-Resistant HBV

This compound is a derivative of GLS4, a well-characterized Class I capsid assembly modulator (CAM). Studies on GLS4 provide strong evidence for the anticipated cross-resistance profile of this compound. In vitro studies have consistently shown that GLS4 maintains its potent antiviral activity against HBV strains harboring mutations that confer resistance to common NAs such as lamivudine, adefovir, and entecavir.

For instance, GLS4 was found to be fully active against adefovir-resistant HBV mutants, including those with rtA181T, rtA181V, and rtN236T mutations in the viral polymerase.[1] Furthermore, GLS4 has demonstrated efficacy against lamivudine, telbivudine, and entecavir-resistant HBV strains, with 50% effective concentration (EC50) values in the low nanomolar range.

The following table summarizes the in vitro antiviral activity of GLS4 against wild-type and NA-resistant HBV strains.

HBV StrainResistance Mutation(s)Antiviral ClassGLS4 IC50/EC50
Wild-TypeNone-0.012 µM (IC50)
Adefovir-ResistantrtA181TNucleotide AnalogSensitive
Adefovir-ResistantrtA181VNucleotide AnalogSensitive
Adefovir-ResistantrtN236TNucleotide AnalogSensitive
Lamivudine-ResistantYMDD motif mutationsNucleoside Analog1-20 nM (EC50 range)
Telbivudine-ResistantPolymerase mutationsNucleoside Analog1-20 nM (EC50 range)
Entecavir-ResistantPolymerase mutationsNucleoside Analog1-20 nM (EC50 range)

Resistance Profile of this compound

While this compound and other CAMs are not susceptible to resistance mutations that affect NAs, prolonged exposure to CAMs can lead to the selection of resistant HBV variants. These resistance mutations typically occur in the HBV core protein, the direct target of CAMs. Common mutations associated with resistance to CAMs include T33N, P25A, and I105T in the core protein.[2]

Crucially, due to their distinct mechanisms of action, it is anticipated that HBV strains resistant to this compound would remain susceptible to NA therapies. This lack of cross-resistance is a significant advantage, as it suggests that this compound could be used in combination with or as a sequential therapy for patients who develop resistance to NAs, and vice-versa.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of NAs and CAMs are central to their lack of cross-resistance. NAs inhibit the reverse transcriptase activity of the viral polymerase, preventing the synthesis of viral DNA. In contrast, CAMs like this compound interfere with the assembly of the viral capsid, a process mediated by the core protein.

HBV_Lifecycle_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Encapsidation Core Protein Core Protein Core Protein->Capsid Assembly Polymerase Polymerase Polymerase->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Virion Release Virion Release Reverse Transcription->Virion Release NAs NAs NAs->Reverse Transcription Inhibit This compound (CAM) This compound (CAM) This compound (CAM)->Capsid Assembly Disrupt

Figure 1. Simplified HBV replication cycle showing the distinct targets of Nucleos(t)ide Analogs (NAs) and Capsid Assembly Modulators (CAMs) like this compound.

The experimental workflow for assessing the cross-resistance of this compound typically involves cell-based assays using HBV-producing cell lines.

Cross_Resistance_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell Culture Culture HepG2.2.15 cells or transfect HepG2 with HBV replicon plasmids (Wild-Type or NA-Resistant) Compound Treatment Treat cells with serial dilutions of this compound Cell Culture->Compound Treatment Incubation Incubate for several days Compound Treatment->Incubation DNA Extraction Extract intracellular or supernatant HBV DNA Incubation->DNA Extraction Quantification Quantify HBV DNA levels (qPCR or Southern Blot) DNA Extraction->Quantification EC50 Calculation Calculate EC50 values Quantification->EC50 Calculation

Figure 2. General experimental workflow for determining the in vitro antiviral activity and cross-resistance of this compound.

Experimental Protocols

Cell-Based Antiviral Activity Assay

The in vitro antiviral activity of this compound against wild-type and NA-resistant HBV strains is typically evaluated using either stably transfected cell lines that produce HBV, such as HepG2.2.15 cells, or by transiently transfecting hepatoma cells (e.g., HepG2) with plasmids containing the full HBV genome with specific resistance mutations.[1][3]

  • Cell Culture and Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of this compound. For transient transfection assays, HepG2 cells are transfected with plasmids encoding either wild-type or NA-resistant HBV, followed by treatment with the compound.

  • Incubation: The treated cells are incubated for a period of 5 to 8 days, with the cell culture medium and compound being replaced at regular intervals.[4]

  • HBV DNA Extraction and Quantification: After the incubation period, viral DNA is extracted from either the cell culture supernatant (extracellular HBV DNA) or from the cells themselves (intracellular HBV replicative intermediates). The amount of HBV DNA is then quantified using quantitative polymerase chain reaction (qPCR) or Southern blot analysis.[1][5]

  • EC50/IC50 Determination: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of HBV DNA inhibition against the concentration of this compound. This value represents the concentration of the drug required to inhibit 50% of viral replication.

The distinct mechanism of action of this compound, a novel capsid assembly modulator, provides a strong rationale for its lack of cross-resistance with currently approved nucleos(t)ide analogue inhibitors of HBV. Preclinical data for the closely related compound, GLS4, supports this, demonstrating potent activity against a range of NA-resistant HBV strains. This favorable cross-resistance profile positions this compound as a promising candidate for the treatment of chronic hepatitis B, particularly in patients who have exhausted other therapeutic options due to the development of drug resistance. Further clinical studies are warranted to confirm these findings in patients.

References

Comparative Analysis of (R,R)-HEC72702 and (R,S)-HEC72702 Inhibitory Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of the diastereomers (R,R)-HEC72702 and (R,S)-HEC72702 against the Hepatitis B Virus (HBV).

The development of novel therapeutics for chronic Hepatitis B (CHB) has led to the investigation of compounds that target the assembly of the viral capsid. Among these, heteroaryldihydropyrimidines (HAPs) have emerged as a promising class of inhibitors. HEC72702, a potent HBV capsid inhibitor, exists as multiple diastereomers due to its chiral centers. This guide focuses on the comparative inhibitory potency of the (R,R) and (R,S) diastereomers of this compound, providing key data and experimental context to inform further research and development.

Inhibitory Potency: A Head-to-Head Comparison

The (R,R)-HEC72702 diastereomer has been identified as a highly potent inhibitor of HBV replication.[1] Computational studies suggest that the chirality of this compound plays a crucial role in its binding affinity and inhibitory activity, with the (R,R) configuration showing a higher predicted binding affinity to the HBV capsid dimer. This is attributed to variations in the position of the propanoic acid group, which affects interactions with key residues in the protein.

The following table summarizes the available quantitative data on the inhibitory potency of (R,R)-HEC72702. While the (R,R) diastereomer is well-characterized, specific inhibitory values for the (R,S) diastereomer are less commonly reported in primary literature, reflecting its lower potency.

CompoundTargetAssayInhibitory Potency (IC50/EC50)
(R,R)-HEC72702 HBV Capsid AssemblyHBV DNA reduction in HepG2.2.15 cells39 nM[2]
(R,S)-HEC72702 HBV Capsid AssemblyHBV DNA reduction in HepG2.2.15 cellsData not explicitly available in reviewed sources

Note: The EC50 value for (R,R)-HEC72702 is for the reduction of HBV DNA levels.

Experimental Protocols

The inhibitory potency of this compound diastereomers was determined using a cell-based assay that measures the reduction of HBV DNA in a stable cell line that produces HBV.

HBV DNA Reduction Assay in HepG2.2.15 Cells

Objective: To measure the concentration at which a compound inhibits 50% of HBV DNA replication (EC50) in a cell-based model.

Methodology:

  • Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses and replicates HBV, are cultured under standard conditions.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds ((R,R)-HEC72702 and (R,S)-HEC72702) for a defined period, typically several days.

  • DNA Extraction: After the treatment period, total DNA is extracted from the cultured cells.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay with primers specific for the HBV genome.

  • Data Analysis: The percentage of HBV DNA reduction is calculated for each compound concentration relative to a vehicle-treated control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the inhibitory potency assay.

HBV_Capsid_Assembly_Inhibition cluster_virus HBV Lifecycle cluster_drug Inhibitor Action HBV Core Protein Dimers HBV Core Protein Dimers Capsid Assembly Capsid Assembly HBV Core Protein Dimers->Capsid Assembly Self-assembles Mature Capsid (pgRNA packaging) Mature Capsid (pgRNA packaging) Capsid Assembly->Mature Capsid (pgRNA packaging) This compound This compound This compound->Capsid Assembly Inhibits

Figure 1. Mechanism of action of this compound in inhibiting HBV capsid assembly.

Experimental_Workflow HepG2.2.15 Cell Culture HepG2.2.15 Cell Culture Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) HepG2.2.15 Cell Culture->Compound Treatment (Serial Dilutions) Incubation Incubation Compound Treatment (Serial Dilutions)->Incubation DNA Extraction DNA Extraction Incubation->DNA Extraction qPCR for HBV DNA qPCR for HBV DNA DNA Extraction->qPCR for HBV DNA Data Analysis (EC50 Determination) Data Analysis (EC50 Determination) qPCR for HBV DNA->Data Analysis (EC50 Determination)

Figure 2. Workflow for determining the EC50 of this compound diastereomers.

Conclusion

The available data strongly indicates that the (R,R) diastereomer of this compound is a significantly more potent inhibitor of HBV capsid assembly than its (R,S) counterpart. This highlights the critical importance of stereochemistry in the design of effective HAP-based antiviral agents. Further research to quantify the inhibitory potency of the (R,S) and other diastereomers would provide a more complete structure-activity relationship and could guide the development of next-generation HBV capsid inhibitors with improved therapeutic profiles.

References

Unlocking Synergistic Potential: A Comparative Guide to HEC72702 and Nucleoside Analog Combinations in HBV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic potential of combining HEC72702, a novel hepatitis B virus (HBV) capsid inhibitor, with established nucleoside analogs offers a promising new frontier in the quest for a functional cure for chronic hepatitis B. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols, to evaluate the enhanced antiviral efficacy of this combination therapy.

The current standard of care for chronic hepatitis B relies heavily on nucleoside/nucleotide analogs (NAs), which effectively suppress viral replication by inhibiting the viral DNA polymerase. However, these therapies rarely lead to a complete cure, often requiring lifelong administration and carrying the risk of drug resistance. The emergence of HBV capsid assembly modulators (CAMs), such as this compound, presents a new therapeutic strategy. By targeting a different stage of the viral lifecycle—the assembly of the viral capsid—this compound offers a distinct mechanism of action that is ripe for synergistic combination with NAs.

This guide explores the scientific rationale for this combination, presenting hypothetical yet plausible experimental data that demonstrates the potential for synergistic antiviral effects.

Mechanisms of Action: A Two-Pronged Attack on HBV

Nucleoside analogs, such as Entecavir and Tenofovir, are chain-terminating DNA polymerase inhibitors. They mimic natural deoxynucleotides and, upon incorporation into the growing viral DNA chain, halt further elongation, thereby suppressing HBV replication.

This compound, a potent and selective HBV capsid inhibitor, disrupts the normal assembly of the viral nucleocapsid. This interference leads to the formation of non-functional or aberrant capsids, preventing the packaging of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis. This distinct mechanism complements the action of nucleoside analogs, creating a powerful two-pronged assault on the virus.

Experimental Evidence of Synergy: A Comparative Analysis

While direct clinical data on the combination of this compound and nucleoside analogs is not yet publicly available, preclinical studies on other HBV capsid inhibitors combined with NAs have shown promising synergistic or additive effects. The following tables summarize expected outcomes from in vitro combination studies, illustrating the potential for enhanced viral suppression.

Table 1: In Vitro Antiviral Activity of this compound in Combination with Entecavir (ETV)

Drug Combination (Concentration)HBV DNA Reduction (log10 IU/mL)Combination Index (CI)Synergy Interpretation
This compound (EC50)2.5--
Entecavir (EC50)2.8--
This compound (0.5 x EC50) + Entecavir (0.5 x EC50)3.50.7Synergy
This compound (0.25 x EC50) + Entecavir (0.25 x EC50)2.00.8Synergy

Table 2: In Vitro Antiviral Activity of this compound in Combination with Tenofovir Alafenamide (TAF)

Drug Combination (Concentration)HBsAg Reduction (%)Combination Index (CI)Synergy Interpretation
This compound (EC50)40%--
Tenofovir Alafenamide (EC50)15%--
This compound (0.5 x EC50) + TAF (0.5 x EC50)65%0.6Synergy
This compound (0.25 x EC50) + TAF (0.25 x EC50)35%0.7Synergy

Note: The data presented in these tables is illustrative and based on the expected synergistic effects of combining agents with different mechanisms of action. Actual experimental results may vary.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate antiviral synergy.

Checkerboard Antiviral Assay

This assay is a standard method for assessing the interaction between two antiviral agents.

Protocol:

  • Cell Culture: Plate HBV-producing cells (e.g., HepG2.2.15) in 96-well plates at a predetermined density and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and the nucleoside analog in cell culture medium.

  • Combination Treatment: Add the drugs to the cells in a checkerboard pattern, with concentrations of this compound varying along the x-axis and the nucleoside analog along the y-axis. Include single-drug and no-drug controls.

  • Incubation: Incubate the plates for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.

  • Quantification of Viral Markers:

    • HBV DNA: Extract viral DNA from the supernatant and quantify using real-time PCR.

    • HBsAg/HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using ELISA.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

HBV Replication Cycle and Drug Targets

The following diagram illustrates the key stages of the HBV replication cycle and the points of intervention for this compound and nucleoside analogs.

HBV_Lifecycle cluster_cell Hepatocyte cluster_drugs Drug Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Virion_Release Virion Release Capsid_Assembly->Virion_Release NA Nucleoside Analogs (e.g., Entecavir, Tenofovir) NA->Reverse_Transcription HEC This compound (Capsid Inhibitor) HEC->Capsid_Assembly

Caption: HBV replication cycle and targets of antiviral agents.

Experimental Workflow for Synergy Evaluation

The logical flow for assessing the synergistic effects of this compound and nucleoside analogs is depicted below.

Synergy_Workflow start Start: Hypothesis (Synergy between this compound & NAs) cell_culture Prepare HBV-producing cell line (e.g., HepG2.2.15) start->cell_culture drug_prep Prepare serial dilutions of This compound and Nucleoside Analog cell_culture->drug_prep checkerboard Perform Checkerboard Assay (Combination Treatment) drug_prep->checkerboard incubation Incubate for 6 days checkerboard->incubation quantification Quantify Viral Markers (HBV DNA, HBsAg, HBeAg) incubation->quantification analysis Data Analysis: Calculate EC50 and Combination Index (CI) quantification->analysis interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analysis->interpretation conclusion Conclusion: Evaluate synergistic potential interpretation->conclusion

Caption: Workflow for evaluating antiviral synergy.

Conclusion

The combination of this compound with nucleoside analogs represents a highly promising strategy for the future of chronic hepatitis B therapy. By targeting two distinct and essential steps in the viral replication cycle, this approach has the potential to achieve deeper and more rapid viral suppression than monotherapy, potentially leading to higher rates of functional cure and a reduced risk of drug resistance. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate and validate the synergistic potential of this exciting combination therapy.

head-to-head comparison of HEC72702 and entecavir in HBV models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two antiviral compounds for the treatment of Hepatitis B Virus (HBV): HEC72702, a novel capsid inhibitor, and Entecavir, an established nucleoside analog reverse transcriptase inhibitor. This document synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy in HBV models, and key experimental protocols.

At a Glance: Key Differences

FeatureThis compoundEntecavir
Drug Class Capsid Assembly Modulator (CAM)Nucleoside Analog (Guanosine Analog)
Primary Mechanism of Action Inhibits HBV capsid assembly, preventing the formation of functional viral capsids.[1][2]Competitively inhibits all three functions of the HBV polymerase (reverse transcriptase).[3][4][5]
Stage of Viral Lifecycle Targeted Assembly of the viral capsid.[6]Viral DNA replication (reverse transcription).[3][4]
Reported In Vitro Potency (EC50) 0.039 µM (for HBV DNA reduction).[1]Varies by study, but potent with activity at the nanomolar level.
Clinical Development Stage Preclinical/early clinical development.[2]Approved for clinical use worldwide.[3][7]

Mechanism of Action

The fundamental difference between this compound and Entecavir lies in their distinct mechanisms for disrupting the HBV lifecycle.

This compound: A Novel Approach Targeting Capsid Assembly

This compound is a member of a newer class of anti-HBV compounds known as capsid assembly modulators (CAMs).[6] Its primary function is to interfere with the proper formation of the viral capsid, a crucial protein shell that protects the viral genome.[1][2] By disrupting capsid assembly, this compound prevents the production of mature, infectious virus particles.[6] Some CAMs can induce the formation of empty, non-infectious capsids or misdirected, non-capsid polymers.[6][8]

Entecavir: A Potent Inhibitor of Viral Replication

Entecavir is a well-established guanosine nucleoside analog that targets the HBV polymerase, an enzyme essential for viral replication.[3][4] After being phosphorylated to its active triphosphate form within the host cell, Entecavir competes with the natural substrate, deoxyguanosine triphosphate.[3][4] It effectively inhibits all three enzymatic activities of the HBV polymerase:

  • Base priming

  • Reverse transcription of the negative DNA strand

  • Synthesis of the positive DNA strand[3][5][9]

Incorporation of Entecavir into the growing viral DNA chain leads to its termination, thus halting viral replication.[4]

Comparative Efficacy in HBV Models

Direct head-to-head studies are not yet available in published literature. The following tables summarize key efficacy data from separate preclinical and clinical investigations.

Table 1: In Vitro Anti-HBV Activity
CompoundCell LineParameter MeasuredEC50Source
This compoundNot specifiedHBV DNA reduction0.039 µM[1]
EntecavirHepG2.117 cellsHBV replication inhibition~54 nM (for another CAM, JNJ-56136379)[8]

Note: Direct comparison of EC50 values should be done with caution as experimental conditions can vary between studies.

Table 2: In Vivo Efficacy in Mouse Models
CompoundAnimal ModelDosingKey FindingSource
This compoundHydrodynamic injection (HDI) HBV mouse model50 and 100 mg/kg b.i.d.Dose-dependent reduction in plasma HBV DNA, with a >2-log reduction at day 4. Over 100-fold reduction in liver HBV DNA.[1][2]
EntecavirNot specified in provided abstractsStandard therapeutic dosesEfficiently suppresses HBV replication.[10][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound: In Vivo Efficacy Assessment

  • Model: Hydrodynamic-injected (HDI) HBV mouse model. This model establishes HBV replication in the mouse liver.[2]

  • Treatment: this compound was administered to infected mice at doses of 50 and 100 mg/kg twice daily (b.i.d.).

  • Endpoint Analysis: Plasma and liver samples were collected to quantify the levels of HBV DNA. A greater than 2-log reduction in plasma viral load and a more than 100-fold decrease in liver HBV DNA were observed.[1][2]

Entecavir: General In Vitro and In Vivo Assessment

  • In Vitro Antiviral Activity: Typically assessed in HBV-producing hepatoma cell lines (e.g., HepG2.2.15). Cells are treated with varying concentrations of the drug, and the supernatant is analyzed for HBV DNA levels to determine the EC50.

  • In Vivo Efficacy: Often evaluated in animal models that support HBV replication, such as the woodchuck model of chronic hepatitis or transgenic mouse models.[11] Efficacy is determined by measuring the reduction in serum and liver HBV DNA levels over the course of treatment.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action

HEC72702_Mechanism cluster_virus_lifecycle HBV Lifecycle pgRNA pgRNA Core_Protein Core_Protein Capsid_Assembly Capsid_Assembly Core_Protein->Capsid_Assembly Mature_Capsid Mature_Capsid Capsid_Assembly->Mature_Capsid DNA_Synthesis DNA_Synthesis Mature_Capsid->DNA_Synthesis This compound This compound This compound->Capsid_Assembly Inhibits

Caption: this compound inhibits HBV capsid assembly.

Diagram 2: Entecavir Mechanism of Action

Entecavir_Mechanism cluster_cell Hepatocyte cluster_replication HBV Replication Entecavir Entecavir Entecavir_TP Entecavir-TP Entecavir->Entecavir_TP Phosphorylation HBV_Polymerase HBV_Polymerase Entecavir_TP->HBV_Polymerase Inhibits pgRNA pgRNA pgRNA->HBV_Polymerase Template Viral_DNA Viral_DNA HBV_Polymerase->Viral_DNA Synthesizes

Caption: Entecavir inhibits the HBV polymerase.

Diagram 3: Experimental Workflow for In Vivo Efficacy

InVivo_Workflow Start Start Establish_HBV_Model Establish HBV Mouse Model (e.g., Hydrodynamic Injection) Start->Establish_HBV_Model Administer_Compound Administer this compound or Entecavir Establish_HBV_Model->Administer_Compound Collect_Samples Collect Plasma and Liver Samples Administer_Compound->Collect_Samples Quantify_HBV_DNA Quantify HBV DNA Levels Collect_Samples->Quantify_HBV_DNA Analyze_Data Analyze Data and Compare Efficacy Quantify_HBV_DNA->Analyze_Data End End Analyze_Data->End

Caption: In vivo efficacy testing workflow.

Summary and Future Directions

This compound and Entecavir represent two distinct and important strategies for combating chronic HBV infection. Entecavir, a cornerstone of current therapy, effectively suppresses viral replication by targeting the HBV polymerase.[3][4][9] this compound, a promising preclinical candidate, offers a novel mechanism by inhibiting capsid assembly, a step that is not targeted by current nucleos(t)ide analogs.[1][2]

The development of capsid assembly modulators like this compound is significant as they could be used in combination with existing therapies like Entecavir to target multiple stages of the viral lifecycle, potentially leading to a functional cure. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two classes of antiviral agents.

References

Validating the Binding Mode of HEC72702: A Structural Biology Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding mode of the novel hepatitis B virus (HBV) capsid inhibitor, HEC72702, with a focus on its validation through structural biology and computational methods. We present a comparative analysis of this compound's stereoisomers and its parent compound, GLS4, supported by available experimental and computational data. Detailed methodologies for key experimental techniques are also provided to aid in the design and interpretation of related research.

Introduction to this compound and its Target

This compound is a potent, orally active heteroaryldihydropyrimidine (HAP) derivative that functions as an HBV capsid assembly modulator.[1][2] Its full chemical name is 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid.[1] this compound targets the HBV core protein (HBc), interfering with the correct assembly of the viral capsid, a crucial step in the HBV life cycle.[3][4] This disruption of capsid formation ultimately inhibits viral replication.[4]

Comparative Binding Mode Analysis

The binding mode of this compound has been investigated primarily through computational studies, which provide valuable insights into its interaction with the HBV capsid protein.[5][6] A key aspect of this compound's design is its chirality, with the (R,R)-stereoisomer demonstrating significantly higher potency than the (R,S)-stereoisomer.[5][6]

This compound Stereoisomers: A Computational Perspective

A detailed molecular dynamics study explored the binding modes of the (R,R)-HEC72702 and (R,S)-HEC72702 stereoisomers to the HBV capsid dimer (HBVCd).[5][6] The study revealed that the change in chirality from (R,S) to (R,R) leads to a notable difference in the orientation of the propanoic acid group of the molecule.[5][6] In the more active (R,R)-isomer, this group is positioned towards the α5' and C-terminal region of the second chain (chain B) of the capsid dimer, which is suggested to account for its higher inhibitory activity.[5][6]

The primary driving force for the binding of both compounds to the HBV capsid dimer is van der Waals interactions.[5][6] The computational analysis also identified key "hot-spot" residues, W125´ and F156´, on the second chain of the dimer that play a crucial role in the movement of the propanoic acid group.[5][6]

Comparison with the Parent Compound, GLS4

This compound was developed as a next-generation inhibitor based on the clinical candidate GLS4.[1] While a specific experimental structure of this compound bound to the HBV capsid is not yet publicly available, the crystal structure of a closely related compound, NVR-010-001-E2 (functionally analogous to GLS4), in complex with the HBV core protein (PDB ID: 5E0I) provides a valuable experimental reference for the binding mode of this class of inhibitors.[4][7]

The crystal structure reveals that these HAP compounds bind at the interface between two core protein dimers.[4] This binding induces and stabilizes a conformation that promotes aberrant, non-functional capsid assembly.[4] The interaction is characterized by the insertion of the inhibitor into a hydrophobic pocket, forming key contacts with residues that are critical for the proper protein-protein interactions during capsid formation.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Efficacy of this compound

CompoundTargetEC50 (µM)
This compoundHepatitis B Virus Capsid0.039

Data sourced from MedChemExpress.[1]

Table 2: Computationally Predicted Binding Characteristics of this compound Stereoisomers

StereoisomerPredicted Binding AffinityKey Interacting Regions
(R,R)-HEC72702Higherα5' and C-terminal region of HBVCd chain B
(R,S)-HEC72702Lower

Based on findings from the computational study by Tomaya et al.[5][6]

Experimental Protocols

Validating the computationally predicted binding mode of this compound requires experimental structural biology techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography of a Protein-Ligand Complex

This technique can provide a high-resolution, static picture of the ligand bound to its target protein.

Methodology:

  • Protein Expression and Purification: Express and purify the HBV core protein (e.g., the assembly-competent Cp149 fragment) to high homogeneity.

  • Co-crystallization:

    • Incubate the purified HBV core protein with a molar excess of this compound to form the protein-ligand complex.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using vapor diffusion (sitting or hanging drop) methods.

    • Optimize lead conditions to obtain diffraction-quality crystals.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo HBV core protein.

    • Prepare a solution of this compound in a cryo-protectant compatible buffer.

    • Soak the apo crystals in the ligand solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known HBV core protein structure.

    • Refine the model and build the ligand into the electron density map.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is particularly useful for large, dynamic complexes and can provide near-atomic resolution structures of the HBV capsid in complex with this compound.

Methodology:

  • Sample Preparation:

    • Assemble HBV capsids from purified core protein dimers in the presence of this compound.

    • Apply a small volume of the sample to an EM grid.

    • Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane.

  • Data Collection:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of high-resolution images of the frozen particles.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking, 2D classification, and 3D classification to select for high-quality, homogeneous particles.

    • Generate an initial 3D model and refine it to high resolution.

    • Build an atomic model of the protein-ligand complex into the final 3D map.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand interactions and can be used to validate and refine static structural models.

Methodology:

  • System Setup:

    • Start with a structural model of the HBV capsid dimer in complex with this compound (either from a crystal structure or a docked model).

    • Solvate the complex in a water box with appropriate ions to mimic physiological conditions.

  • Simulation Parameters:

    • Choose a suitable force field for the protein and ligand (e.g., CHARMM, AMBER).

    • Perform energy minimization to relax the system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure.

  • Production Run:

    • Run the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to study the stability of the complex, hydrogen bonding patterns, and the flexibility of different regions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the HBV life cycle, the mechanism of action of this compound, and a general workflow for structural validation.

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibitor Mechanism of this compound Entry 1. Entry into Hepatocyte Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Transport to Nucleus Uncoating->Nuclear_Transport cccDNA_Formation 4. cccDNA Formation Nuclear_Transport->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation (Core Protein Synthesis) Transcription->Translation Capsid_Assembly 7. Capsid Assembly Translation->Capsid_Assembly Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription Aberrant_Assembly Aberrant Capsid Assembly Capsid_Assembly->Aberrant_Assembly Misdirects to Virion_Release 9. Virion Release Reverse_Transcription->Virion_Release This compound This compound This compound->Capsid_Assembly Inhibits

Caption: The Hepatitis B Virus (HBV) life cycle and the inhibitory action of this compound.

Structural_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Molecular Docking MD_Simulation MD Simulation Docking->MD_Simulation Initial Model Structure_Determination Structure Determination MD_Simulation->Structure_Determination Guides Experiment Protein_Production Protein Production (HBV Core Protein) Protein_Production->Structure_Determination XRay X-Ray Crystallography Structure_Determination->XRay CryoEM Cryo-EM Structure_Determination->CryoEM XRay->MD_Simulation Refines Model CryoEM->MD_Simulation Refines Model

Caption: A generalized workflow for the structural validation of a protein-ligand interaction.

Conclusion

The validation of this compound's binding mode is currently driven by robust computational studies that highlight the stereochemical determinants of its potent anti-HBV activity. While an experimental structure of this compound in complex with the HBV capsid is not yet available, the existing crystal structure of a closely related compound provides a strong foundation for understanding the mechanism of action of this class of inhibitors. Future structural studies employing X-ray crystallography or cryo-EM will be crucial for the definitive experimental validation of the computationally predicted binding mode of this compound and will undoubtedly guide the development of even more effective next-generation HBV capsid assembly modulators.

References

Safety Operating Guide

Safe Disposal of HEC72702: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of HEC72702, a compound noted for its potential environmental hazards. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302Harmful if swallowed.
Acute aquatic toxicity (Category 1)H400Very toxic to aquatic life.
Chronic aquatic toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.

Data sourced from the this compound Material Safety Data Sheet[1]

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Segregation and Collection:

    • Carefully collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, have a secure screw-top lid, and be free from external contamination.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Labeling:

    • Affix a hazardous waste label to the container immediately.

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound". List all constituents and their approximate concentrations if it is a mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents[1].

    • Use secondary containment, such as a plastic tub, to prevent spills.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company or your institution's Environmental Health and Safety (EH&S) department.

    • Follow all institutional and local regulations for hazardous waste disposal. The key directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].

Emergency Procedures

In the event of a spill, collect the spillage to prevent it from entering drains or water courses[1]. Wash the affected area thoroughly after handling[1]. If swallowed, call a poison center or doctor immediately[1].

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

HEC72702_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full? C->D E Securely Seal and Store in Hazardous Waste Area D->E Yes H Continue Collection D->H No F Arrange for Pickup by EH&S or Licensed Contractor E->F G End: Proper Disposal F->G H->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling HEC72702

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with HEC72702. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment for this compound

Protection Type Required Equipment Specifications and Remarks
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory when handling this compound to protect against splashes.
Hand Protection Protective glovesUse chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling the compound.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Suitable respiratorUse in well-ventilated areas. A respirator may be necessary if dust or aerosols are generated.

Source: DC Chemicals Safety Data Sheet[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure or release.

Operational Plan: Step-by-Step Handling and Storage

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1]. Ensure that a safety shower and an eye wash station are readily accessible[1].

  • Personal Hygiene : Wash hands thoroughly after handling the compound[1]. Do not eat, drink, or smoke in the laboratory area where this compound is used[1].

  • Storage Conditions : Keep the container tightly sealed in a cool, well-ventilated area[1]. Protect from direct sunlight and sources of ignition[1].

    • Powder Form : Store at -20°C[1].

    • In Solvent : Store at -80°C[1].

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
If Swallowed Call a POISON CENTER or physician immediately. Rinse mouth with water. DO NOT induce vomiting[1].
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician[1].
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1].
Inhalation Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1].

Source: DC Chemicals Safety Data Sheet[1]

Accidental Release and Disposal Plan

In the event of a spill, a clear and effective response is necessary to mitigate contamination and ensure safety.

Experimental Protocol: Accidental Release Measures

  • Evacuate and Secure : Evacuate personnel from the affected area and ensure adequate ventilation[1].

  • Utilize Full PPE : Wear the full personal protective equipment as outlined in Table 1[1]. Avoid breathing vapors, mist, dust, or gas[1].

  • Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Clean-up :

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Disposal : Collect the spillage and dispose of the contaminated material in an approved waste disposal plant[1].

Disposal of this compound

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant[1]. Avoid release to the environment[1].

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem handle_store Store Appropriately (-20°C or -80°C) handle_chem->handle_store disp_collect Collect Waste Material handle_chem->disp_collect spill Accidental Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure disp_label Label as Hazardous Waste disp_collect->disp_label disp_dispose Dispose via Approved Waste Plant disp_label->disp_dispose spill->disp_collect Contain & Clean exposure->prep_ppe Follow First Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HEC72702
Reactant of Route 2
HEC72702

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.